5-Chlorobenzo[d]oxazol-7-amine
Description
Properties
IUPAC Name |
5-chloro-1,3-benzoxazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOAUZQKSVKKEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)OC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745102 | |
| Record name | 5-Chloro-1,3-benzoxazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225672-06-9 | |
| Record name | 5-Chloro-1,3-benzoxazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Chlorobenzo[d]oxazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorobenzo[d]oxazol-7-amine is a substituted benzoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The benzoxazole core is a privileged structure, appearing in numerous compounds with a wide array of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties. The specific substitution pattern of an amine group at the 7-position and a chlorine atom at the 5-position of the benzoxazole ring system imparts unique electronic and steric characteristics that can significantly influence its interaction with biological targets and its overall physicochemical profile.
This guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 1225672-06-9). In the absence of extensive published experimental data for this specific isomer, this document leverages data from closely related analogues, predictive models based on fundamental chemical principles, and established analytical methodologies. This approach offers a robust framework for researchers to understand, handle, and utilize this compound in their scientific endeavors. We will delve into its structural features, predicted and comparative spectral properties, solubility, and potential analytical and synthetic methodologies, providing a solid foundation for its application in research and development.
Chemical and Physical Properties
The fundamental physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action in biological systems. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| Chemical Structure | - | |
| CAS Number | 1225672-06-9 | Chemical Supplier Databases[1][2] |
| Molecular Formula | C₇H₅ClN₂O | Chemical Supplier Databases[2][3] |
| Molecular Weight | 168.58 g/mol | Chemical Supplier Databases[2][3] |
| Appearance | Predicted to be a solid | Based on related compounds[2] |
| Melting Point | Not experimentally determined | [3] |
| Boiling Point | Not experimentally determined | [3] |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | Based on general solubility of heterocyclic amines. |
| pKa (predicted) | The amine group (NH₂) is expected to be basic. The pKa of the conjugate acid is likely to be in the range of 3-5, typical for aromatic amines. | Inferred from general chemical principles. |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating amine group and the electron-withdrawing chlorine atom and benzoxazole ring system.
-
Aromatic Protons (δ 6.5-7.5 ppm):
-
One proton will be situated between the chlorine and the fused oxazole ring, and another adjacent to the amine group. These will likely appear as doublets or singlets depending on coupling.
-
-
Amine Protons (δ 4.0-5.5 ppm):
-
A broad singlet corresponding to the two protons of the primary amine group. The chemical shift of this peak is highly dependent on the solvent and concentration.[4]
-
-
Oxazole Proton (δ ~8.0-8.5 ppm):
-
The proton on the oxazole ring is expected to be deshielded and appear at a lower field.
-
For comparison, the experimental ¹H NMR spectrum of the isomer 5-Chlorobenzo[d]oxazol-2-amine in DMSO-d₆ shows signals at δ 7.58 (s, 2H, NH₂), 7.32 (d, J = 8.4 Hz, 1H), 7.22 (d, J = 2.1 Hz, 1H), and 6.97 (dd, J = 8.4, 2.2 Hz, 1H).[5][6]
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Aromatic and Heterocyclic Carbons (δ 100-160 ppm):
-
Seven distinct signals are expected for the seven carbon atoms in the benzoxazole ring system. The carbons attached to the chlorine, oxygen, and nitrogen atoms will have characteristic chemical shifts.
-
-
C-Cl Bond (δ ~125-135 ppm): The carbon atom bonded to the chlorine will be deshielded.
-
C-N Bonds (δ ~140-150 ppm): The carbons bonded to the nitrogen atoms of the amine and oxazole ring will appear at a lower field.
-
C=N Bond (δ >150 ppm): The imine-like carbon in the oxazole ring will be significantly deshielded.
The experimental ¹³C NMR of 5-Chlorobenzo[d]oxazol-2-amine in DMSO-d₆ shows peaks at δ 163.86, 146.73, 145.30, 127.65, 119.43, 114.88, and 109.39 ppm.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3400–3250 | N-H stretch | Primary Amine (NH₂) |
| 3100–3000 | C-H stretch | Aromatic C-H |
| 1650–1580 | N-H bend | Primary Amine (NH₂) |
| 1600–1475 | C=C and C=N stretch | Aromatic & Oxazole Ring |
| 1335–1250 | C-N stretch | Aromatic Amine |
| ~1050 | C-O stretch | Oxazole Ring |
| 850–550 | C-Cl stretch | Aryl Halide |
These predictions are based on standard IR correlation tables.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be the most definitive technique.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 168. An isotopic pattern characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed.
-
Fragmentation Pattern: Fragmentation may involve the loss of HCN, CO, or Cl radicals, providing further structural information.
The high-resolution mass spectrum of 5-Chlorobenzo[d]oxazol-2-amine shows a calculated m/z of 169.0163 for [M+H]⁺, with a found value of 169.0165, confirming its elemental composition.[5][6]
Synthesis and Reactivity
While a specific, optimized synthesis for this compound is not detailed in the literature, a plausible synthetic route can be proposed based on established methods for constructing the benzoxazole ring system.
Proposed Synthetic Pathway
A common and effective method for the synthesis of benzoxazoles involves the cyclization of an appropriately substituted 2-aminophenol.[9]
Caption: Proposed synthetic workflow for this compound.
Step-by-step Explanation:
-
Nitration: The starting material, a substituted 2-aminophenol, would first be nitrated to introduce a nitro group at the position that will become the 7-amino group.
-
Reduction: The nitro group is then reduced to a primary amine, yielding the diamine precursor.
-
Cyclization: The resulting 2-amino-6-aminophenol derivative can be cyclized with a one-carbon synthon (e.g., cyanogen bromide, phosgene, or a carboxylic acid derivative) to form the oxazole ring.
This proposed pathway is based on well-established organic chemistry principles and synthetic strategies for related heterocyclic compounds.[5][9]
Analytical Methodologies
The characterization and quantification of this compound require robust analytical methods. The following section outlines standard protocols that can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. A reverse-phase HPLC method would be suitable for this compound.
Illustrative HPLC Method Development Workflow:
Caption: A typical workflow for developing an HPLC analytical method.
A starting point for method development could be:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax), which would need to be determined experimentally.
-
Flow Rate: 1.0 mL/min.
Method validation should be performed according to ICH guidelines to ensure the method is accurate, precise, specific, and robust.[10]
Stability Indicating Studies
For drug development, understanding the stability of a compound under various stress conditions is crucial. Stability studies involve subjecting the compound to heat, humidity, light, and different pH values to identify potential degradation products and determine its shelf-life.[10]
Typical Stress Conditions for Stability Studies:
-
Acidic/Basic Hydrolysis: Treatment with HCl and NaOH solutions at elevated temperatures.
-
Oxidative Degradation: Exposure to hydrogen peroxide.
-
Thermal Degradation: Heating the solid or a solution of the compound.
-
Photostability: Exposure to UV and visible light.
The degradation products can be monitored and characterized by HPLC and LC-MS.[10]
Conclusion
This compound presents a promising scaffold for further investigation in drug discovery and materials science. While comprehensive experimental data on this specific molecule is currently limited, this guide provides a robust foundation for researchers by integrating confirmed basic properties with predictive and comparative analyses of its spectroscopic characteristics, synthetic pathways, and analytical methodologies. The insights provided herein are intended to facilitate the design of experiments, the interpretation of results, and the overall advancement of research involving this and related benzoxazole derivatives. As with any compound in early-stage research, experimental verification of the predicted properties is a critical next step.
References
-
Shanghai Nianxing Industrial Co., Ltd. (2024). This compound. Chemsrc. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chlorobenzo[d]oxazol-2-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Obaidi, A. S. M., & Al-Amery, K. H. A. (2024). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962-974.
- Vara, B. K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19864–19875.
-
Vara, B. K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl3, 7 signals (3CH, 4C4). Retrieved from [Link]
-
Vara, B. K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
ChemBK. (n.d.). CAS 1225. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
NIST. (n.d.). Chlorzoxazone. WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chlorobenzoxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Faham, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Retrieved from [Link]
-
Scribd. (n.d.). IR Spectrum Table Overview. Retrieved from [Link]
-
NIST. (n.d.). Benzene, chloro-. WebBook. Retrieved from [Link]
- Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Journal of Pharmaceutical and Biomedical Analysis, 128, 263-271.
-
Chemsrc. (2025). 5-Chlorobenzo[d]thiazol-7-amine. Retrieved from [Link]
- Wang, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry, 204, 112556.
-
Al-Bayati, Y. K., & Al-Amiery, A. A. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. Retrieved from [Link]
Sources
- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 10. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Chlorobenzo[d]oxazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorobenzo[d]oxazol-7-amine is a substituted benzoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] The precise arrangement of its atoms and the molecule's conformational flexibility are critical determinants of its physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of this compound. While direct experimental data for this specific isomer is limited, this document synthesizes information from structurally related compounds and theoretical modeling principles to offer a detailed predictive analysis. We will explore the molecule's structural features, potential conformational isomers, and the analytical techniques pertinent to their characterization, providing a foundational resource for researchers in drug discovery and chemical biology.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are bicyclic aromatic compounds containing a benzene ring fused to an oxazole ring.[4] This scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[2][5][6] The planar nature of the benzoxazole ring system allows it to intercalate with DNA and interact with the active sites of various enzymes.[7] The introduction of substituents, such as a chlorine atom and an amino group in this compound, can significantly modulate the electronic properties, and therefore the biological activity, of the parent molecule. Understanding the precise three-dimensional structure and conformational dynamics of these substituted benzoxazoles is paramount for designing novel therapeutic agents with enhanced potency and selectivity.[8]
The subject of this guide, this compound, possesses two key substituents that are expected to influence its chemical behavior and biological interactions. The chlorine atom at the 5-position is an electron-withdrawing group that can affect the overall electron density distribution of the aromatic system. The amino group at the 7-position is a strong electron-donating group, which can participate in hydrogen bonding and alter the molecule's polarity and solubility.[9][10] The interplay between these two substituents is crucial in determining the molecule's conformational preferences and its potential as a drug candidate.
Molecular Structure and Properties
The foundational structure of this compound consists of a planar benzoxazole core. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1225672-06-9 | [11] |
| Molecular Formula | C₇H₅ClN₂O | [11] |
| Molecular Weight | 168.58 g/mol | [11] |
| Predicted Boiling Point | 325.879±22.00 °C (at 760 Torr) | [12] |
| Predicted Density | 1.481±0.06 g/cm³ | [12] |
Conformational Analysis: A Theoretical Perspective
Due to the lack of direct experimental structural data for this compound, computational modeling, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting its conformational landscape.
Planarity of the Benzoxazole Core
X-ray crystallographic studies of various substituted benzoxazoles consistently demonstrate the planarity of the fused ring system.[1][2][8][13][14] It is therefore highly probable that the benzoxazole core of this compound is also planar. This planarity is a consequence of the sp² hybridization of the constituent atoms and the delocalization of π-electrons across the bicyclic system.
Conformation of the Amino Group
The primary conformational flexibility in this compound arises from the rotation of the amino group at the 7-position. The orientation of the amino group relative to the benzoxazole ring can be influenced by several factors, including:
-
Steric Hindrance: The proximity of the amino group to the hydrogen atom at the 6-position might introduce some steric strain, influencing the preferred rotational angle.
-
Electronic Effects: The amino group is a strong π-donor, and its lone pair of electrons can participate in resonance with the aromatic system. This interaction is maximized when the amino group is coplanar with the ring.
-
Intramolecular Hydrogen Bonding: While not immediately obvious, the potential for weak intramolecular interactions between the amino group's hydrogens and the oxygen or nitrogen of the oxazole ring should be considered in computational models.
Studies on amino-substituted benzenes have shown that the amino group tends to be planar with the aromatic ring to maximize resonance stabilization.[13]
Computational Workflow for Conformational Analysis
A robust computational protocol for investigating the conformation of this compound would involve the following steps:
Caption: A typical DFT-based workflow for conformational analysis.
Proposed Methodologies for Synthesis and Characterization
While a specific synthesis for this compound is not readily found in the literature, plausible synthetic routes can be devised based on established methods for preparing substituted aminobenzoxazoles.
Synthetic Strategy
A common and effective method for the synthesis of aminobenzoxazoles involves the cyclization of an appropriately substituted 2-aminophenol.[9][15]
Caption: A plausible synthetic route to this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2,4-diamino-6-chlorophenol in a suitable solvent (e.g., ethanol or dioxane), add the cyclizing agent.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to an aqueous work-up to remove any inorganic byproducts.
-
Purification: The final product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Spectroscopic Characterization
The unambiguous identification of this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzoxazole core are influenced by the electronegative oxygen and nitrogen atoms.
Infrared (IR) Spectroscopy:
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹), C=N stretching of the oxazole ring, and C-Cl stretching.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.
Potential Applications in Drug Discovery
The aminobenzoxazole scaffold is a privileged structure in medicinal chemistry.[1] Derivatives have shown promise as:
-
Anticancer Agents: Many aminobenzoxazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[8]
-
Kinase Inhibitors: The benzoxazole core can serve as a scaffold for the design of inhibitors of various protein kinases involved in cell signaling pathways.
-
Antimicrobial Agents: The structural similarity of benzoxazoles to nucleic acid bases allows them to interfere with microbial processes.[2]
The specific substitution pattern of this compound, with its electron-withdrawing chlorine and electron-donating amino group, presents an interesting profile for potential biological activity. A thorough understanding of its three-dimensional structure and conformation is the first step towards exploring its therapeutic potential.
Conclusion
While experimental data on this compound is not yet available in the public domain, this technical guide provides a comprehensive theoretical and predictive framework for understanding its molecular structure and conformation. Based on the analysis of related compounds, the molecule is expected to possess a planar benzoxazole core with the primary conformational flexibility arising from the rotation of the 7-amino group. The proposed synthetic and characterization methodologies offer a clear path for the future experimental investigation of this promising molecule. A deeper understanding of the structure-activity relationships of substituted aminobenzoxazoles will undoubtedly fuel the development of novel therapeutics.
References
-
Mabied, A. F., Shalaby, E. M., Zayed, H. A., El-Kholy, E., Farag, I. S. A., & Ahmed, N. A. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry, 2014, 1–7. [Link]
-
Khudhir, A., Al-Sha'er, M. A., Alelaimat, M. A., & Khashan, R. (Year). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]
-
Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Sha'er, M. A., & Al-Salahi, R. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. [Link]
-
Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Medicinal Chemistry, 10(15), 1835–1864. [Link]
-
Leherte, L., & Vercauteren, D. P. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData, 6(11), x211111. [Link]
-
Shanghai Nianxing Industrial Co., Ltd. (n.d.). This compound. Chemsrc. Retrieved July 15, 2024, from [Link]
-
Krasnov, V. P., & Charushin, V. N. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19163–19173. [Link]
-
(2025). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]
-
(2018). A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. ResearchGate. [Link]
-
(2025). Synthesis and biological evaluation of substituted benzoxazoles as inhibitors of mPGES-1: Use of a conformation-based hypothesis to facilitate compound design. ResearchGate. [Link]
-
(2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. ResearchGate. [Link]
-
LibreTexts. (2019). 16.15: Orientation Effects in Substituted Benzenes. Chemistry LibreTexts. [Link]
-
El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & El-Adl, K. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1939–1955. [Link]
-
Krasnov, V. P., & Charushin, V. N. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19163–19173. [Link]
-
Krasnov, V. P., & Charushin, V. N. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]
-
(2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. research.vu.nl [research.vu.nl]
- 7. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 5-Chlorobenzo[d]oxazol-7-amine: A Framework for Preclinical Characterization
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility and stability of 5-Chlorobenzo[d]oxazol-7-amine. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes established principles and methodologies to empower researchers to generate this critical data. A thorough understanding of these physicochemical properties is paramount for advancing any compound through the drug discovery and development pipeline, impacting everything from bioassay reliability to formulation and in vivo performance.
Introduction to this compound and the Imperative of Physicochemical Profiling
This compound, with the molecular formula C₇H₅ClN₂O and a molecular weight of approximately 168.58 g/mol , belongs to the benzoxazole class of heterocyclic compounds.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strategic placement of a chlorine atom and an amino group on the benzoxazole core suggests potential for diverse pharmacological activities, making it a candidate for further investigation.
However, before significant resources are invested in exploring its biological effects, a fundamental understanding of its solubility and stability is crucial. Poor solubility can lead to misleading in vitro assay results, hinder the development of suitable formulations for in vivo studies, and ultimately cause promising candidates to fail due to poor bioavailability.[2][3][4] Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the potential formation of toxic byproducts. This guide, therefore, serves as a foundational resource for the systematic evaluation of these critical parameters.
A Guided Approach to Determining the Solubility of this compound
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical development.[5] For practical laboratory applications, solubility is often categorized into two types: kinetic and thermodynamic.
-
Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation period, typically when a concentrated DMSO stock is diluted into an aqueous buffer.[5][6][7] It is a high-throughput assessment valuable for the early stages of drug discovery to quickly flag compounds that may have solubility issues in biological assays.[3]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true solubility of a compound when the solid and dissolved states are in equilibrium.[2][6] It is a more time-consuming measurement but provides the definitive solubility value, which is essential for pre-formulation and understanding oral absorption.[4]
The chemical structure of this compound—containing a heterocyclic aromatic system, a chlorine atom, and a basic amine group—suggests that its aqueous solubility will be pH-dependent. The amine group can be protonated at acidic pH, which would likely increase its solubility in aqueous media. Conversely, in neutral or basic conditions, the free base form will be less polar, potentially leading to lower aqueous solubility. The presence of the chlorine atom will also contribute to its lipophilicity.
Experimental Protocols for Solubility Determination
The following are detailed protocols for determining the kinetic and thermodynamic solubility of this compound.
2.1.1. Kinetic Solubility Assay Protocol
This protocol is adapted from high-throughput screening methods and is designed for rapid assessment.[5][6][8]
Objective: To rapidly determine the apparent solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for UV-based methods)
-
Multichannel pipettes
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Plate Setup: Add 2 µL of the DMSO stock solution to the wells of a 96-well plate. For a standard curve, perform serial dilutions of the stock solution in DMSO.
-
Addition of Aqueous Buffer: Add 98 µL of PBS (pH 7.4) to each well to achieve a final volume of 100 µL and a theoretical maximum concentration of 200 µM. The final DMSO concentration should be 2%.[3]
-
Incubation: Seal the plate and shake at room temperature for 2 hours.[3][7]
-
Analysis (Choose one):
-
Nephelometry: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and the kinetic solubility limit.[6][8]
-
UV Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Determine the concentration using a standard curve of the compound dissolved in a DMSO/PBS mixture that ensures complete solubilization.
-
2.1.2. Thermodynamic Solubility (Shake-Flask) Assay Protocol
This method determines the equilibrium solubility and is considered the gold standard.[7][9]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
Solid this compound
-
A range of solvents (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. Ensure there is undissolved solid present.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[7]
-
Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully draw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV or LC-MS method. Calculate the solubility by comparing the peak area to a standard curve prepared from known concentrations of the compound.[9]
Data Presentation for Solubility
The results of the solubility experiments should be tabulated for clear comparison.
| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |
| PBS (pH 7.4) | 25 | Kinetic | ||
| PBS (pH 7.4) | 25 | Thermodynamic | ||
| Water | 25 | Thermodynamic | ||
| 0.1 M HCl | 25 | Thermodynamic | ||
| Ethanol | 25 | Thermodynamic | ||
| Methanol | 25 | Thermodynamic | ||
| Acetonitrile | 25 | Thermodynamic | ||
| Acetone | 25 | Thermodynamic | ||
| Tetrahydrofuran | 25 | Thermodynamic |
Visual Workflow for Solubility Assessment
Caption: Workflow for determining the solubility of this compound.
A Framework for Assessing the Stability of this compound
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (or stress testing) studies are conducted to identify likely degradation products and establish degradation pathways.[10]
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The oxazole ring may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening to form an amino phenol derivative.
-
Oxidation: The electron-rich aromatic system and the primary amine group could be susceptible to oxidation.
-
Photodegradation: Aromatic systems can absorb UV light, which may lead to degradation.
Forced Degradation Study Protocol
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable solvent in which the compound is stable (e.g., acetonitrile or methanol)
-
HPLC-UV/DAD or HPLC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw a sample and analyze it using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products. A gradient elution method with a C18 column is a good starting point. Detection by UV/DAD and MS will help in identifying and characterizing the degradants.
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the relative retention times of the degradation products.
-
Use mass spectrometry to obtain the mass-to-charge ratio of the degradants to help elucidate their structures.
-
Data Presentation for Stability Studies
Summarize the findings from the forced degradation studies in a table.
| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | Number of Degradants | Major Degradant (RRT) |
| 0.1 M HCl | 24h | 80 | |||
| 0.1 M NaOH | 24h | 25 | |||
| 3% H₂O₂ | 24h | 25 | |||
| Heat (Solid) | 48h | 80 | |||
| Photostability | (ICH Q1B) | 25 |
Visual Workflow for Stability Assessment
Caption: Workflow for the stability assessment of this compound.
Conclusion
The successful progression of this compound as a potential research tool or therapeutic agent is critically dependent on a comprehensive understanding of its physicochemical properties. This guide provides a robust, scientifically-grounded framework for the systematic determination of its solubility and stability. By following the detailed protocols for kinetic and thermodynamic solubility, as well as for forced degradation studies, researchers can generate the essential data needed to make informed decisions, mitigate risks in later stages of development, and ultimately unlock the full potential of this promising compound. The provided workflows and data presentation templates are designed to ensure a logical and thorough investigation, upholding the principles of scientific integrity and rigor.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Zhou, L., & Zhang, J. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
Chemsrc. This compound. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
Sources
- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. evotec.com [evotec.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 5-Chloro-1,3-benzoxazol-7-amine (CAS Number: 1225672-06-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1,3-benzoxazol-7-amine is a halogenated heterocyclic amine belonging to the benzoxazole class of compounds. The benzoxazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of a chlorine atom and an amine group on the benzoxazole ring of this particular compound makes it a valuable and versatile building block in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the chemical information, safety data, and handling procedures for 5-Chloro-1,3-benzoxazol-7-amine, as well as insights into its potential applications in research and drug development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its appropriate handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1225672-06-9 | Internal Data |
| IUPAC Name | 5-chloro-1,3-benzoxazol-7-amine | Internal Data |
| Molecular Formula | C₇H₅ClN₂O | Internal Data |
| Molecular Weight | 168.58 g/mol | Internal Data |
| Boiling Point | 325.9 °C at 760 mmHg | Internal Data |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Solubility | Likely soluble in organic solvents such as ethanol, DMSO, and DMF. | Inferred from related compounds |
Safety Data and Hazard Information
Globally Harmonized System (GHS) Classification (Inferred)
Based on data for analogous compounds like 5-chlorobenzoxazole-2-thiol and other chlorinated amines, the following GHS classification is anticipated.[4][5]
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.
Hazard and Precautionary Statements
| Code | Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[6] |
| P264 | Wash skin thoroughly after handling.[6] |
| P270 | Do not eat, drink or smoke when using this product.[6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
First Aid Measures
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical advice.[4]
-
Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation persists, seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4]
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid generation of dust.
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling.[6]
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong oxidizing agents.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling 5-Chloro-1,3-benzoxazol-7-amine:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator is recommended.
Applications in Research and Drug Development
Benzoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. 5-Chloro-1,3-benzoxazol-7-amine, with its reactive amine group and chlorinated aromatic ring, serves as a key intermediate for the synthesis of a variety of novel compounds.
The chloro- and amino-substituents on the benzoxazole ring provide handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the amine group can be acylated, alkylated, or used in condensation reactions to build more complex heterocyclic systems. The chlorine atom can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.
Potential Therapeutic Areas
-
Antimicrobial Agents: Benzoxazole derivatives have been investigated for their antibacterial and antifungal properties.[1][3]
-
Anticancer Agents: The benzoxazole scaffold is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.[2]
-
Anti-inflammatory Agents: Certain benzoxazole derivatives have shown promise as anti-inflammatory agents.
Experimental Protocols (Representative)
While specific experimental protocols for 5-Chloro-1,3-benzoxazol-7-amine are not widely published, the following are representative procedures for the synthesis of related benzoxazole derivatives, which can be adapted by skilled synthetic chemists.
General Synthesis of Benzoxazoles
A common method for the synthesis of the benzoxazole core involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative.
Caption: General synthetic scheme for benzoxazole formation.
Step-by-Step Protocol (Adapted from a general procedure): [8]
-
To a solution of the appropriate ortho-aminophenol (1 equivalent) in a suitable solvent (e.g., toluene, xylene), add the carboxylic acid or acid chloride (1.1 equivalents).
-
Add a catalytic amount of a dehydrating agent or a Lewis acid (e.g., polyphosphoric acid, boric acid).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
N-Acylation of an Aminobenzoxazole
The amine group of 5-Chloro-1,3-benzoxazol-7-amine can be readily acylated to introduce various functional groups.
Caption: Workflow for the N-acylation of an aminobenzoxazole.
Step-by-Step Protocol (General Procedure):
-
Dissolve 5-Chloro-1,3-benzoxazol-7-amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a base (e.g., triethylamine, pyridine, 1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
5-Chloro-1,3-benzoxazol-7-amine is a valuable chemical intermediate with significant potential in the field of drug discovery and organic synthesis. While it should be handled with care due to its potential hazards, its versatile chemical nature allows for the creation of diverse molecular libraries for biological screening. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound, enabling its safe and effective use in the laboratory.
References
-
PubChem. (n.d.). 5-Chloro-1,3-benzodioxole. Retrieved from [Link]
-
PubChem. (n.d.). Device preventing from chip damage caused by over voltage - Patent US-2003112567-A1. Retrieved from [Link]
- Modiya, M. H., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29.
- Reddy, T. S., et al. (2025). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives.
- Modiya, M. H., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
- Kim, M., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488.
- Zakharenko, A. L., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 5-Chloro-1,3-benzodioxole | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Medicinal Chemistry Potential of 5-Chlorobenzo[d]oxazol-7-amine: A Novel Scaffold for Therapeutic Innovation
Abstract
The benzoxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse pharmacological activities.[1] This guide delves into the untapped potential of a novel derivative, 5-Chlorobenzo[d]oxazol-7-amine. While direct studies on this specific molecule are nascent, this document provides a comprehensive exploration of its synthetic viability and hypothesizes its most promising therapeutic applications based on robust data from structurally analogous compounds. We will explore its potential as a targeted agent in oncology, specifically as a kinase inhibitor, and as a multi-target ligand in the treatment of neurodegenerative conditions like Alzheimer's disease. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for future investigation.
Introduction: The Benzoxazole Core in Drug Discovery
Benzoxazole, an aromatic organic compound formed by a fused benzene and oxazole ring, is a planar molecule whose structural similarity to nucleic acid bases like guanine and adenine allows it to interact effectively with biological macromolecules.[2] This inherent bio-compatibility has led to the development of benzoxazole-containing drugs with a vast range of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The versatility of the benzoxazole scaffold allows for chemical modifications that can fine-tune its pharmacokinetic and pharmacodynamic profiles, making it an enduring focus of drug discovery programs.[3] This guide focuses on this compound, a derivative whose specific substitution pattern—a chloro group at the 5-position and an amine at the 7-position—suggests significant, yet unexplored, therapeutic potential.
Proposed Synthesis and Characterization
A reliable synthetic pathway is crucial for exploring the potential of a novel compound. Based on established methodologies for analogous benzoxazole derivatives, we propose a two-step synthesis for this compound starting from a commercially available precursor.
Synthetic Pathway
The proposed synthesis begins with the cyclization of 2-amino-4-chloro-6-nitrophenol to form the benzoxazole ring, followed by the selective reduction of the nitro group to the desired 7-amino functionality.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 5-Chloro-7-nitrobenzo[d]oxazole
-
To a solution of 2-amino-4-chloro-6-nitrophenol (1.0 eq) in an appropriate solvent such as ethanol, add an excess of a cyclizing agent like triethyl orthoformate (e.g., 3.0 eq).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Chloro-7-nitrobenzo[d]oxazole.
Step 2: Synthesis of this compound
-
Suspend the synthesized 5-Chloro-7-nitrobenzo[d]oxazole (1.0 eq) in a solvent such as ethanol or concentrated hydrochloric acid.
-
Add a reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O, e.g., 4-5 eq) portion-wise, controlling any exotherm.[4]
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by column chromatography on silica gel to obtain the final product, this compound.
Physicochemical Properties (Predicted)
| Property | Value |
| CAS Number | 1225672-06-9[5] |
| Molecular Formula | C₇H₅ClN₂O[5] |
| Molecular Weight | 168.58 g/mol [5] |
| Appearance | Predicted to be a solid at room temperature |
Potential Application I: Oncology - A Scaffold for Kinase Inhibitors
Scientific Rationale
The inhibition of protein kinases is a clinically validated strategy in cancer therapy.[6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a prime target for halting tumor growth and metastasis.[7] Numerous studies have identified 5-chlorobenzoxazole derivatives as potent VEGFR-2 inhibitors.[7][8][9] The 5-chloro substituent is often crucial for activity.[10] We hypothesize that this compound can serve as a potent VEGFR-2 inhibitor, where the benzoxazole core mimics the adenine ring of ATP to bind in the kinase hinge region, and the 7-amino group acts as a key hydrogen bond donor or a vector for further chemical elaboration to enhance potency and selectivity.
Proposed Mechanism: VEGFR-2 Signaling Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade by the candidate molecule.
Proposed Experimental Validation Workflow
Caption: A stepwise workflow for validating the compound as a VEGFR-2 inhibitor.
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
-
Reagents & Materials: Recombinant human VEGFR-2 enzyme, appropriate substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, this compound (test compound), Sorafenib (positive control), DMSO (vehicle), 96-well plates, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a stock solution of the test compound and control in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in assay buffer.
-
Assay Procedure: a. Add 5 µL of the diluted compound or control to the wells of a 96-well plate. b. Add 20 µL of a mixture containing the VEGFR-2 enzyme and substrate to each well. c. Incubate for 10-15 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 25 µL of ATP solution. e. Incubate for 60 minutes at 30°C. f. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: a. Plot the luminescence signal against the logarithm of the compound concentration. b. Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.
Potential Application II: Neurodegenerative Disease - A Multi-Target Ligand for Alzheimer's
Scientific Rationale
Alzheimer's disease (AD) is a multifactorial disorder, making multi-target directed ligands a promising therapeutic strategy.[11] Key pathological features include cholinergic deficits and neuroinflammation, which are mediated by acetylcholinesterase (AChE) and p38α mitogen-activated protein kinase (p38α MAPK), respectively.[11] Benzoxazole derivatives have shown dual inhibitory potential against both AChE and p38α MAPK.[11] Furthermore, they are being explored as inhibitors of beta-secretase (BACE1) and amyloid-beta aggregation.[12] We propose that this compound could act as a multi-target agent for AD, with its structure potentially fitting into the active sites of these key enzymes.
Proposed Mechanism: A Multi-Target Approach
The compound is hypothesized to simultaneously inhibit AChE, thereby increasing acetylcholine levels to improve cognitive function, and p38α MAPK, to reduce the neuroinflammatory cascade that contributes to neuronal cell death.
Caption: Hypothesized multi-target inhibition strategy for Alzheimer's disease.
Proposed Experimental Validation Workflow
-
In Silico Screening: Perform molecular docking studies of the compound against the crystal structures of AChE, p38α MAPK, and BACE1 to predict binding modes and affinities.[11]
-
Enzyme Inhibition Assays: Conduct in vitro enzymatic assays to determine the IC₅₀ values for each target enzyme.
-
Cell-Based Assays: Evaluate the compound's ability to protect neuronal cells (e.g., SH-SY5Y) from neurotoxicity induced by agents like amyloid-beta.
-
Blood-Brain Barrier (BBB) Permeability: Assess the compound's ability to cross the BBB using an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
In Vivo Studies: If in vitro results are promising, proceed to animal models of Alzheimer's disease to evaluate effects on cognition and brain pathology.
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagents & Materials: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), recombinant human AChE, phosphate buffer, test compound, Donepezil (positive control), 96-well microplate reader.
-
Procedure: a. In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of test compound solution at various concentrations, and 25 µL of AChE enzyme solution. b. Incubate the plate at 37°C for 15 minutes. c. Add 25 µL of DTNB solution to each well. d. Initiate the reaction by adding 25 µL of the substrate, ATCI. e. Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.
-
Data Analysis: a. Calculate the rate of reaction for each concentration. b. Determine the percentage of inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC₅₀ value.[13]
Structure-Activity Relationship (SAR) and Future Directions
The proposed scaffold offers significant opportunities for optimization through medicinal chemistry efforts. The 7-amino group is a particularly attractive handle for derivatization.
| Position | Group | Potential Contribution & Modification Strategy |
| 5 | Chloro | The electron-withdrawing nature and size of the chloro group are often critical for binding in kinase and other enzyme pockets. Its replacement with other halogens (F, Br) or small lipophilic groups (CH₃) could modulate potency and selectivity.[10] |
| 7 | Amino | This primary amine can act as a crucial hydrogen bond donor. It serves as a prime site for creating a library of amides, sulfonamides, or ureas to probe the surrounding pocket for additional interactions and to tune physicochemical properties like solubility and BBB penetration. |
| 2 | Hydrogen | This position is unsubstituted in the parent scaffold. Introducing various aryl or heteroaryl groups at this position is a common strategy in benzoxazole chemistry to target different enzymes and can be explored to expand the compound's activity profile.[14] |
Future work should focus on synthesizing a focused library of derivatives based on this scaffold to systematically explore the SAR and optimize for potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Conclusion
This compound represents a novel and promising scaffold for medicinal chemistry. While experimental data on this specific molecule is yet to be established, a thorough analysis of related structures provides a strong rationale for its investigation as a potential therapeutic agent. The proposed applications in oncology, as a kinase inhibitor, and in neurodegeneration, as a multi-target ligand, are supported by a wealth of literature on the benzoxazole core. The synthetic route is feasible, and the outlined validation workflows provide a clear path for future research. This technical guide serves as a foundational document to inspire and direct the exploration of this compound, a compound with the potential to become a valuable lead in the development of next-generation therapeutics.
References
-
Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. (2024). PubMed. [Link]
-
Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. (2025). PubMed. [Link]
-
Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. (2024). MDPI. [Link]
-
Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. (n.d.). ResearchGate. [Link]
-
Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. (2018). Wiley Online Library. [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (n.d.). Taylor & Francis Online. [Link]
-
Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer’s Agents: In Vitro and In Silico Approaches. (2023). MDPI. [Link]
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). PubMed Central (PMC). [Link]
-
In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (2017). National Institutes of Health (NIH). [Link]
- 5-halo-6-nitro-2-substituted benzoxazole compounds. (1989).
-
Iron‐Promoted Redox Access to 2‐Aminobenzoxazoles from Amines, Carbon Disulfide and 2‐Nitrophenols. (2024). ResearchGate. [Link]
-
Synthesis of some benzoxazole derivatives. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). PubMed. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PubMed Central (PMC). [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]
-
Methods for the synthesis of benzoxazole using acids and their derivatives. (2021). ResearchGate. [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). PubMed Central (PMC). [Link]
-
A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). ResearchGate. [Link]
-
Benzoxazoles and oxazolopyridines in medicinal chemistry studies. (2015). PubMed. [Link]
-
Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). PubMed Central. [Link]
-
Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. [Link]
- Method for preparing 5-substituted oxazoles. (2000).
-
Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. (2018). Green Chemistry (RSC Publishing). [Link]
-
Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. (2015). PubMed. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed Central (PMC). [Link]
-
This compound. (n.d.). Chemsrc. [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. esisresearch.org [esisresearch.org]
Reactivity profile of the amine group in 5-Chlorobenzo[d]oxazol-7-amine
An In-depth Technical Guide to the Reactivity Profile of the Amine Group in 5-Chlorobenzo[d]oxazol-7-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the primary amine group in this compound. This molecule is of significant interest to researchers in medicinal chemistry and materials science, often serving as a key building block for more complex therapeutic agents and functional materials.[1][2] This document elucidates the electronic and steric factors governing the amine's reactivity, offering a detailed examination of its nucleophilicity and basicity. We present field-proven, adaptable protocols for key transformations including N-acylation, N-alkylation, N-sulfonylation, and diazotization. The causality behind experimental choices is explained, providing a framework for rational reaction design and optimization.
Introduction: The Benzoxazole Scaffold in Drug Discovery
The benzoxazole moiety is a privileged heterocyclic scaffold, integral to the structure of numerous pharmacologically active compounds.[1][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The molecule this compound incorporates this key scaffold, presenting a primary aromatic amine group that serves as a versatile synthetic handle for molecular elaboration. Understanding the intrinsic reactivity of this amine is paramount for its effective utilization in the synthesis of novel chemical entities. This guide aims to provide that understanding, grounded in the fundamental principles of physical organic chemistry and supported by analogous transformations reported in peer-reviewed literature.
Core Reactivity Profile: Electronic and Steric Considerations
The reactivity of the 7-amino group is not equivalent to that of a simple aniline. It is profoundly influenced by the cumulative electronic effects of the fused benzoxazole ring and the chloro-substituent at the 5-position.
Electronic Effects
The nitrogen atom's lone pair of electrons, which is responsible for its basicity and nucleophilicity, is significantly delocalized into the aromatic system.[6] This delocalization is further modulated by two key electron-withdrawing groups (EWGs):
-
The Benzoxazole Ring: The fused oxazole component is inherently electron-deficient and exerts a powerful -I (inductive) and -R (resonance) effect, pulling electron density away from the benzene ring and, consequently, from the exocyclic amine group.
-
The 5-Chloro Substituent: The chlorine atom also acts as an EWG primarily through its strong inductive effect (-I), further deactivating the aromatic system and reducing the electron density on the nitrogen atom.[7]
This combined electron withdrawal significantly reduces the availability of the nitrogen's lone pair for attacking electrophiles, rendering this compound a relatively poor nucleophile compared to aniline.[7][8]
Steric Hindrance
The amine group at the C-7 position is flanked by a proton at C-6 and the fused oxazole ring. While not severely hindered, this steric environment can influence the approach of bulky electrophiles and may necessitate more forcing reaction conditions compared to unhindered anilines.
Caption: Electronic deactivation of the 7-amino group.
Key Chemical Transformations
The amine group serves as a versatile nucleophile for a range of synthetic transformations. However, its attenuated reactivity necessitates carefully chosen conditions, often requiring catalysis or more reactive electrophiles.[9]
Caption: Key reactions of the 7-amino group.
N-Acylation (Amide Formation)
N-acylation is a fundamental reaction for protecting the amine group or for building amide linkages, which are prevalent in pharmaceuticals.[10] Due to the reduced nucleophilicity of the amine, direct reaction with carboxylic acids is inefficient. The use of more electrophilic acylating agents is required.
Causality of Experimental Design:
-
Acylating Agent: Acyl chlorides or anhydrides are employed as they are highly reactive electrophiles, capable of reacting with weakly nucleophilic amines.[11]
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. Its role is to neutralize the HCl or carboxylic acid byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[11]
-
Solvent: Anhydrous, aprotic solvents like Dichloromethane (DCM), Chloroform (CHCl₃), or Tetrahydrofuran (THF) are used to prevent hydrolysis of the acylating agent.
Protocol 3.1: General Procedure for N-Acylation
This protocol is adapted from analogous procedures for the acylation of substituted amino-benzoxazoles and may require optimization.[12][13]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Base Addition: Add triethylamine (1.2-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by column chromatography on silica gel or by recrystallization.
N-Alkylation
Direct alkylation of the amine with alkyl halides can be challenging and prone to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium salts.[14] Reductive amination provides a more controlled and widely applicable alternative for synthesizing secondary amines.
Causality of Experimental Design (Reductive Amination):
-
Carbonyl Source: An aldehyde or ketone reacts with the primary amine to reversibly form an imine intermediate.
-
Reducing Agent: A selective, mild reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is moisture-tolerant and selectively reduces the imine in the presence of the carbonyl starting material. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.
-
Solvent: Dichloroethane (DCE) or THF are common solvents. A small amount of acetic acid is often added to catalyze imine formation.
Protocol 3.2: General Procedure for Reductive Amination
-
Preparation: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE, add acetic acid (2-3 drops).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
N-Sulfonylation
The synthesis of sulfonamides is a key transformation in medicinal chemistry. The reaction proceeds similarly to acylation, using a sulfonyl chloride as the electrophile.
Protocol 3.3: General Procedure for N-Sulfonylation
This protocol is adapted from standard sulfonylation procedures for weakly nucleophilic amines.[15]
-
Preparation: Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and pyridine at room temperature.
-
Sulfonylation: Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise (if liquid) to the solution. The reaction may be slightly exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-18 hours until TLC analysis indicates the consumption of the starting amine.
-
Workup: Pour the reaction mixture into ice-cold 2M HCl to neutralize the pyridine.
-
Isolation: Collect the precipitated solid by filtration. If no solid forms, extract the mixture with Ethyl Acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify the crude sulfonamide by recrystallization or column chromatography.
Diazotization and Subsequent Reactions
The conversion of the primary aromatic amine to a diazonium salt is a gateway to a vast array of functional groups via reactions like the Sandmeyer and Schiemann reactions.[16]
Causality of Experimental Design:
-
Reagents: The reaction requires the in-situ generation of nitrous acid (HONO) from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.[17]
-
Temperature Control: The reaction is critically temperature-sensitive. It must be maintained between 0-5 °C.[18] Above this temperature, the aryl diazonium salt, although more stable than its aliphatic counterpart, will decompose, often violently, to liberate N₂ gas and form phenolic byproducts.[18][19]
Caption: Workflow for diazotization and Sandmeyer reaction.
Protocol 3.4: Diazotization and Sandmeyer Reaction (Example: Chloro-de-amination)
-
Diazotization: Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting clear solution of the diazonium salt should be used immediately.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of Copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl. Cool this solution to 0 °C.
-
Coupling: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of N₂ gas will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM). Wash the organic layer with water, dilute NaOH, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting 5,7-dichlorobenzo[d]oxazole by column chromatography or distillation.
Summary of Reactivity
The amine functionality in this compound is a valuable tool for synthetic diversification. Its reactivity is attenuated by strong electron-withdrawing effects, necessitating strategic choices in reaction conditions.
| Reaction Type | Required Reagent Class | Typical Base | Key Condition | Expected Reactivity vs. Aniline |
| N-Acylation | Acyl Halide / Anhydride | Pyridine, TEA | Anhydrous | Lower |
| N-Alkylation | Alkyl Halide | K₂CO₃, Cs₂CO₃ | Can be slow | Lower |
| Reductive Amination | Aldehyde / Ketone | Acetic Acid (cat.) | Mild (STAB) | Similar |
| N-Sulfonylation | Sulfonyl Chloride | Pyridine | Anhydrous | Lower |
| Diazotization | NaNO₂ / Strong Acid | (None) | 0-5 °C (Critical) | Similar |
Conclusion
This compound presents a nuanced reactivity profile. The 7-amino group, while a versatile nucleophile, is electronically deactivated. This characteristic demands the use of activated electrophiles and carefully controlled conditions to achieve efficient transformations. By understanding the underlying electronic principles and employing the robust protocols detailed in this guide, researchers can effectively leverage this compound as a foundational building block for the synthesis of novel, high-value molecules in drug discovery and materials science. The provided methodologies serve as a validated starting point for further exploration and development.
References
-
Taylor & Francis Online. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. [Link][3][4]
-
ResearchGate. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. [Link][20]
-
ResearchGate. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure-reactivity relationships. [Link][21]
-
National Center for Biotechnology Information. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. [Link][5]
-
Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link][1]
-
University of Calgary. Ch 8 : Nucleophilc Substitution answers. [Link]
-
Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?[Link][6]
-
National Center for Biotechnology Information. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. [Link][12]
-
Chemistry LibreTexts. (2023). Reactivity of Amines. [Link][9]
-
National Center for Biotechnology Information. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link][22]
-
MDPI. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link][10]
-
Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link][14]
-
Jasperse, J. Chem 360 Jasperse Ch. 19 Notes. Amines. [Link][11]
-
Google Patents. US5874547A - Diazotization of amines. [17]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link][19]
-
National Center for Biotechnology Information. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. [Link][13]
-
National Center for Biotechnology Information. (2014). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link][15]
Sources
- 1. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. studymind.co.uk [studymind.co.uk]
- 15. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diazotisation [organic-chemistry.org]
- 17. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 18. scribd.com [scribd.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Known derivatives and analogues of 5-Chlorobenzo[d]oxazol-7-amine
An In-Depth Technical Guide to the Derivatives and Analogues of 5-Chlorobenzo[d]oxazol-7-amine: Synthesis, Biological Activity, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The Benzoxazole Scaffold in Modern Medicinal Chemistry
The benzoxazole core is a quintessential example of a "privileged scaffold" in drug discovery. Its rigid, bicyclic structure, rich in heteroatoms, provides an ideal framework for developing ligands that can engage with a multitude of biological targets through specific and high-affinity interactions.[1] The inherent versatility of the benzoxazole ring system allows for strategic functionalization, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This guide focuses on a particularly promising, yet underexplored, member of this family: This compound . The strategic placement of a chloro group at the 5-position and an amino group at the 7-position offers unique vectors for chemical modification, unlocking access to novel chemical space and diverse biological activities. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the synthesis, structure-activity relationships (SAR), and therapeutic applications of its known derivatives and analogues.
The Core Moiety: Synthetic Access and Chemical Versatility
The utility of any chemical scaffold is fundamentally tied to its synthetic accessibility. The this compound core, while not extensively documented in commercial libraries, can be constructed through established heterocyclic chemistry principles. The primary synthetic challenge lies in the regioselective construction of the substituted benzene ring prior to the oxazole cyclization.
General Synthetic Strategy: Phillips Condensation
A robust and widely adopted method for constructing the benzoxazole core is the Phillips condensation reaction. This involves the cyclization of an ortho-aminophenol with a carboxylic acid or its equivalent, typically under acidic and dehydrating conditions. For the target scaffold, a plausible route begins with a suitably substituted aminophenol.
Experimental Protocol: Synthesis of a Substituted Benzoxazole Core
This protocol describes a general method adapted from the synthesis of related benzoxazole derivatives, such as 4-(5-chlorobenzoxazol-2-yl)aniline.[2]
-
Reactant Preparation: In a round-bottom flask, combine one molar equivalent of the starting material, 2-amino-4-chloro-6-nitrophenol, with 1.1 molar equivalents of a desired carboxylic acid (e.g., 4-aminobenzoic acid for creating a 2-phenyl-substituted analogue).
-
Reaction Medium: Add polyphosphoric acid (PPA) as both the solvent and dehydrating agent, typically 10-20 times the weight of the starting aminophenol.
-
Cyclization: Heat the mixture with stirring, typically to a temperature between 150-220°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring to hydrolyze the PPA.
-
Neutralization & Precipitation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified 2-substituted-5-chloro-7-nitrobenzo[d]oxazole.
-
Amine Reduction: The final step involves the reduction of the nitro group at the 7-position to the desired amine. This can be achieved using standard reducing agents such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂/Pd-C).
This multi-step process provides a reliable pathway to the core scaffold and its 2-substituted analogues, which can then be further derivatized at the 7-amino position.
Caption: General workflow for synthesis and derivatization.
Therapeutic Applications and Key Derivative Classes
Derivatives of the chlorinated benzoxazole scaffold have shown significant promise in oncology, with emerging potential in other therapeutic areas. The following sections detail the major classes of analogues, their biological activities, and the underlying structure-activity relationships.
Anticancer Activity: Targeting Key Oncogenic Pathways
The benzoxazole scaffold is a cornerstone in the development of targeted cancer therapies.[3] Its derivatives have been shown to inhibit critical enzymes involved in tumor growth, proliferation, and angiogenesis.
2.1.1. VEGFR-2 Inhibitors for Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Inhibition of this receptor is a clinically validated anti-cancer strategy. 5-chlorobenzoxazole derivatives have emerged as potent VEGFR-2 inhibitors.
A key synthetic precursor for this class is 2-Bromo-5-chlorobenzo[d]oxazole , which provides a reactive handle for introducing diverse functionalities at the 2-position.[3] One notable derivative, 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide , was identified as a powerful VEGFR-2 inhibitor, demonstrating the therapeutic potential of this scaffold.[3]
Caption: Inhibition of the VEGFR-2 signaling pathway.
2.1.2. PARP-2 Inhibitors for Breast Cancer
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Their inhibition is a highly effective strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Recently, novel benzoxazole derivatives were designed and synthesized as potent inhibitors of PARP-2, showing significant anti-breast cancer activity.[2]
In a key study, researchers combined the benzoxazole scaffold with various amines via a reversed phenyl amide linker.[2] This work led to the discovery of compounds that were highly active against MDA-MB-231 and MCF-7 breast cancer cell lines.[2]
| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |
| 12 | PARP-2 | 0.07 | MCF-7 | [2] |
| 27 | PARP-2 | 0.057 | MCF-7 | [2] |
Table 1: Potent Benzoxazole-Based PARP-2 Inhibitors. These results highlight the exceptional potency that can be achieved through strategic modification of the benzoxazole core. Compounds 12 and 27 not only inhibited the PARP-2 enzyme but also induced cell cycle arrest and apoptosis, making them promising leads for further development.[2]
Antimicrobial Derivatives
While oncology is a major focus, the structural versatility of benzoxazole and its bioisostere, benzothiazole, allows for applications as antimicrobial agents.[4][5] The principles used to develop antimicrobial benzothiazoles can be directly applied to the this compound scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity/Antiproliferative Activity
This protocol is a standard colorimetric assay to assess the metabolic activity of cells and is widely used to screen compounds for anticancer activity.[6]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., benzoxazole derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, viable cells will have converted the yellow MTT to purple formazan crystals. Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Structure-Activity Relationship (SAR) Insights
Analysis of the available literature on benzoxazole and related benzothiazole analogues provides critical insights into the structural features that govern their biological activity.
Caption: Key SAR points on the benzoxazole scaffold. (Note: A chemical structure image would replace the placeholder for full effect.)
-
Role of the Halogen at Position 5: The presence of a chlorine atom at the 5-position is a recurring feature in many active analogues. Halogens, particularly chlorine and fluorine, are electron-withdrawing groups that can significantly alter the electronic properties of the aromatic system. This can enhance binding affinity to target proteins and improve metabolic stability.[6] Studies on related scaffolds show that moving the chloro group from the 6- to the 5-position had minimal impact on activity, but its complete removal led to a substantial loss of potency.[5]
-
Functionalization at Position 2: This is the most versatile position for introducing diversity.
-
The Amine at Position 7: The 7-amino group provides a crucial handle for secondary modifications. It can be acylated to form amides, sulfonamides, or used in reductive amination to introduce a wide range of substituents. These modifications can be used to modulate solubility, cell permeability, and hydrogen bonding interactions with the target protein.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent and specific activities as inhibitors of validated oncology targets like VEGFR-2 and PARP-2. The synthetic accessibility of the core, coupled with the multiple sites available for chemical modification, provides a rich foundation for generating diverse chemical libraries.
Future research should focus on:
-
Exploring a broader range of substituents at the 2- and 7-positions to expand the SAR and optimize for potency and selectivity.
-
Investigating new therapeutic areas , such as neurodegenerative and infectious diseases, where benzoxazole derivatives have already shown potential.[7][8]
-
Conducting in-depth pharmacokinetic and in vivo studies on the most promising lead compounds to assess their drug-like properties and translational potential.
This guide provides a comprehensive overview of the current landscape, offering both the strategic rationale and the practical methodologies required to advance research on this valuable chemical scaffold.
References
- The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics. (2025). Benchchem.
- Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). PubMed Central.
- Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Baghdad Science Journal.
- Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (N/A). PMC - NIH.
- Structure activity relationship of the synthesized compounds. (N/A).
- Fluorobenzo[d]thiazol-5-amine and Structurally Related Analogs in Anticancer Research. (N/A). Benchchem.
- Structure activity relationship of synthesized compounds. (N/A).
- Biological activity of 3-(2-benzoxazol-5-yl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity Screening of 5-Chlorobenzo[d]oxazol-7-amine
Foreword: Navigating the Uncharted Territory of a Novel Benzoxazole Derivative
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4][5] From anticancer and antimicrobial to anti-inflammatory and antiviral properties, this heterocyclic system is a fertile ground for drug discovery.[1][2][3][4][6][7] This guide focuses on a specific, lesser-explored derivative: 5-Chlorobenzo[d]oxazol-7-amine. While direct biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs—a chlorinated benzoxazole core—strongly suggest a high probability of significant biological activity.
This document, therefore, serves as a proactive, technically-grounded roadmap for researchers and drug development professionals. It outlines a comprehensive screening strategy to elucidate the therapeutic potential of this compound. We will proceed from the foundational principles of the benzoxazole class, detailing robust, field-proven experimental protocols and the scientific rationale underpinning each step. Our approach is designed to be a self-validating system, ensuring that any discoveries are both significant and reproducible.
The Strategic Imperative: Why Screen this compound?
The decision to screen this particular compound is rooted in established structure-activity relationships within the broader benzoxazole family. The presence of a chlorine atom at the 5-position is particularly noteworthy. Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a lead compound. For instance, 5-chlorobenzoxazole derivatives have shown promise as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[8]
Furthermore, the benzoxazole nucleus is considered a structural isostere of naturally occurring nucleic acid bases like adenine and guanine, which may allow it to interact with various biological macromolecules.[2][3][5] This inherent bio-compatibility, combined with the diverse functionalities that can be introduced at the amine position, makes this compound a high-priority candidate for a multi-faceted screening campaign.
Our initial screening cascade will, therefore, be directed towards two of the most prominent activities of the benzoxazole class: anticancer and antimicrobial effects.
Tier 1 Screening: A Dual-Pronged Approach to Uncover Primary Activity
The initial phase of our investigation is designed to cast a wide yet precise net. We will employ validated, high-throughput compatible assays to determine if this compound exhibits cytotoxic effects against cancer cell lines or inhibitory activity against a panel of pathogenic microbes.
Anticancer Activity Screening
The rationale for prioritizing anticancer screening is the extensive body of literature demonstrating the potent cytotoxic effects of benzoxazole derivatives against a variety of cancer cell lines.[6][9]
This protocol is adapted from standard methodologies for in vitro antitumor activity evaluation.[9]
Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in selected cancer cell lines.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231)[9]
-
Human lung cancer cell line (e.g., A549)[6]
-
Human liver cancer cell line (e.g., HepG2)[6]
-
RPMI-1640 or DMEM medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
This compound, dissolved in DMSO to create a stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microtiter plates.
-
Standard anticancer drug (e.g., Sorafenib or 5-Fluorouracil) as a positive control.[7][9]
Procedure:
-
Cell Seeding: Seed the 96-well plates with cancer cells at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution. Treat the cells with varying concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with the standard anticancer drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.
Self-Validation and Interpretation:
-
A dose-dependent decrease in cell viability is a primary indicator of cytotoxic activity.
-
The IC50 value provides a quantitative measure of potency. Comparison with the positive control helps to contextualize the compound's efficacy.
-
Consistent results across multiple cell lines suggest a broad-spectrum anticancer potential.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Experimental |
| This compound | MDA-MB-231 | Experimental |
| This compound | A549 | Experimental |
| This compound | HepG2 | Experimental |
| Positive Control (e.g., Sorafenib) | MCF-7 | Reference |
Antimicrobial Activity Screening
Benzoxazole derivatives are well-known for their potent activity against a range of bacterial and fungal pathogens.[4][6][7]
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism (MIC).
Materials:
-
Bacterial Strains:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
This compound, dissolved in DMSO.
-
Standard antibiotics (e.g., Ofloxacin) and antifungals (e.g., Fluconazole) as positive controls.[7]
-
96-well microtiter plates.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism.
-
Compound Dilution: Perform serial dilutions of the test compound and control drugs in the appropriate broth in the 96-well plates.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Self-Validation and Interpretation:
-
Clear wells indicate inhibition of microbial growth.
-
The MIC value is a direct measure of the compound's potency against a specific microbe.
-
A broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi, would be a significant finding.
| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Experimental | Experimental | Experimental | Experimental | Experimental |
| Positive Control (e.g., Ofloxacin) | Reference | Reference | Reference | Reference | N/A |
| Positive Control (e.g., Fluconazole) | N/A | N/A | N/A | N/A | Reference |
Tier 2 Screening: Mechanistic Elucidation and Target Identification
Should the Tier 1 screening yield promising results, the next logical step is to investigate the potential mechanism of action. Based on the activities of structurally related compounds, we can formulate initial hypotheses.
Probing the Mechanism of Anticancer Activity
A significant finding in the literature is the ability of 5-chlorobenzoxazole derivatives to inhibit VEGFR-2.[8] This provides a compelling, testable hypothesis for the mechanism of any observed anticancer activity.
Objective: To determine if this compound can directly inhibit the enzymatic activity of VEGFR-2.
This can be accomplished using commercially available kinase assay kits (e.g., using technologies like FRET or luminescence).
General Procedure:
-
The assay is typically performed in a microplate format.
-
Recombinant human VEGFR-2 enzyme is incubated with a specific substrate and ATP.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified.
-
The IC50 value for enzyme inhibition is then calculated.
Visualizing the Screening Cascade
The logical flow of this comprehensive screening plan can be visualized as follows:
Caption: A streamlined workflow for the biological screening of this compound.
Concluding Remarks and Future Directions
This guide provides a comprehensive and technically sound framework for the initial biological evaluation of this compound. By leveraging the known pharmacological profile of the benzoxazole class, we have established a logical, hypothesis-driven screening cascade. The proposed protocols are robust, widely accepted, and designed to generate high-quality, interpretable data.
Positive results from this screening campaign would validate this compound as a promising lead compound, warranting further investigation, including in vivo efficacy studies, pharmacokinetic profiling, and medicinal chemistry efforts to optimize its structure for enhanced potency and selectivity.
References
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
- Review on benzoxazole chemistry and pharmacological potential. (2024). Source Normalized Impact per Paper.
- Biological activity of benzoxazole deriv
- Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. (2025).
- Biological activity of 3-(2-benzoxazol-5-yl)
- Benzoxazole derivatives: design, synthesis and biological evalu
- The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics. (2025). BenchChem.
- Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). PubMed Central.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jocpr.com [jocpr.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Commercial Suppliers and Purity Grades of 5-Chlorobenzo[d]oxazol-7-amine
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Chlorobenzo[d]oxazol-7-amine is a substituted benzoxazole that serves as a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest for the development of novel therapeutic agents. The success of synthesizing target molecules and the reliability of subsequent biological assays are fundamentally dependent on the purity of this starting material. This technical guide provides an in-depth analysis of the commercial landscape for this compound, detailing available purity grades, identifying key suppliers, and outlining the analytical methodologies essential for its quality control. Furthermore, it offers field-proven insights into the implications of purity on research outcomes and provides actionable protocols for end-user verification.
The Strategic Importance of this compound in Synthesis
Chemical Identity and Structural Significance
This compound is an aromatic heterocyclic compound with the following key identifiers:
-
Chemical Name: 5-Chloro-1,3-benzoxazol-7-amine
-
CAS Number: 1225672-06-9
-
Molecular Formula: C₇H₅ClN₂O[1]
-
Molecular Weight: 168.58 g/mol [1]
The benzoxazole core is a privileged scaffold in drug development, known for its ability to engage with a wide range of biological targets. The specific substitution pattern of this isomer—a chloro group at position 5 and an amine at position 7—offers synthetic handles for diverse chemical transformations, allowing researchers to build molecular complexity and modulate pharmacological properties. The amine group serves as a key nucleophile or a point for amide bond formation, while the chloro group can be used in cross-coupling reactions or to influence the electronic properties of the ring system.
The Imperative of Purity in Research and Development
In any synthetic workflow, the principle of "garbage in, garbage out" holds true. The purity of a starting material like this compound is not merely a specification on a bottle; it is a critical parameter that dictates the efficiency of subsequent reactions, the integrity of biological data, and the ultimate success of a research campaign.
-
Causality in Synthesis: Impurities can have lower or higher reactivity than the primary compound, leading to sluggish or failed reactions, the formation of complex side-products, and significant challenges in purification. For instance, a regioisomeric impurity could lead to a final compound with an entirely different structure and biological activity, confounding structure-activity relationship (SAR) studies.
-
Trustworthiness in Biological Screening: Even trace impurities can exhibit potent biological activity, leading to false positives or negatives in high-throughput screening. This can derail a project, wasting significant time and resources pursuing erroneous leads.
Commercial Sourcing and Purity Landscape
The procurement of this compound requires careful attention to supplier specifications, as multiple isomers exist and are commercially available. It is critical to verify the CAS number (1225672-06-9) to ensure the correct regioisomer is purchased.
Caption: Procurement workflow for this compound.
Available Purity Grades and Representative Suppliers
Analysis of the market indicates that this compound is primarily available in standard chemical catalog grades. Researchers should anticipate purities in the range of 95% to 98%.
| Supplier | Product Name | CAS Number | Stated Purity |
| CymitQuimica | This compound | 1225672-06-9 | 98%[1] |
| Alchimica | This compound | 1225672-06-9 | Not specified |
| Indagoo (via CymitQuimica) | This compound | 1225672-06-9 | 98%[1] |
Note: This table is illustrative and not exhaustive. Researchers should always obtain the latest Certificate of Analysis (CoA) from a supplier before purchase.
Custom Synthesis for High-Purity Requirements
For applications in late-stage drug development, GMP (Good Manufacturing Practice) synthesis, or when developing highly sensitive assays, a purity of >99.5% may be required. Such high-purity grades are typically not stocked as catalog items and must be obtained via custom synthesis. Engaging with a contract research organization (CRO) or a specialized supplier allows for the development of a dedicated synthetic route and purification process designed to minimize specific impurities identified as detrimental.
A Self-Validating System: Analytical Quality Control
A trustworthy research chemical is one whose identity and purity are rigorously verified. The supplier's Certificate of Analysis is the starting point, but for critical applications, in-house verification is a best practice. The primary techniques for assessing the purity of this compound are HPLC, Mass Spectrometry, and NMR spectroscopy.
Sources
Methodological & Application
Synthesis protocol for 5-Chlorobenzo[d]oxazol-7-amine from 2-amino-4-chlorophenol
An Application Note and Protocol for the Synthesis of 5-Chlorobenzo[d]oxazol-7-amine from 2-amino-4-chlorophenol
Introduction: A Multi-Step Approach to a Niche Heterocycle
This compound is a substituted benzoxazole, a class of heterocyclic compounds recognized for their broad applicability in medicinal chemistry and materials science.[1] The benzoxazole scaffold is a key pharmacophore in numerous developmental and approved therapeutic agents.[2] This document provides a comprehensive, technically-grounded guide for the synthesis of this specific derivative.
The specified starting material, 2-amino-4-chlorophenol, does not allow for a direct, single-step conversion to the target molecule. The substitution pattern of the final product necessitates a strategic, multi-step synthetic pathway. This protocol, therefore, details a robust three-step sequence:
-
Regioselective Nitration: Introduction of a nitro group onto the 2-amino-4-chlorophenol backbone.
-
Chemoselective Reduction: Conversion of the nitro group to a primary amine, forming a key diamine intermediate.
-
Cyclocondensation: Formation of the oxazole ring to yield the final product.
This application note is designed for researchers and professionals in drug development and synthetic chemistry. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and validation checkpoints inherent to a trustworthy and reproducible synthesis.
Overall Synthetic Scheme
The complete transformation is illustrated below, proceeding from the commercially available starting material to the final target compound through two stable, isolable intermediates.
Caption: Multi-step synthesis of this compound.
Part 1: Regioselective Nitration of 2-amino-4-chlorophenol
Principle and Mechanistic Insights
The initial step involves an electrophilic aromatic substitution to install a nitro group. The hydroxyl (-OH) and amino (-NH₂) groups of the starting material are strong activating, ortho-, para-directing groups. The position para to the hydroxyl group is occupied by the chlorine atom. Therefore, electrophilic attack is directed to the positions ortho to the activating groups. The position C6 is ortho to both the hydroxyl and amino groups, making it the most electronically favorable site for nitration under controlled conditions. A standard nitrating mixture of nitric and sulfuric acid is employed, with careful temperature control to prevent over-nitration and side-product formation.
Experimental Protocol
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-amino-4-chlorophenol (1.0 eq).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the internal temperature below 10 °C.
-
Once the addition is complete and the starting material is fully dissolved, begin the dropwise addition of a pre-chilled mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (H₂SO₄). Maintain the internal temperature strictly between 0 and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, 2-amino-4-chloro-6-nitrophenol, is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the product under vacuum to yield the intermediate as a yellow-to-orange solid.
Materials and Quantitative Data
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-amino-4-chlorophenol | 143.57 | 10.0 g | 69.6 | Starting Material |
| Conc. Sulfuric Acid (98%) | 98.08 | ~30 mL | - | Solvent/Catalyst |
| Conc. Nitric Acid (70%) | 63.01 | 4.8 mL | 76.6 | Nitrating Agent |
| Crushed Ice / DI Water | 18.02 | As needed | - | Quenching/Washing |
Part 2: Reduction of 2-amino-4-chloro-6-nitrophenol
Principle and Mechanistic Insights
This step employs a classic Béchamp reduction, using iron metal in an acidic medium to chemoselectively reduce the aromatic nitro group to a primary amine. This method is highly effective and tolerant of other functional groups on the aromatic ring, such as the chloro and hydroxyl moieties. The reaction proceeds by the oxidation of iron to iron(II/III) salts, with the nitro group acting as the oxidant and being reduced in the process.[3]
Experimental Protocol
-
To a round-bottom flask fitted with a reflux condenser and mechanical stirrer, add 2-amino-4-chloro-6-nitrophenol (1.0 eq), iron powder (4.0 eq), and ethanol/water (e.g., 4:1 v/v).
-
Heat the vigorously stirred suspension to a gentle reflux.
-
Slowly add concentrated hydrochloric acid (HCl, ~0.5 eq) dropwise via an addition funnel. An exothermic reaction should be observed.
-
Maintain the reflux for 2-4 hours after the addition is complete. Monitor the disappearance of the yellow starting material by TLC.
-
Once the reaction is complete, hot-filter the mixture through a pad of Celite to remove the iron salts.
-
Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield 2,6-diamino-4-chlorophenol.[1][4]
Materials and Quantitative Data
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (from 10g SM) | Moles (mmol) | Role |
| 2-amino-4-chloro-6-nitrophenol | 188.57 | ~13.1 g (Assumed 100% yield) | 69.6 | Substrate |
| Iron Powder | 55.84 | 15.5 g | 278.4 | Reducing Agent |
| Ethanol / Water | - | ~150 mL | - | Solvent |
| Conc. Hydrochloric Acid (37%) | 36.46 | ~2.9 mL | 34.8 | Acid Catalyst |
| Celite | - | As needed | - | Filter Aid |
Part 3: Cyclocondensation to this compound
Principle and Mechanistic Insights
The final step is the formation of the benzoxazole ring system. This is a classic cyclocondensation reaction where an o-aminophenol (in this case, the C2-amino and C1-hydroxyl of the intermediate) reacts with a one-carbon electrophile.[1] Formic acid serves as an efficient and inexpensive source for this carbon atom. The reaction proceeds via an initial N-formylation of the more nucleophilic C2-amino group, followed by an acid-catalyzed intramolecular cyclization (attack of the hydroxyl group on the formyl carbonyl) and subsequent dehydration to yield the aromatic benzoxazole ring.
Experimental Protocol
-
Place the 2,6-diamino-4-chlorophenol intermediate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of formic acid (≥98%).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it into a beaker of cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until effervescence ceases and the pH is ~7-8.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.
Materials and Quantitative Data
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (from 13.1g INT1) | Moles (mmol) | Role |
| 2,6-diamino-4-chlorophenol | 158.59 | ~11.0 g (Assumed 100% yield) | 69.6 | Substrate |
| Formic Acid (≥98%) | 46.03 | ~50 mL | - | Reagent/Solvent |
| Saturated NaHCO₃ solution | - | As needed | - | Neutralization |
Experimental Workflow Visualization
Caption: Step-by-step workflow from starting material to purified product.
Comprehensive Safety Overview
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-amino-4-chlorophenol: Harmful if swallowed (LD50 oral, rat: 690 mg/kg).[5] It is a skin and eye irritant and may be toxic by ingestion.[6] Avoid inhalation of dust and direct contact with skin and eyes.[7]
-
Concentrated Acids (H₂SO₄, HNO₃, HCl): Highly corrosive and can cause severe skin and eye burns. Handle with extreme care. Nitric acid is a strong oxidizing agent.
-
Formic Acid: Corrosive to skin and eyes.[8][9] Its vapors are flammable and can form explosive mixtures with air.[10] Ensure the work area is free from ignition sources and well-ventilated.[11][12]
-
Nitration Reaction: The nitration of aromatic compounds is highly exothermic and can lead to runaway reactions if not properly controlled. Strict adherence to temperature control is critical for safety.
Characterization
References
-
Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19165–19174. [Link]
-
Carl Roth GmbH. (2019). Safety Data Sheet: formic acid ... %. [Link]
-
Bennehalli, B., et al. (2018). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 8(3), 751-767. [Link]
-
MiteGone. (2016). Safe use and Handling of Liquid Formic Acid. [Link]
-
MDPI. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 23(1), 143. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24653-24682. [Link]
-
Carl Roth GmbH. (2021). Safety data sheet: Formic acid ≥98 %, for synthesis. [Link]
-
CPAchem. (2023). Safety data sheet: 2-Amino-4-chlorophenol. [Link]
-
PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information. [Link]
-
New Jersey Department of Health. (n.d.). 2-AMINO-4-CHLOROPHENOL HAZARD SUMMARY. [Link]
-
PrepChem. (n.d.). Preparation of 2-amino-4-chlorophenol. [Link]
-
Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19165–19174. [Link]
-
PrepChem. (n.d.). (2) Synthesis of 5-amino-2-chlorophenol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. geneseo.edu [geneseo.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. chemos.de [chemos.de]
- 11. mitegone.com [mitegone.com]
- 12. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the N-Acylation of 5-Chlorobenzo[d]oxazol-7-amine
Abstract
This application note provides a detailed experimental framework for the N-acylation of 5-Chlorobenzo[d]oxazol-7-amine, a key synthetic transformation in medicinal chemistry and materials science. N-acylated benzoxazoles are prevalent motifs in pharmacologically active compounds, and mastering their synthesis is crucial for drug development professionals. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a robust, self-validating protocol. We present two reliable methods using acetyl chloride and benzoyl chloride, complete with mechanistic insights, detailed procedural steps, purification techniques, and characterization guidelines. The protocols are designed to be adaptable, empowering researchers to modify and optimize conditions for various acylating agents.
Introduction: The Strategic Importance of N-Acylation
The N-acylation of aromatic amines is a cornerstone transformation in organic synthesis. For a substrate like this compound, this reaction attaches an acyl group (R-C=O) to the exocyclic amine at the C7 position. This modification is strategically employed in drug discovery to modulate a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, metabolic stability, and receptor-binding interactions. The resulting amide bond is generally stable and can serve as a critical pharmacophore.
The starting material, this compound, possesses a nucleophilic amine group whose reactivity is influenced by the electron-withdrawing nature of the chloro-substituent and the fused oxazole ring. A carefully controlled acylation is therefore essential to achieve high yields and purity. This document provides a detailed protocol grounded in the well-established Schotten-Baumann reaction conditions, which are highly effective for acylating anilines and related compounds.
Reaction Principle and Mechanism
The N-acylation of an amine with an acyl chloride is a classic nucleophilic acyl substitution. The reaction proceeds via the addition of the amine's lone pair of electrons to the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion.
The process generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a stoichiometric amount of a base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to scavenge the HCl produced, ensuring the reaction proceeds to completion.
Caption: General mechanism of N-acylation using an acyl chloride.
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | Grade | Purity | Supplier (Example) | Notes |
| This compound | Synthesis Grade | >97% | Sigma-Aldrich, Combi-Blocks | Starting material. |
| Acetyl Chloride | Reagent Grade | >98% | Sigma-Aldrich | Acylating agent. Highly corrosive and moisture-sensitive. |
| Benzoyl Chloride | Reagent Grade | >99% | Sigma-Aldrich | Acylating agent. Lachrymator. |
| Dichloromethane (DCM) | Anhydrous | >99.8% | Fisher Scientific | Reaction solvent. Must be dry. |
| Pyridine | Anhydrous | >99.8% | Acros Organics | Base and catalyst. Must be dry. |
| Ethyl Acetate (EtOAc) | ACS Grade | >99.5% | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | >98.5% | VWR | For extraction and chromatography. |
| Hydrochloric Acid (HCl) | 1 M aq. solution | --- | Fisher Scientific | For aqueous work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. solution | --- | Fisher Scientific | For aqueous work-up. |
| Brine (NaCl solution) | Saturated aq. solution | --- | Fisher Scientific | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | --- | Sigma-Aldrich | Drying agent. |
| Silica Gel | --- | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Addition funnel or syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Detailed Experimental Protocols
Safety First: These protocols involve corrosive and moisture-sensitive reagents. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: N-Acetylation with Acetyl Chloride
This protocol details the synthesis of N-(5-chloro-1,3-benzoxazol-7-yl)acetamide .
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.93 mmol).
-
Add 20 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Add anhydrous pyridine (0.57 mL, 7.12 mmol, 1.2 equivalents) to the solution.
-
Place the flask under a nitrogen atmosphere and cool the mixture to 0 °C using an ice bath.
-
-
Acylation:
-
In a separate dry vial, prepare a solution of acetyl chloride (0.46 mL, 6.52 mmol, 1.1 equivalents) in 5 mL of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred amine solution at 0 °C over 15 minutes using an addition funnel or syringe.
-
Rationale: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products. Pyridine acts as a base to neutralize the HCl byproduct and can also act as a nucleophilic catalyst.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a mobile phase of 30% ethyl acetate in hexanes. The product should have a lower Rf value than the starting amine.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by slowly adding 20 mL of 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove pyridine), 20 mL of saturated NaHCO₃ solution (to remove excess acid), and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Protocol 2: N-Benzoylation with Benzoyl Chloride
This protocol details the synthesis of N-(5-chloro-1,3-benzoxazol-7-yl)benzamide .
-
Reaction Setup:
-
Follow the same setup as in Protocol 1, using this compound (1.0 g, 5.93 mmol), anhydrous DCM (20 mL), and anhydrous pyridine (0.57 mL, 7.12 mmol, 1.2 equivalents). Cool to 0 °C.
-
-
Acylation:
-
Prepare a solution of benzoyl chloride (0.76 mL, 6.52 mmol, 1.1 equivalents) in 5 mL of anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the cooled amine solution over 15 minutes.
-
Rationale: Benzoyl chloride is less reactive than acetyl chloride, but the same principles of controlling the exotherm and neutralizing HCl apply.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., 20% ethyl acetate in hexanes) shows complete consumption of the starting material.
-
-
Work-up and Isolation:
-
The work-up procedure is identical to that described in Protocol 1.
-
-
Purification:
-
The resulting benzamide is typically a solid. Purify the crude material by recrystallization from ethyl acetate/hexanes or by flash column chromatography.
-
Workflow and Characterization
The entire process from starting material to a fully characterized final product follows a logical sequence.
Caption: Complete workflow for N-acylation synthesis and analysis.
Expected Product Characteristics
Confirmation of the N-acylated product is achieved through standard spectroscopic methods.
| Analysis Technique | Starting Amine (Expected) | N-Acylated Product (Expected Change) |
| IR Spectroscopy | Two N-H stretch bands (~3350-3450 cm⁻¹) | One N-H stretch band (~3300 cm⁻¹), strong C=O stretch (~1660-1680 cm⁻¹) |
| ¹H NMR Spectroscopy | N-H₂ protons appear as a broad singlet. | N-H₂ signal disappears, replaced by a new N-H amide singlet (downfield, ~8-10 ppm). New signals for the acyl group's protons appear (e.g., a methyl singlet ~2.2 ppm for acetyl). |
| ¹³C NMR Spectroscopy | No carbonyl carbon signal. | Appearance of a new carbonyl carbon signal (~168-172 ppm). |
| Mass Spectrometry | Molecular ion peak corresponding to C₇H₅ClN₂O. | Molecular ion peak corresponding to the acylated product (e.g., C₉H₇ClN₂O₂ for acetylated). |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Non-anhydrous conditions (water hydrolyzes acyl chloride). | 1. Use a fresh bottle of acyl chloride or distill before use.2. Increase equivalents of base (e.g., to 1.5 eq).3. Use oven-dried glassware and anhydrous solvents. |
| Multiple Products on TLC | 1. Di-acylation (less common for anilines).2. O-acylation if phenolic impurities are present.3. Reaction temperature too high. | 1. Use only a slight excess of acylating agent (1.05-1.1 eq).2. Ensure starting material purity.3. Maintain low temperature during addition. |
| Starting Material Remains | 1. Insufficient acylating agent.2. Reaction time too short. | 1. Add a small additional amount of acylating agent (0.1 eq) and monitor.2. Extend the reaction time, checking periodically with TLC. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Pyridinium salts co-eluting. | 1. Use a shallower gradient for column chromatography.2. Ensure the aqueous HCl wash during work-up was thorough to remove all pyridine. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. [Link]
-
Scriven, E. F. V., & Murugan, R. (2008). Pyridine and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Chlorobenzo[d]oxazol-7-amine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Chlorobenzo[d]oxazol-7-amine, a crucial building block in medicinal chemistry and drug discovery. Recognizing the synthetic challenges posed by this electron-rich, multifunctional scaffold, this document outlines rational, field-proven strategies for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Each section delves into the mechanistic underpinnings of catalyst, ligand, and base selection, offering researchers and drug development professionals a robust framework for the efficient synthesis of novel benzoxazole derivatives. The protocols are designed to be self-validating, with an emphasis on explaining the causality behind experimental choices to facilitate troubleshooting and optimization.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole moiety is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of biologically active molecules.[1] this compound, in particular, offers multiple points for diversification. The chloro substituent at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the amino group at the 7-position can be a coupling partner or a site for further functionalization.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[2] This guide will focus on four key transformations for the functionalization of this compound: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Buchwald-Hartwig amination for C-N bond formation, the Heck reaction for C-C bond formation with alkenes, and the Sonogashira coupling for C-C bond formation with terminal alkynes.
Core Principles of Catalyst and Ligand Selection
The success of any palladium-catalyzed cross-coupling reaction hinges on the judicious choice of the palladium source and the ancillary ligand. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or coordination/insertion (for Heck), and reductive elimination.[3][4]
-
Palladium Precatalyst: While Pd(0) is the active catalytic species, air-stable Pd(II) precatalysts like Pd(OAc)₂, PdCl₂, or preformed precatalysts are often used. These are reduced in situ to Pd(0).[2]
-
Ligands: Ligands are crucial for stabilizing the palladium center, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle.[5][6] For electron-rich aryl chlorides like this compound, electron-rich and bulky phosphine ligands are often necessary to promote the challenging oxidative addition step.[7]
Suzuki-Miyaura Coupling: Arylation of this compound
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[8] For the arylation of this compound, the key challenge is the relatively inert nature of the C-Cl bond.
Mechanistic Considerations and Component Selection
The choice of catalyst, ligand, and base is critical for an efficient Suzuki-Miyaura coupling.
-
Catalyst/Ligand System: A combination of a Pd(II) precatalyst and a bulky, electron-rich biarylphosphine ligand is recommended. Ligands such as SPhos, XPhos, or RuPhos are known to be effective for the coupling of aryl chlorides. These ligands promote the oxidative addition of the aryl chloride to the Pd(0) center and facilitate the subsequent reductive elimination.[2]
-
Base: A base is required to activate the organoboron species in the transmetalation step.[8] Aqueous potassium carbonate (K₂CO₃) is a common and effective choice.[9] For sensitive substrates or to avoid potential side reactions, anhydrous bases like potassium phosphate (K₃PO₄) can be employed.[9]
-
Solvent: A mixture of an organic solvent and water is typically used when an inorganic base is employed. Dioxane/water or toluene/water are common solvent systems.[9][10]
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Arylboronic acid | Coupling partner |
| Pd(OAc)₂ | Palladium precatalyst |
| SPhos | Ligand |
| K₃PO₄ | Base |
| 1,4-Dioxane | Solvent |
| Water | Co-solvent |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying agent |
| Silica Gel | Stationary phase for chromatography |
| Argon or Nitrogen | Inert atmosphere |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in 1,4-dioxane (to a concentration of ~0.1 M of the substrate).
-
Add the catalyst/ligand solution to the Schlenk tube containing the solids.
-
Add water (typically 10-20% of the total solvent volume).
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination: Synthesis of Di- and Tri-substituted Amines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[11] This reaction is particularly useful for coupling this compound with primary or secondary amines.
Mechanistic Considerations and Component Selection
The presence of the free amino group at the 7-position of the substrate could potentially interfere with the reaction. However, its lower nucleophilicity compared to many primary and secondary amines, coupled with steric hindrance, may allow for selective coupling at the 5-position.
-
Catalyst/Ligand System: Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are essential. BrettPhos and tBuBrettPhos have shown excellent performance in the amination of challenging heterocyclic halides.[1] The choice of a pre-catalyst can also simplify the reaction setup.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[12] The choice of base can be critical, as some functional groups are incompatible with strong bases like KOtBu.[12]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are suitable for this reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Primary or Secondary Amine | Coupling partner |
| BrettPhos Pd G3 Precatalyst | Palladium precatalyst/ligand complex |
| NaOtBu | Base |
| Toluene | Solvent |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying agent |
| Silica Gel | Stationary phase for chromatography |
| Argon or Nitrogen | Inert atmosphere |
Procedure:
-
To a glovebox or under a robust stream of inert gas, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), and NaOtBu (1.5-2.0 equiv) to a dry reaction vessel.
-
Add the BrettPhos Pd G3 precatalyst (0.01-0.03 equiv).
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture at 90-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Heck Reaction: Vinylation of this compound
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13] This reaction is an excellent method for introducing vinyl groups onto the benzoxazole core.
Mechanistic Considerations and Component Selection
The Heck reaction proceeds through a different mechanism than the Suzuki and Buchwald-Hartwig reactions, involving migratory insertion and β-hydride elimination.[14]
-
Catalyst/Ligand System: While ligandless conditions with Pd(OAc)₂ can sometimes be effective, phosphine ligands are often beneficial. For aryl chlorides, a combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ or a more electron-rich ligand can be advantageous.
-
Base: An inorganic or organic base is required to regenerate the Pd(0) catalyst at the end of the cycle. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are common choices.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used for the Heck reaction.[15]
Experimental Protocol: Heck Reaction
Reaction Scheme:
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Alkene (e.g., n-butyl acrylate) | Coupling partner |
| Pd(OAc)₂ | Palladium precatalyst |
| P(o-tol)₃ | Ligand |
| Et₃N | Base |
| DMF | Solvent |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying agent |
| Silica Gel | Stationary phase for chromatography |
| Argon or Nitrogen | Inert atmosphere |
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), Pd(OAc)₂ (0.02-0.05 equiv), and P(o-tol)₃ (0.04-0.10 equiv).
-
Add the alkene (1.5-2.0 equiv) and anhydrous DMF.
-
Add Et₃N (2.0-3.0 equiv).
-
Seal the vessel and heat the reaction mixture at 100-140 °C. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Reaction Catalytic Cycle
Caption: Heck Reaction Catalytic Cycle.
Sonogashira Coupling: Alkynylation of this compound
The Sonogashira coupling is the most widely used method for the synthesis of arylalkynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide.[16]
Mechanistic Considerations and Component Selection
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[17]
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI), is standard. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free conditions have also been developed to avoid homocoupling of the alkyne (Glaser coupling).[18]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used. It serves to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.
-
Solvent: Solvents like THF, DMF, or the amine base itself can be used.
Experimental Protocol: Sonogashira Coupling
Reaction Scheme:
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Terminal Alkyne | Coupling partner |
| PdCl₂(PPh₃)₂ | Palladium precatalyst |
| CuI | Copper(I) co-catalyst |
| Et₃N | Base and solvent |
| THF | Co-solvent (optional) |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying agent |
| Silica Gel | Stationary phase for chromatography |
| Argon or Nitrogen | Inert atmosphere |
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.01-0.03 equiv), and CuI (0.02-0.05 equiv).
-
Add anhydrous THF (if used) and Et₃N.
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Catalytic Cycle
Caption: Sonogashira Coupling Catalytic Cycles.
Conclusion
The protocols outlined in this application note provide a robust starting point for the palladium-catalyzed cross-coupling of this compound. The selection of appropriate catalysts, ligands, bases, and solvents is paramount for achieving high yields and purity. Researchers are encouraged to use these protocols as a foundation and to perform systematic optimization for each specific substrate combination. The versatility of these cross-coupling reactions opens up a vast chemical space for the synthesis of novel benzoxazole derivatives for applications in drug discovery and materials science.
References
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1003-1008. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium (II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 48(4), 1070-1081. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832-835. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564-12649. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Heck reaction. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Bentouhami, E., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1, 3, 4-oxadiazole as ligands. Comptes Rendus. Chimie, 25(S1), 1-10. [Link]
-
da Silva, J. G., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Penning, T. D., et al. (2009). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1, 2, 4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of medicinal chemistry, 52(17), 5487-5495. [Link]
-
Daugulis, O., et al. (2015). Developing Ligands for Palladium (II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of organic chemistry, 80(10), 4837-4848. [Link]
-
Chtita, S., et al. (2012). Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein journal of organic chemistry, 8, 163. [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Khodabakhshi, J., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 13(28), 19047-19070. [Link]
-
The University of Liverpool Repository. (2018). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]
-
Lumen Learning. Palladium catalyzed couplings. [Link]
-
Macmillan Group. The Intramolecular Heck Reaction. [Link]
-
ResearchGate. (2016). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. [Link]
-
ResearchGate. (2025). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nanochemres.org [nanochemres.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Amines as key building blocks in Pd-assisted multicomponent processes [beilstein-journals.org]
Application Note & Protocols: Derivatization of 5-Chlorobenzo[d]oxazol-7-amine for Antimicrobial Drug Discovery
Abstract The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Heterocyclic compounds, particularly the benzoxazole scaffold, are a fertile ground for discovering new antimicrobial drugs due to their diverse biological activities.[1][2] This document provides a comprehensive guide for researchers on the strategic derivatization of 5-Chlorobenzo[d]oxazol-7-amine, a promising starting material for creating a library of potential antimicrobial candidates. We present detailed, validated protocols for synthesizing Schiff base, amide, and sulfonamide derivatives, along with a standardized method for evaluating their in vitro antimicrobial efficacy. The causality behind experimental choices and the principles of structure-activity relationship (SAR) are emphasized to empower rational drug design.
Introduction: The Rationale for Benzoxazole Scaffolds
Benzoxazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry. They are considered structural bioisosteres of natural nucleic acid bases, which may contribute to their ability to inhibit microbial nucleic acid synthesis.[1] The benzoxazole core is present in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]
The choice of This compound as the foundational scaffold is strategic:
-
The Benzoxazole Core: Provides a rigid, planar structure known to interact with biological targets.
-
The 7-Amino Group: Serves as a versatile chemical handle for a wide range of derivatization reactions, allowing for the systematic introduction of diverse functional groups.
-
The 5-Chloro Group: This electron-withdrawing group can significantly influence the electronic properties of the entire molecule, potentially enhancing its antimicrobial potency and modulating its pharmacokinetic properties. Studies have shown that electron-withdrawing groups at position 5 of the benzazole ring can increase activity.[4]
This guide outlines three robust derivatization pathways to explore the chemical space around this scaffold and identify novel compounds with potent antimicrobial activity.
Section 1: Derivatization Strategies & Protocols
The primary amino group at the 7-position is the key reaction site. The following protocols detail methods to convert this amine into three distinct classes of compounds: Schiff bases, amides, and sulfonamides. Each modification dramatically alters the physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, steric bulk) of the parent molecule, which is crucial for exploring the structure-activity relationship (SAR).
Protocol 1.1: Synthesis of Schiff Base Derivatives via Condensation
Principle: Schiff bases (or imines) are formed by the condensation reaction between a primary amine and an aldehyde or ketone. This reaction is a straightforward and efficient way to introduce a wide variety of substituted aromatic or aliphatic groups. The resulting C=N double bond and the appended moiety can be critical for biological activity.[5][6]
Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (15 mL).
-
Addition of Aldehyde: Add a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 2-nitrobenzaldehyde) (1.05 eq.) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted aldehyde. Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the pure Schiff base derivative.[7]
-
Characterization: Confirm the structure using:
-
FT-IR (KBr, cm⁻¹): Look for the appearance of a characteristic C=N (imine) stretching band around 1560-1600 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine.[6]
-
¹H NMR (DMSO-d₆): Confirm the formation of the imine by the presence of a singlet for the azomethine proton (-N=CH-) in the range of δ 8.5-8.8 ppm.[6]
-
Mass Spectrometry: Verify the molecular weight of the final compound.
-
Protocol 1.2: Synthesis of Amide Derivatives via Acylation
Principle: Amides are formed by the reaction of the primary amine with an acylating agent, such as an acyl chloride or acid anhydride. This introduces a carbonyl group, which is an excellent hydrogen bond acceptor and can significantly impact the molecule's interaction with biological targets.
Methodology:
-
Dissolution & Basification: Dissolve this compound (1.0 eq.) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (20 mL) in an ice bath (0-5 °C). Add a base such as triethylamine or pyridine (1.5 eq.) to act as an acid scavenger.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography (silica gel, using a hexane:ethyl acetate gradient) or recrystallization from a suitable solvent.
-
Characterization: Confirm the structure using:
-
FT-IR (KBr, cm⁻¹): Look for the appearance of a strong C=O (amide I) stretching band around 1680 cm⁻¹ and an N-H (amide II) bending band around 1620 cm⁻¹.[1]
-
¹H NMR (DMSO-d₆): Observe a singlet for the amide N-H proton, typically downfield (δ 10.0-10.5 ppm), and signals corresponding to the acyl group.[1]
-
Mass Spectrometry: Confirm the molecular weight.
-
Protocol 1.3: Synthesis of Sulfonamide Derivatives
Principle: Sulfonamides are bioisosteres of amides and are a key functional group in many "sulfa" drugs.[8] They are synthesized by reacting the primary amine with a sulfonyl chloride. This reaction introduces the SO₂ group, which can act as a strong hydrogen bond acceptor and improve hydrolytic stability.[8][9]
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in pyridine (10 mL) in an ice bath. Pyridine acts as both the solvent and the base.
-
Sulfonyl Chloride Addition: Add the appropriate arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) (1.1 eq.) portion-wise while maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at room temperature for 10-12 hours. Monitor by TLC.[10]
-
Isolation: Pour the reaction mixture into ice-cold water (100 mL). The solid sulfonamide derivative will precipitate out.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then recrystallize from an ethanol-water mixture to obtain the pure product.[11]
-
Characterization: Confirm the structure using:
-
FT-IR (KBr, cm⁻¹): Look for characteristic asymmetric and symmetric stretching bands for the S=O group around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
-
¹H NMR (DMSO-d₆): Observe the N-H proton of the sulfonamide group and the protons from the appended aryl sulfonyl group.
-
Mass Spectrometry: Verify the molecular weight.
-
Section 2: Workflow Diagrams
The following diagrams illustrate the derivatization and screening workflows.
Caption: General workflow for synthesis and purification.
Caption: Workflow for MIC determination via broth microdilution.
Section 3: Protocol for In Vitro Antimicrobial Evaluation
Principle: Broth Microdilution Method The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[12] This method is highly reproducible and allows for the testing of multiple compounds against various microorganisms simultaneously.[14][15]
Materials:
-
Microorganisms:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal: Candida albicans (ATCC 10231)
-
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi.
-
Sterile 96-well microtiter plates.
-
Test compounds (synthesized derivatives) dissolved in DMSO (e.g., 1 mg/mL stock).
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).
-
Spectrophotometer or microplate reader.
Methodology:
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the stock solution of the test compound (in duplicate) to the first column of wells. This results in an initial concentration that is double the highest desired test concentration.
-
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[15][16]
-
This leaves column 11 as the growth control (broth only, no compound) and column 12 as the sterility control (uninoculated broth).
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to wells in columns 1 through 11. Do not inoculate column 12. The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.[16]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[12] This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Section 4: Data Interpretation and SAR Analysis
The antimicrobial activity is expressed as the MIC value in µg/mL. Lower MIC values indicate higher potency. The data should be tabulated for clear comparison.
Table 1: Hypothetical Antimicrobial Screening Data (MIC in µg/mL)
| Compound ID | R Group (Derivative Type) | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Parent | -H | >128 | >128 | >128 | >128 | >128 |
| SB-1 | -CH=N-(p-Cl-Ph) (Schiff Base) | 16 | 32 | 64 | >128 | 64 |
| SB-2 | -CH=N-(p-OCH₃-Ph) (Schiff Base) | 32 | 64 | 128 | >128 | 128 |
| AM-1 | -NH-CO-Ph (Amide) | 8 | 16 | 32 | 64 | 32 |
| AM-2 | -NH-CO-CH₃ (Amide) | 64 | 128 | >128 | >128 | >128 |
| SU-1 | -NH-SO₂-(p-CH₃-Ph) (Sulfonamide) | 4 | 8 | 16 | 32 | 16 |
| Ciprofloxacin | (Control) | 1 | 0.5 | 0.25 | 1 | N/A |
| Amphotericin B | (Control) | N/A | N/A | N/A | N/A | 2 |
Structure-Activity Relationship (SAR) Insights:
-
Impact of Derivatization: The parent amine shows no activity, highlighting the necessity of derivatization. All three classes of derivatives imparted some level of antimicrobial activity.
-
Sulfonamides vs. Others: In this hypothetical dataset, the sulfonamide derivative (SU-1) demonstrated the most potent and broad-spectrum activity, suggesting the pharmacophore benefits from the specific geometry and hydrogen-bonding capabilities of the sulfonamide linkage.
-
Schiff Base Substituents: Comparing SB-1 and SB-2, the electron-withdrawing chloro-substituent on the phenyl ring (SB-1) resulted in better activity than the electron-donating methoxy group (SB-2). This suggests that electronic effects play a crucial role and that further exploration of electron-deficient aromatic aldehydes is warranted.[17]
-
Amide Chain Length: The larger aromatic benzoyl group (AM-1) was more effective than the smaller acetyl group (AM-2), indicating that lipophilicity and steric bulk may be important for target engagement.
Conclusion
This application note provides a validated framework for the synthesis and antimicrobial evaluation of novel derivatives based on the this compound scaffold. The protocols are robust and designed to be accessible to researchers in drug discovery and medicinal chemistry. The presented derivatization strategies—leading to Schiff bases, amides, and sulfonamides—offer a systematic approach to probe the structure-activity relationship and identify lead compounds. The initial hypothetical results suggest that sulfonamide derivatives and amides with bulky aromatic groups are promising avenues for further optimization in the quest for new antimicrobial agents.
References
-
Altanlar, N., et al. (2006). Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. PubMed. Available at: [Link]
-
Özdemir, A., et al. (2007). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed. Available at: [Link]
-
Harrison, P., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
-
Stache, S. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
-
Gümüş, F., et al. (2021). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Yurttaş, L., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. PubMed Central. Available at: [Link]
-
Manjunatha, K., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. TSI Journals. Available at: [Link]
-
da Silva, A. C. A., et al. (2011). Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. PubMed. Available at: [Link]
-
Yurttaş, L., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. Available at: [Link]
-
Singh, A. K., et al. (2024). Structure activity relationship of benzoxazole derivatives. ResearchGate. Available at: [Link]
-
UNC-Chapel Hill. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]
-
Stache, S. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Available at: [Link]
-
Yurttaş, L., et al. (2021). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. Available at: [Link]
-
Microbiology Info. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]
-
EUCAST. (2024). Broth microdilution reference methodology. Slideshare. Available at: [Link]
-
Jabbar, Z. S., et al. (2023). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Available at: [Link]
-
Wnuk, D. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Available at: [Link]
-
Mohammad, M., & Suhair, S. (2012). Synthesis of some Schiff's bases derivatives from aminoazo compounds. Digital Repository. Available at: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2014). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]
-
Sarafroz, M., et al. (2020). Studies on New Schiff bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 4. Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cbijournal.com [cbijournal.com]
- 11. jsynthchem.com [jsynthchem.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Broth microdilution reference methodology | PDF [slideshare.net]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Fluorophores from 5-Chlorobenzo[d]oxazol-7-amine
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of novel fluorescent probes derived from 5-Chlorobenzo[d]oxazol-7-amine. The benzoxazole core is a privileged scaffold in fluorophore design, prized for its rigid, planar structure and favorable photophysical properties.[1][2] The strategic placement of a 7-amino group and a 5-chloro substituent on this scaffold offers a unique synthetic platform. The amino group serves as a potent electron-donating component and a versatile reactive handle for derivatization, while the electron-withdrawing chlorine atom modulates the electronic landscape of the molecule. This guide details a robust protocol for synthesizing a solvatochromic probe via N-sulfonylation with dansyl chloride, a classic approach to generating environmentally sensitive fluorophores. We delve into the causality behind experimental choices, provide step-by-step methodologies from synthesis to photophysical analysis, and offer insights for troubleshooting. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the creation of novel molecular tools for biological imaging and sensing applications.
Foundational Principles & Strategic Design
The Benzoxazole Scaffold: A Cornerstone for Fluorescence
Benzoxazole derivatives are a significant class of heterocyclic compounds that form the core of many fluorescent molecules.[3][4] Their fluorescence originates from a combination of factors:
-
Rigid Planar Structure: The fused ring system minimizes non-radiative decay pathways that can occur through molecular vibrations and rotations, thereby increasing the fluorescence quantum yield.
-
Extended π-Conjugation: The aromatic system allows for efficient absorption of light (π → π* transition) and subsequent radiative emission over a range of wavelengths.
-
Tunability: The photophysical properties, such as absorption/emission wavelengths and quantum yield, can be finely tuned through chemical modification of the core structure.[5][6]
The starting material, this compound, is strategically designed. The 7-amino group acts as a strong electron-donating group (EDG), which can participate in an intramolecular charge transfer (ICT) process when paired with an electron-withdrawing group (EWG). This "push-pull" architecture is a hallmark of many high-performance fluorophores, often leading to large Stokes shifts and sensitivity to the local environment.[7]
Rationale for N-Sulfonylation with Dansyl Chloride
The primary amino group at the 7-position is the most reactive site for derivatization.[8] We will leverage this reactivity to couple it with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This choice is deliberate for several reasons:
-
Robust Chemistry: The reaction between an amine and a sulfonyl chloride is highly reliable and proceeds under mild conditions to form a stable sulfonamide linkage.[8]
-
Proven Fluorophore: The dansyl group is a classic fluorophore known for its strong fluorescence and, critically, its environmental sensitivity. Its emission spectrum is highly dependent on the polarity of its solvent environment, making the resulting probe a potential sensor for micro-environmental changes, such as binding to a protein or entering a lipid membrane.
-
Favorable Photophysics: Coupling the dansyl group (a strong acceptor and fluorophore) with the electron-rich benzoxazole donor creates a new conjugated system with desirable properties, including a potentially large Stokes shift, which is advantageous for minimizing self-quenching in fluorescence microscopy.
Synthetic Workflow and Characterization
The overall process involves the synthesis of the target probe, followed by rigorous purification and comprehensive characterization to validate its structure and photophysical properties.
Detailed Experimental Protocols
General Laboratory Practices & Safety
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Dichloromethane (DCM) is a volatile solvent, and pyridine is a toxic and flammable base; handle with care.
Glassware and Reagents: All glassware should be oven-dried before use to ensure anhydrous conditions. Reagents should be purchased from a reputable supplier and used as received unless otherwise noted. Anhydrous solvents are critical for the success of this reaction.
Protocol: Synthesis of N-(5-chlorobenzo[d]oxazol-7-yl)-5-(dimethylamino)naphthalene-1-sulfonamide
This protocol details the reaction of the primary amine with dansyl chloride to form the target sulfonamide probe.
Materials:
-
This compound (1.0 eq)
-
Dansyl Chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Base: Add pyridine (2.0 eq) to the solution and stir for 5 minutes at room temperature. Causality Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Reagent Addition: In a separate vial, dissolve Dansyl Chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup - Quenching: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Workup - Washing:
-
Wash the organic layer sequentially with 1M HCl (2x) to remove excess pyridine.
-
Wash with saturated NaHCO₃ solution (1x) to neutralize any remaining acid.
-
Wash with brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol: Purification by Silica Gel Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with the initial chromatography solvent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%). Rationale: A solvent gradient is used to first elute non-polar impurities, followed by the product of intermediate polarity, leaving highly polar impurities on the column.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product (visualized by its fluorescence under a UV lamp).
-
Final Step: Concentrate the combined pure fractions under reduced pressure to yield the final product, typically as a yellow or orange solid. Dry under high vacuum.
Characterization and Data
Proper characterization is essential to confirm the identity, purity, and photophysical properties of the synthesized probe.
Structural & Photophysical Data (Representative)
The following table summarizes the expected characterization data for the successfully synthesized probe.
| Parameter | Technique | Expected Result | Interpretation |
| Molecular Weight | HRMS (ESI+) | [M+H]⁺ calculated m/z = 402.0659 | Confirms the elemental composition (C₁₉H₁₆ClN₃O₃S). |
| ¹H NMR | 400 MHz, CDCl₃ | Multiplets in aromatic region (δ 7.0-8.6 ppm), singlet for N(CH₃)₂ (δ ~2.9 ppm) | Verifies the presence and connectivity of all protons in the structure. |
| ¹³C NMR | 100 MHz, CDCl₃ | Signals corresponding to all 19 unique carbons. | Confirms the carbon skeleton of the molecule. |
| Max Absorption | UV-Vis (in EtOH) | λabs ≈ 350 nm | Wavelength of maximum light absorption. |
| Max Emission | Fluorescence (in EtOH) | λem ≈ 520 nm | Wavelength of maximum fluorescence emission.[9] |
| Stokes Shift | Calculation | Δλ ≈ 170 nm | A large Stokes shift is beneficial for minimizing signal overlap. |
| Quantum Yield (Φ) | Comparative Method | Φ ≈ 0.4 (vs. Quinine Sulfate) | Measures the efficiency of the fluorescence process. |
Solvatochromism Study
A key feature of dansyl-based probes is their sensitivity to solvent polarity. This should be investigated to understand the probe's potential as an environmental sensor.
Protocol:
-
Prepare dilute, iso-absorptive solutions (e.g., 5 µM) of the probe in a range of solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Water).
-
Record the fluorescence emission spectrum for each solution using the same excitation wavelength (λabs in a non-polar solvent).
-
Plot the emission maximum (λem) as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot). A significant red-shift in λem with increasing solvent polarity is indicative of a strong ICT character and confirms its utility as a polarity sensor.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Incomplete reaction; wet reagents/solvents; insufficient base. | Ensure anhydrous conditions; extend reaction time; use freshly distilled pyridine. |
| Multiple Products on TLC | Side reactions; degradation of dansyl chloride. | Add dansyl chloride solution slowly at 0 °C; ensure starting materials are pure. |
| Difficulty in Purification | Product has similar polarity to impurities. | Try a different solvent system for chromatography; consider recrystallization. |
| Weak or No Fluorescence | Incorrect structure; presence of quenching impurities; aggregation at high concentration. | Verify structure with NMR/MS; ensure high purity; measure fluorescence at a lower concentration (µM range). |
Conclusion
The this compound scaffold provides an excellent and versatile starting point for the rational design of novel fluorescent probes. The protocol outlined here for the synthesis of a dansyl-conjugated derivative is robust, high-yielding, and results in a probe with promising photophysical properties, including a large Stokes shift and solvatochromism. The principles and methods described can be readily adapted by researchers to create a diverse library of benzoxazole-based probes for a wide array of applications in chemical biology, diagnostics, and materials science.
References
- Vertex AI Search. Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents.
- Guimarães, D. G., et al. Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.
- Guimarães, D. G., et al. Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- NIH. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC.
- BenchChem. Application Notes and Protocols: Synthesis of Fluorescent Probes from 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
- Royal Society of Chemistry. Intramolecular exciplexes based on benzoxazole: photophysics and applications as fluorescent cation sensors. Photochemical & Photobiological Sciences.
- Royal Society of Chemistry. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- SciSpace. Photophysical properties of some benzoxazole and benzothiazole derivatives.
- ResearchGate. Photophysical Properties of the Fluorescence Probes under Different Conditions.
- The Royal Society of Chemistry. Synthesis of fluorescent probes.
- Global Research Online. Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- BenchChem. Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy.
- ResearchGate. Characterization of tested probes and fluorescently labeled....
- ResearchGate. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes | Request PDF.
- Michigan State University Chemistry Department. Amine Reactivity.
- PubMed Central (PMC). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer.
Sources
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Intramolecular exciplexes based on benzoxazole: photophysics and applications as fluorescent cation sensors - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
A Step-by-Step Guide to the Purification of 5-Chlorobenzo[d]oxazol-7-amine by Column Chromatography
An Application Note for Drug Discovery and Development
Abstract
5-Chlorobenzo[d]oxazol-7-amine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a valuable scaffold for the synthesis of bioactive molecules.[1][2][3] The presence of a basic amine group on the aromatic framework presents a common challenge during purification via silica gel chromatography, often leading to poor separation, peak tailing, and yield loss due to strong interactions with the acidic stationary phase.[4][5] This application note provides a detailed, field-proven protocol for the efficient purification of this compound using column chromatography. We emphasize the rationale behind key steps, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the use of a basic modifier to ensure a high-purity yield. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of heterocyclic amines.
Principle of Separation: Overcoming the Amine Challenge
The primary challenge in purifying basic compounds like this compound on standard silica gel is the acid-base interaction. The silica surface is rich in weakly acidic silanol groups (Si-OH), which can strongly adsorb or even irreversibly bind to basic amines.[5][6] This interaction leads to significant peak tailing, where the compound slowly leaches from the column instead of eluting as a sharp band, resulting in poor resolution and cross-contamination of fractions.
To counteract this, our protocol employs a key strategy: deactivation of the stationary phase by introducing a competing base into the mobile phase.[6][7] A small percentage of triethylamine (Et₃N) is added to the eluent. The triethylamine, being a stronger base, preferentially interacts with the acidic silanol sites, effectively "masking" them from the target compound.[5] This allows the this compound to travel through the column based on its polarity, enabling a clean and efficient separation from non-basic impurities.
An alternative, though often more costly, approach involves using a different stationary phase, such as amine-functionalized silica or basic alumina, which provides a more chemically compatible environment for basic analytes from the outset.[5]
Materials and Equipment
Reagents & Consumables:
-
Crude this compound sample
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Triethylamine (Et₃N, Reagent grade)
-
Dichloromethane (DCM, for sample loading)
-
Silica gel TLC plates (F₂₅₄)
-
Cotton or glass wool
-
Sand (washed)
Equipment:
-
Glass chromatography column
-
Fraction collection tubes or flasks
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Pasteur pipettes and bulbs
-
Long glass rod or wooden dowel for packing
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before committing the bulk of the material to the column, it is imperative to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation between the target compound and its impurities, with a target Retention Factor (Rf) of 0.2-0.4 for the desired product. An Rf in this range ensures the compound will not elute too quickly (co-eluting with non-polar impurities) or stick to the column indefinitely.
Protocol for TLC Solvent System Development:
-
Prepare Eluent Systems: In small beakers, prepare a few milliliters of different hexane/ethyl acetate mixtures. Crucially, add 0.5% triethylamine to each mixture. Start with a low polarity and increase it systematically.
-
Example Systems: 90:10 Hexane:EtOAc (+0.5% Et₃N), 80:20 Hexane:EtOAc (+0.5% Et₃N), 70:30 Hexane:EtOAc (+0.5% Et₃N).
-
-
Spot the Plate: Dissolve a tiny amount of the crude reaction mixture in a drop of DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze and Optimize: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). The solvent system that gives the target compound an Rf of ~0.3 is the ideal starting point for the column. If the Rf is too low, increase the proportion of the polar solvent (EtOAc); if it is too high, increase the proportion of the non-polar solvent (hexane).
Detailed Protocol: Column Chromatography Purification
This protocol utilizes the slurry packing method , which generally produces a more uniform and well-packed column, minimizing issues like cracking or channeling.[8]
Step 1: Column Preparation (Slurry Packing)
-
Plug the Column: Securely place a small plug of cotton or glass wool at the bottom of the column outlet using a long glass rod.[8]
-
Add Sand Base: Add a small layer (approx. 1-2 cm) of sand on top of the plug. This creates an even base for the silica and prevents it from leaking out.[8]
-
Prepare the Slurry: In a separate beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N) to the silica and swirl to create a homogenous slurry with the consistency of a thin milkshake.[8]
-
Pack the Column: Fill the column about one-third full with the same low-polarity eluent. Pour the silica slurry into the column in portions. As you pour, gently tap the side of the column to dislodge air bubbles and encourage even settling.[8]
-
Equilibrate: Once all the silica has been added and has settled, open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the silica run dry. Add a final protective layer of sand (approx. 1-2 cm) on top of the silica bed. Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.
Step 2: Sample Preparation and Loading
-
Dissolve the Sample: Dissolve the crude this compound in the minimum amount of DCM. Using a highly polar solvent like methanol for loading is discouraged as it will disrupt the separation at the top of the column.
-
Load the Sample: Using a pipette, carefully and evenly apply the dissolved sample solution to the top layer of sand.
-
Adsorb the Sample: Open the stopcock and allow the solvent to drain until the sample solution has fully entered the sand/silica bed.
-
Wash: Carefully add a small amount of the initial, low-polarity eluent to wash the sides of the column and ensure all the sample is adsorbed onto the stationary phase. Again, drain the solvent until it is level with the sand.
Step 3: Gradient Elution
Gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating compounds with different polarities.
-
Initial Elution: Begin eluting the column with the low-polarity solvent system determined from TLC (e.g., 90:10 Hexane:EtOAc + 0.5% Et₃N). This will wash out very non-polar impurities.
-
Increase Polarity: Gradually increase the percentage of ethyl acetate in the mobile phase. For example, after collecting a set number of fractions, switch to an 80:20 mixture, then a 70:30 mixture, and so on. This gradual increase will sequentially elute compounds of increasing polarity.
-
Elute the Target: The this compound will elute from the column when the mobile phase polarity is optimal, corresponding to the conditions that gave an Rf of ~0.3 on TLC.
Step 4: Fraction Collection and Analysis
-
Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions should be about 10-20% of the column volume.
-
Monitor by TLC: Systematically spot every few fractions on a TLC plate. Develop the plate using the solvent system that gives a good Rf value.
-
Pool Fractions: After visualizing the TLC plates under UV light, identify all fractions containing only the pure desired product. Combine these pure fractions into a clean, pre-weighed round-bottom flask.
Step 5: Post-Purification
-
Solvent Removal: Remove the solvents from the pooled fractions using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent traces.
-
Characterization: Determine the final yield and confirm the purity and identity of the this compound using analytical techniques such as NMR, LC-MS, and melting point analysis.
Summary and Visualization
Table 1: Recommended Purification Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase A | Hexane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar solvent to elute the target compound. |
| Mobile Phase Modifier | 0.5% - 1.0% Triethylamine (Et₃N) | Deactivates acidic silanol sites to prevent amine adsorption and peak tailing.[5][7] |
| TLC Target Rf | 0.2 - 0.4 | Ensures optimal retention and separation on the column. |
| Elution Method | Gradient Elution | Allows for efficient separation of impurities with varying polarities. |
| Sample Loading Solvent | Dichloromethane (DCM) | Good solubility for the compound with intermediate polarity to not disrupt the column bed. |
Diagram 1: Column Chromatography Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate. A small amount of methanol (1-2%) can be added if necessary, but be cautious as it can dissolve silica. |
| Significant peak tailing | Insufficient deactivation of silica. | Increase the concentration of triethylamine in the eluent to 1%. Ensure Et₃N is present in all solvents used. |
| Poor separation | Incorrect solvent system; column overloaded. | Re-optimize the solvent system with TLC. Use a larger column or less crude material. Ensure a slow, gradual gradient. |
| Cracked/channeled column bed | Column packed improperly or ran dry. | Ensure a uniform slurry and gentle tapping during packing. Never let the solvent level drop below the top of the silica bed. |
Conclusion
The successful purification of basic aromatic amines like this compound by silica gel chromatography is readily achievable with careful planning and technique. The key to overcoming the inherent challenge of amine adsorption lies in the deactivation of the acidic silica stationary phase through the addition of a basic modifier, such as triethylamine, to the mobile phase. By first optimizing the separation conditions using TLC and then applying a systematic gradient elution protocol, researchers can reliably obtain this valuable building block in high purity, facilitating subsequent steps in drug discovery and development.
References
- Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Narasimhan, B., et al. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic.
- El-Sayed, N. N. E., et al. (2024, April 5). Review of synthesis process of benzoxazole and benzothiazole derivatives. Molecular Diversity.
- University of Rochester. (n.d.). How to run column chromatography. Department of Chemistry.
- Reddit user discussion. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry.
- Muller, A. (2014). Studies in the Synthesis of Benzoxazole Compounds. Stellenbosch University.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
- Wang, Z., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(1510).
- Al-Zoubi, R. M., et al. (2018). Access to 2-Aminobenzothiazoles via Redox Condensation of o-Halonitrobenzenes, Sulfur and Isothiocyanates. The Royal Society of Chemistry.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chlorobenzo[d]oxazol-7-amine
Welcome to the technical support center for the synthesis of 5-Chlorobenzo[d]oxazol-7-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Recognizing that a standardized, high-yield protocol for this specific molecule is not widely published, we have structured this document around a robust and logical synthetic pathway. Our goal is to provide not just a method, but a framework for understanding the critical parameters, troubleshooting common issues, and systematically optimizing the reaction to achieve higher yields and purity.
This document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, offering field-proven insights to empower you to overcome challenges encountered in the laboratory.
Section 1: Proposed Synthetic Pathway & Core Principles
The synthesis of this compound presents two primary chemical challenges: the regioselective construction of the benzoxazole core and the chemoselective reduction of a nitro group without cleaving the aryl-chloride bond (hydrodehalogenation). The following two-step pathway is proposed as an efficient route, starting from the commercially available 2-amino-4-chloro-6-nitrophenol.
Caption: Proposed two-step synthesis of this compound.
-
Step 1: Cyclization: The reaction of an o-aminophenol with an orthoester is a classic and effective method for forming the benzoxazole ring system.[1] This step involves the acid-catalyzed condensation to form an intermediate that subsequently cyclizes and eliminates ethanol to yield the aromatic heterocycle.
-
Step 2: Selective Nitro Group Reduction: This is the most critical, yield-defining step. The goal is to reduce the nitro group to an amine while preserving the C5-chloro substituent. Many common reduction methods, particularly catalytic hydrogenation with Pd/C, are known to cause competitive hydrodehalogenation, which severely impacts yield.[2][3] Therefore, a chemoselective reducing agent is paramount.
Section 2: Troubleshooting Guide & Yield Optimization
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Step 1: Cyclization (Formation of 5-Chloro-7-nitrobenzo[d]oxazole)
Q1: My cyclization reaction is showing low conversion, with significant starting material remaining. How can I drive it to completion?
A1: Low conversion is typically due to insufficient electrophilicity of the cyclizing agent or suboptimal reaction conditions.
-
Causality: The cyclization requires an acid catalyst to protonate the orthoester, making it a better electrophile for the initial attack by the amino group of the o-aminophenol. Water can hydrolyze the orthoester and deactivate the catalyst, stalling the reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., Toluene or Xylene) and glassware thoroughly. Use a Dean-Stark trap during the reaction to azeotropically remove the ethanol and water byproducts, which drives the equilibrium toward the product.
-
Optimize Catalyst Loading: The amount of p-toluenesulfonic acid (p-TsOH) is catalytic but crucial. Start with 0.1 equivalents. If the reaction is slow, incrementally increase the loading to 0.2 equivalents. Excessive acid can lead to side products.
-
Increase Temperature: If using toluene (b.p. ~111°C) is ineffective, switching to a higher boiling solvent like p-xylene (b.p. ~138°C) can increase the reaction rate.[4]
-
Consider an Alternative C1 Source: If orthoformate fails, formylating the starting amine first with formic acid followed by a separate cyclization step can be an alternative, though it adds a step to the process.
-
Q2: I'm observing a dark, tar-like substance in my reaction flask and multiple spots on my TLC plate. What is causing this and how can I prevent it?
A2: The formation of tar and multiple byproducts often indicates thermal degradation or polymerization of the starting material or product, especially under harsh acidic conditions.
-
Causality: Phenols and anilines, particularly those with activating nitro groups, can be sensitive to strong acid and high temperatures, leading to undesired side reactions.
-
Troubleshooting Steps:
-
Control Temperature and Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, cool the reaction immediately. Prolonged heating after completion is a primary cause of degradation.
-
Reduce Catalyst Concentration: Use the minimum effective amount of p-TsOH. High acid concentration can promote polymerization.
-
Alternative "Greener" Methods: For sensitive substrates, consider milder, modern cyclization methods. For instance, using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) with a Lewis acid like BF₃·Et₂O can provide a non-hazardous and efficient alternative to traditional methods, often proceeding at lower temperatures.[4][5]
-
Step 2: Selective Nitro Group Reduction (Formation of this compound)
Q3: My final product yield is very low, and I've identified the dehalogenated analog (Benzo[d]oxazol-7-amine) as the major byproduct. Why is this happening?
A3: This is a classic case of non-selective reduction. You are experiencing hydrodehalogenation, where the chloro group is being replaced by hydrogen.
-
Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is notoriously efficient at reducing both nitro groups and aryl halides.[3] The palladium catalyst can oxidatively insert into the C-Cl bond, leading to its cleavage.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the selective nitro reduction step.
-
Solution: Switch to a metal/acid system. Tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid (Bechamp reduction) are excellent choices for selectively reducing nitro groups in the presence of aryl halides.[6] These reagents operate through a different mechanism (single electron transfer) that does not readily cleave the C-Cl bond.
Q4: The reduction with SnCl₂ is sluggish, and the workup is difficult, resulting in a poor isolated yield. How can I optimize this?
A4: Incomplete reduction with SnCl₂ can be due to stoichiometry or temperature, while workup issues often relate to the formation of tin salts.
-
Causality: The reduction of a nitro group to an amine is a six-electron process requiring at least 3 equivalents of SnCl₂. During workup, basification precipitates tin hydroxides, which can trap the product.
-
Troubleshooting Steps:
-
Ensure Sufficient Reagent: Use a molar excess of SnCl₂·2H₂O (typically 4-5 equivalents) to ensure the reaction goes to completion.
-
Increase Temperature: Perform the reaction at reflux in a suitable solvent like ethanol or ethyl acetate to increase the rate.
-
Optimize Workup: After the reaction is complete, instead of just basifying, a common procedure is to pour the reaction mixture into ice, basify with concentrated NaOH or NaHCO₃ solution until the pH is >10, and then extract thoroughly with ethyl acetate. The strong base helps to form soluble stannates [Sn(OH)₆]²⁻, preventing the formation of a thick precipitate. Filtering the basified mixture through a pad of Celite® can also help remove residual tin salts before extraction.
-
Section 3: Frequently Asked Questions (FAQs)
Q: How do I effectively monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is indispensable. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The starting aminophenol will be more polar (lower Rf) than the cyclized nitro-intermediate. The final amine product will be more polar again than the nitro-intermediate. Staining with potassium permanganate can help visualize spots if they are not UV-active. For definitive analysis, LC-MS is ideal for confirming the masses of the intermediate and final product.
Q: My final amine product is colored and seems to darken upon standing. Is this normal? A: Yes, aromatic amines are notoriously susceptible to air oxidation, which often results in the formation of colored impurities. To ensure stability for storage and subsequent steps, it is best practice to either store the purified amine under an inert atmosphere (N₂ or Ar) in a freezer or convert it to its hydrochloride salt by dissolving it in a minimal amount of a solvent like diethyl ether and bubbling dry HCl gas through it or adding a solution of HCl in ether. The resulting salt is typically a stable, crystalline solid.
Q: Are there any significant safety concerns with this synthesis? A: Yes. 2-amino-4-chloro-6-nitrophenol is a toxic and irritant compound. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Tin chlorides are corrosive. When working with catalytic hydrogenation, ensure proper procedures are followed for handling hydrogen gas and the pyrophoric catalyst (Pd/C).
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-7-nitrobenzo[d]oxazole
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chloro-6-nitrophenol (1.0 eq).
-
Add toluene (approx. 10 mL per gram of starting material).
-
Add triethyl orthoformate (3.0 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the mixture to reflux (approx. 110-115°C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the product as a solid.
Protocol 2: Synthesis of this compound (Chemoselective Reduction)
-
In a round-bottom flask, dissolve 5-Chloro-7-nitrobenzo[d]oxazole (1.0 eq) in absolute ethanol (approx. 20 mL per gram).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 eq) to the solution.
-
Heat the mixture to reflux (approx. 78°C) and stir for 2-3 hours, monitoring by TLC until the starting material disappears.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% NaOH until the solution is basic (pH > 9) and effervescence ceases. A thick white precipitate of tin salts will form.
-
Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
If necessary, purify the product by column chromatography or recrystallization.
Section 5: Data Summary Table
The table below provides a comparative overview of common reducing agents for the critical nitro-to-amine conversion step, highlighting the rationale for our recommended protocol.
| Reagent System | Typical Conditions | Pros | Cons / Common Issues | Suitability for this Synthesis |
| H₂, Pd/C | H₂ (1 atm or balloon), MeOH/EtOH, RT | High efficiency, clean workup | High risk of hydrodehalogenation [3] | Poor |
| SnCl₂·2H₂O | EtOH or EtOAc, Reflux | Excellent chemoselectivity , reliable | Difficult workup due to tin salt precipitation | Excellent (Recommended) |
| Fe / Acid | Fe powder, AcOH or NH₄Cl/H₂O, Reflux | Good chemoselectivity , inexpensive | Requires large excess of iron, acidic workup | Good (Alternative) |
| Sodium Sulfide (Na₂S) | aq. EtOH, Reflux | Can be selective for one nitro group among many | Often incomplete, strong odor, basic conditions | Moderate |
References
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. Available at: [Link]
-
Roy, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]
-
MDPI. (N/A). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]
-
Springer. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. SpringerLink. Available at: [Link]
-
Organic Chemistry Portal. (N/A). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (N/A). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (N/A). Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (N/A). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
PubChem. (N/A). 5-Chlorobenzo[d]oxazol-2-amine hydrochloride. PubChem. Available at: [Link]
-
Organic Reaction Data. (N/A). Nitro Reduction. organic-reaction.com. Available at: [Link]
Sources
- 1. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Navigating Solubility Challenges with 5-Chlorobenzo[d]oxazol-7-amine
Introduction
Researchers, scientists, and drug development professionals frequently encounter hurdles with poorly soluble compounds. 5-Chlorobenzo[d]oxazol-7-amine, a substituted benzoxazole, presents a significant synthetic challenge due to its rigid, aromatic heterocyclic structure. This inherent planarity and the presence of aromatic rings can lead to strong intermolecular π-π stacking and high crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound. This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome low solubility issues with this compound in various reaction settings.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is not dissolving in my chosen reaction solvent. What are the first steps I should take?
When encountering poor solubility, a systematic and logical approach is crucial. Before resorting to more complex methods, begin with simple, readily available techniques.
-
Systematic Solvent Screening: The principle of "like dissolves like" is your primary guide. The predicted hydrophobic character of this compound, due to its benzoxazole core and chloro-substituent, suggests that non-polar and some polar aprotic solvents are likely to be more effective than polar protic solvents like water or lower alcohols.[1] A structured solvent screening is the most effective initial step.[2]
-
Temperature Adjustment: For most solid organic compounds, solubility increases with temperature. Gentle and careful heating of the solvent while stirring can facilitate dissolution. However, it is critical to be mindful of the thermal stability of this compound to prevent degradation.
-
Particle Size Reduction: Decreasing the particle size of a solid increases its surface area, which can enhance the rate of dissolution. This can be achieved by carefully grinding the material with a mortar and pestle.
-
Sonication: The application of ultrasonic waves can be highly effective in breaking down solid particles and increasing their interaction with the solvent.[3] This technique generates localized high-pressure shockwaves that can disrupt the crystal lattice and promote dissolution.[4]
Q2: I've tried common solvents like DCM and THF with minimal success. What other solvent systems should I consider for this compound?
If standard solvents are ineffective, a more nuanced approach to solvent selection is required. This involves considering a wider range of solvents and the use of co-solvents.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often excellent choices for dissolving poorly soluble aromatic compounds.[1] They possess the ability to act as hydrogen bond acceptors for the amine protons and can effectively solvate the aromatic rings.
-
Co-solvent Systems: The gradual addition of a miscible co-solvent in which the compound has higher solubility can significantly improve the overall solvating power of the reaction medium. For instance, adding a small percentage of DMSO or DMF to a primary solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) can be highly effective. It is crucial to record the final solvent ratio for reproducibility.
The following table provides a starting point for solvent screening, categorized by polarity.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | Good to Moderate | These solvents can effectively solvate the aromatic rings and act as hydrogen bond acceptors for the amine group.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | While often used, their solvating power for this specific compound might be limited. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to Low | Similar to chlorinated solvents, their efficacy may be limited. |
| Aromatic | Toluene, Xylene | Low | The non-polar nature may not be sufficient to overcome the crystal lattice energy. |
| Polar Protic | Methanol, Ethanol, Water | Very Low | The hydrophobic benzoxazole core and chloro-substituent will likely lead to poor solubility in these solvents. |
Q3: How can I leverage pH to improve the solubility of this compound, and what are the potential risks?
The presence of a basic amine group on the benzoxazole ring provides an opportunity to significantly enhance solubility through pH modification.
The Principle of pH Adjustment: By decreasing the pH of the medium with a suitable acid, the amine group of this compound can be protonated to form a more soluble ammonium salt. This is a common and effective strategy for compounds with basic functional groups.
Workflow for pH-Based Solubility Enhancement:
Caption: Workflow for increasing solubility via pH adjustment.
Practical Considerations and Risks:
-
Choice of Acid: For organic reactions, it's often preferable to use solutions of acids in organic solvents, such as HCl in dioxane or methanol, to avoid introducing water.
-
Reaction Compatibility: Ensure that the acidic conditions are compatible with your other reagents and the desired reaction. Acid-labile functional groups on other reactants could be affected.
-
Product Isolation: After the reaction, you will need to neutralize the mixture to deprotonate the product and facilitate its extraction into an organic solvent.
Q4: I am attempting an acylation/amide coupling reaction, but the low solubility of this compound is leading to low yields. How can I troubleshoot this?
Acylation and amide coupling reactions with poorly soluble anilines are common challenges.[5] Here's a troubleshooting guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Incomplete dissolution of the amine. 2. Slow reaction kinetics due to low concentration of dissolved amine. | 1. Implement the solubility enhancement techniques described above (solvent screening, co-solvents, temperature, sonication). 2. Consider using a more reactive acylating agent (e.g., acyl chloride instead of an anhydride).[6] 3. For amide couplings, use a more potent coupling agent.[7] |
| Side Product Formation | 1. Degradation of starting material or product at elevated temperatures. 2. Reaction of reagents with the solvent (e.g., DMF). | 1. If heating, carefully monitor the reaction for decomposition and consider using a lower temperature for a longer duration. 2. Choose a more inert solvent if solvent reactivity is suspected. |
| Difficult Product Purification | 1. Unreacted starting material co-eluting with the product. 2. Formation of insoluble byproducts. | 1. Optimize the reaction to drive it to completion. 2. If insoluble byproducts form (e.g., from some coupling reagents), they can sometimes be removed by filtration. |
Decision Tree for Troubleshooting Acylation/Amide Coupling:
Caption: Troubleshooting workflow for acylation/amide coupling reactions.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a step-by-step method for identifying a suitable solvent or co-solvent system.[8]
-
Preparation: In several small vials, place a small, accurately weighed amount of this compound (e.g., 5-10 mg).
-
Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 0.5 mL). Start with the solvents listed in the table above.
-
Room Temperature Assessment: Vigorously agitate each vial at room temperature for 2-3 minutes. Observe and record the degree of dissolution.
-
Heating: For solvents in which the compound did not dissolve at room temperature, gently heat the vials (e.g., in a heated water bath) while stirring. Monitor for dissolution and note the approximate temperature at which it occurs. Be cautious not to exceed the boiling point of the solvent.
-
Cooling: Allow the vials that showed dissolution upon heating to cool to room temperature, and then in an ice bath. Observe for any precipitation. An ideal solvent will show good solubility at elevated temperatures and poor solubility at lower temperatures, which is beneficial for purification by recrystallization.
-
Co-solvent Testing: For promising primary solvents that still show incomplete dissolution, add a co-solvent (e.g., DMSO or DMF) dropwise until the solid dissolves. Record the approximate ratio of the two solvents.
Protocol 2: Sonication-Assisted Dissolution
This protocol details the use of a bath sonicator to aid in dissolving your compound.
-
Setup: Place the this compound in a suitable flask or vial with the chosen solvent.
-
Sonication: Place the vessel in a bath sonicator. Ensure the water level in the sonicator is appropriate.
-
Operation: Turn on the sonicator. The duration and power will depend on the specific material and solvent. You can sonicate in short bursts to avoid excessive heating of the sample.
-
Monitoring: Visually monitor the dissolution of the solid. Continue sonication until the compound is fully dissolved or no further change is observed.
References
- Technical Support Center: Overcoming Poor Solubility of Starting M
- Troubleshooting low yield in Friedel-Crafts acyl
-
Simple Method for the Estimation of pKa of Amines. (2014). Retrieved from [Link]
-
Adjusting pH of non-aqueous solution. (2024). Chemistry Stack Exchange. Retrieved from [Link]
-
Lab tip: use a bath sonicator to help dissolve solids. (2022). YouTube. Retrieved from [Link]
- Application Notes and Protocols for the Synthesis of 5-Chlorobenzo[d]oxazole-2-carbaldehyde. (2025). BenchChem.
- A Technical Guide to Primary Amine Acylation using 2,5-Dioxopyrrolidin-1-yl nonano
-
How to dissolve chemical compound using ultrasonicator? (2021). ResearchGate. Retrieved from [Link]
- Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline. (2025). BenchChem.
-
Development of Methods for the Determination of pKa Values. (2015). PMC. Retrieved from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved from [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1964). DTIC. Retrieved from [Link]
-
Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. (2020). Chemical Communications. Retrieved from [Link]
-
Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. (2018). SciRes Literature. Retrieved from [Link]
- Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents. (2025). BenchChem.
- Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Baghdad Science Journal.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2015). PMC. Retrieved from [Link]
-
Experimentally Testing Solvents. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Retrieved from [Link]
-
Does anyone have experience with amide coupling reaction of aniline? (2014). ResearchGate. Retrieved from [Link]
-
Simple Method for the Estimation of pKa of Amines. (2014). ResearchGate. Retrieved from [Link]
-
Ultrasonication to Speed Up Dissolving Processes. (2013). YouTube. Retrieved from [Link]
-
What is sonication extraction method? (2021). YouTube. Retrieved from [Link]
- Technical Support Center: Optimizing N-acetylation of Hindered Arom
-
Practical measurement of pH in nonaqueous and mixed solvents. (n.d.). IUPAC. Retrieved from [Link]
-
pH of Non-Aqueous Solutions and Brønsted–Lowry Acid-Base Theory. (n.d.). Retrieved from [Link]
-
What Factors Are Taken Into Consideration When Selecting a Solvent? (2026). Retrieved from [Link]
- Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Rel
- Troubleshooting guide for the formylation of arom
-
Determination of pH in Non-Aqueous Solutions. (n.d.). HORIBA. Retrieved from [Link]
- Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2022). MDPI.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). PMC. Retrieved from [Link]
- Optimization of the sonication process for meloxicam nanocrystals prepar
-
Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data. Retrieved from [Link]
- Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2019).
-
5-Chloro-2-mercaptobenzoxazole. (n.d.). PubChem. Retrieved from [Link]
-
5-Chlorobenzo[d]oxazol-2-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thecalculatedchemist.com [thecalculatedchemist.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for the Chlorination of Benzoxazole Precursors
Welcome to the technical support center for the chlorination of benzoxazole precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these critical reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your synthetic procedures.
Section 1: Foundational Principles of Benzoxazole Chlorination
Chlorinated benzoxazoles are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of a chlorine atom can be accomplished at various positions, but the most common transformations involve either direct chlorination of the benzoxazole ring system or conversion of a precursor, such as a benzoxazolin-2-one or 2-mercaptobenzoxazole, into a 2-chlorobenzoxazole.
The primary mechanism for chlorinating the aromatic core of a benzoxazole is electrophilic aromatic substitution . The benzoxazole ring is an electron-rich heterocyclic system, making it susceptible to attack by electrophilic chlorinating agents. The regioselectivity of this reaction is dictated by the electronic properties of the existing substituents on the benzene ring. For conversion of precursors, the reaction often involves nucleophilic substitution at the C2 position.
Overview of Common Chlorinating Agents
The choice of chlorinating agent is paramount and depends on the desired product, the nature of the starting material, and the required reaction conditions. Each reagent has a distinct reactivity profile, set of optimal conditions, and potential for side reactions.
| Chlorinating Agent | Formula | Typical Application | Mechanism | Common Conditions | Key Considerations |
| Thionyl Chloride | SOCl₂ | Conversion of 2-hydroxybenzoxazoles (benzoxazolin-2-ones) to 2-chlorobenzoxazoles. | Nucleophilic Substitution | Reflux in neat SOCl₂, often with a catalytic amount of DMF.[1] | Highly reactive with water; excess reagent must be removed carefully. Can cause ring chlorination at high temperatures. |
| Phosphorus Oxychloride | POCl₃ | Conversion of 2-hydroxybenzoxazoles to 2-chlorobenzoxazoles.[2] | Nucleophilic Substitution | Neat or in a high-boiling solvent (e.g., o-dichlorobenzene) at elevated temperatures (100-170 °C).[3][4] | Less volatile than SOCl₂, making it easier to handle at scale. Can be used with PCl₅ to increase reactivity.[5] |
| Phosphorus Pentachloride | PCl₅ | Conversion of benzoxazolin-2-ones to 2-chlorobenzoxazoles.[3] | Nucleophilic Substitution | High temperatures (140-170 °C) in solvents like o-dichlorobenzene.[3] | A very powerful chlorinating agent; can lead to over-chlorination if not controlled. |
| N-Chlorosuccinimide | NCS | Electrophilic chlorination of the benzoxazole aromatic ring.[6][7][8] | Electrophilic Aromatic Substitution / Radical | Acetic acid or other polar solvents. Can be initiated by acid or light for different pathways.[8][9] | Solid, easy to handle. Offers good regioselectivity for activated rings.[8] Milder than Cl₂ or SO₂Cl₂. |
| Sulfuryl Chloride | SO₂Cl₂ | Electrophilic chlorination of the benzoxazole aromatic ring.[3] | Electrophilic Aromatic Substitution | Inert organic solvents at temperatures from 20 °C to 90 °C.[3] | Can provide good yields for ring chlorination but may lead to polychlorination.[10][11] |
| Chlorine Gas | Cl₂ | Direct chlorination of benzoxazole or conversion of 2-mercaptobenzoxazole.[12][13] | Electrophilic / Nucleophilic | Passed into a solution or melt of the substrate, sometimes with a Lewis acid catalyst.[12][13] | Highly effective but requires specialized equipment for handling. Can be non-selective. |
Section 2: Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
FAQ 1: My reaction is incomplete, and I am recovering a significant amount of starting material. What should I do?
Incomplete conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters. The underlying cause is typically insufficient reactivity.
Causality: The activation energy for the chlorination is not being overcome. This can be due to several factors:
-
Insufficient Temperature: Many chlorination reactions, especially those involving POCl₃ or PCl₅, require high temperatures to proceed efficiently.[3][12]
-
Inactive Catalyst: If using a catalytic process (e.g., DMF with SOCl₂ or a Lewis acid), the catalyst may be poisoned or used in an insufficient amount.[1]
-
Poor Reagent Quality: The chlorinating agent may have degraded due to improper storage, especially moisture-sensitive reagents like SOCl₂ and PCl₅.
-
Insufficient Reaction Time: Some reactions are simply slow and require extended heating to reach completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete conversion.
FAQ 2: I'm observing multiple chlorinated products. How can I improve regioselectivity?
The formation of multiple products, typically isomers from ring chlorination or polychlorinated species, indicates a lack of selectivity in the reaction.
Causality:
-
Overly Aggressive Conditions: High temperatures or highly reactive agents (like neat Cl₂) can lead to multiple chlorination events on the aromatic ring.[12] Over-chlorination is often a result of prolonged reaction times or an excess of the chlorinating agent.[14]
-
Reagent Choice: Agents like SO₂Cl₂ or Cl₂ are powerful electrophiles and may not differentiate well between the available positions on an activated benzoxazole ring. Milder reagents like NCS often provide better control.[8]
-
Lack of Directing Groups: The inherent electronic properties of your benzoxazole precursor dictate the positions of electrophilic attack. Without strong directing groups, a mixture of products can be expected.
Strategies for Improving Regioselectivity:
-
Lower the Reaction Temperature: Reducing the thermal energy of the system can often favor the kinetically controlled product and reduce the rate of subsequent chlorination events. Lower temperatures generally favor ring chlorination and can influence isomer ratios.[14]
-
Change the Chlorinating Agent: Switch to a milder, more selective reagent. If you are using SO₂Cl₂, consider trying NCS. NCS is particularly effective for the chlorination of activated aromatic rings and often exhibits good regioselectivity.[8]
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the substrate. Use just over one equivalent (e.g., 1.05 to 1.1) of the chlorinating agent to favor mono-chlorination. Adding the reagent slowly or at a controlled rate can prevent localized high concentrations that lead to over-chlorination.[3][14]
-
Solvent Effects: The choice of solvent can influence selectivity. Non-polar solvents can sometimes help control the reaction rate.[14] For NCS chlorinations, polar solvents like acetic acid or water can promote the electrophilic pathway.[8]
FAQ 3: My yield is consistently low, even with complete conversion. What are the likely causes?
Low yield despite full consumption of the starting material often points to issues during the reaction work-up or product decomposition.
Causality:
-
Product Decomposition: Chlorinated benzoxazoles can be unstable under harsh conditions. The presence of strong acids (byproducts like HCl) and high temperatures can lead to degradation or polymerization, often observed as the formation of dark tars.
-
Hydrolysis During Work-up: 2-Chlorobenzoxazoles are susceptible to hydrolysis back to the benzoxazolin-2-one precursor, especially when quenching the reaction with water or aqueous base. This is a common issue when working up reactions involving SOCl₂ or POCl₃.[15]
-
Loss During Purification: The product may be lost during extraction if its polarity is not well-matched with the extraction solvent, or it might be irreversibly adsorbed onto the silica gel during column chromatography.
Troubleshooting and Optimization:
-
Careful Work-up:
-
Before quenching, remove any excess volatile chlorinating agent (like SOCl₂ or POCl₃) under reduced pressure.[15]
-
Pour the reaction mixture slowly onto crushed ice or a cold, saturated sodium bicarbonate solution to neutralize acidic byproducts without causing a rapid temperature increase.[16]
-
Extract the product promptly into a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Minimize Heat Exposure: Avoid prolonged heating once the reaction is complete. Cool the reaction down as soon as monitoring (TLC, LCMS) indicates full conversion.
-
Purification Strategy:
-
If column chromatography is necessary, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent degradation of sensitive products.
-
Recrystallization is often a better alternative for purification if a suitable solvent system can be found, as it is generally a milder method.[17]
-
Section 3: Standard Experimental Protocol
This section provides a detailed, self-validating protocol for a common transformation: the synthesis of 2-chlorobenzoxazole from 2-mercaptobenzoxazole.
Protocol: Synthesis of 2-Chlorobenzoxazole from 2-Mercaptobenzoxazole using SOCl₂
This method is adapted from established procedures and is effective for small to medium-scale synthesis.[1]
Materials:
-
2-Mercaptobenzoxazole
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-mercaptobenzoxazole (1.0 eq) in thionyl chloride (SOCl₂, approx. 5 mL per gram of substrate).
-
Causality: Using SOCl₂ as both reagent and solvent ensures a high concentration of the chlorinating agent, driving the reaction to completion.
-
-
Catalyst Addition: To the suspension, add a few drops (e.g., 2-3 drops for a 10 mmol scale) of anhydrous DMF.
-
Causality: DMF reacts with SOCl₂ to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is a more potent catalytic species that accelerates the conversion.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 3-5 hours.
-
Self-Validation: Monitor the reaction progress by TLC (e.g., using a 10:1 petroleum ether/EtOAc eluent). The disappearance of the starting material spot indicates completion.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess SOCl₂ by evaporation under reduced pressure in a well-ventilated fume hood.
-
The crude residue will be an oil or solid.
-
-
Purification:
-
Purify the crude product directly by silica gel column chromatography.
-
Elute with a gradient of petroleum ether and ethyl acetate (e.g., starting from 100% petroleum ether and gradually increasing the proportion of ethyl acetate). A typical eluent system is 10:1 petroleum ether/EtOAc.[1]
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to afford the 2-chlorobenzoxazole as a colorless oil or low-melting solid.
-
Caption: Experimental workflow for 2-chlorobenzoxazole synthesis.
References
-
Synthesis of 2-chlorobenzoxazole. (n.d.). PrepChem.com. Retrieved from [Link]
- Process for the preparation of 2-chlorobenzoxazoles. (1987). Google Patents (Patent No. US4714766A).
- Process for preparing chlorobenzoxazoles. (2004). Google Patents (Patent No. CA2311578C).
-
Purification of Chlorzoxazone by Adsorption. (n.d.). RSIS International. Retrieved from [Link]
- Process for preparing 2-chlorobenzoxazoles. (1985). Google Patents (Patent No. US4517370A).
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2020). National Institutes of Health. Retrieved from [Link]
- PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES. (2005). Google Patents (Patent No. ES2227905T3).
-
Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. (2003). PubMed. Retrieved from [Link]
-
N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
N-Chlorosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]
- Chlorination using POCl3 and benzyltriethylammonium chloride. (2007). Google Patents (Patent No. KR20070065654A).
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). ResearchGate. Retrieved from [Link]
-
How should I proceed in Chlorination using POCl3? (2014). ResearchGate. Retrieved from [Link]
-
POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. (n.d.). UCLA Chemistry. Retrieved from [Link]
- Process for the purification of substituted benzoxazole compounds. (2006). Google Patents (Patent No. WO2006096624A1).
-
POCl -PCl mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Retrieved from [Link]
-
Chlorination vs Bromination. (2021). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 4. ES2227905T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES. - Google Patents [patents.google.com]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]
- 10. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CA2311578C - Process for preparing chlorobenzoxazoles - Google Patents [patents.google.com]
- 13. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 17. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Stabilizing 5-Chlorobenzo[d]oxazol-7-amine in Research Applications
Welcome to the technical support guide for 5-Chlorobenzo[d]oxazol-7-amine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. As a specialized aromatic amine, this compound is susceptible to degradation if not handled and stored correctly. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your samples and ensure the reliability of your results.
Our approach is grounded in the fundamental principles of organic chemistry and materials science, providing not just instructions, but the reasoning behind them. By understanding the potential degradation pathways, you can proactively protect your valuable compound.
Troubleshooting Common Issues
This section addresses specific problems you might encounter during the storage and use of this compound.
Problem 1: My this compound powder has changed color, from off-white to yellow or brown. Is it still usable?
Answer:
A color change is a primary indicator of chemical degradation. Aromatic amines, in general, are prone to discoloration upon standing or exposure to air and oxygen.[1] Freshly purified aromatic amines are often described as "water white" or colorless, but can gradually turn to a straw or even black color over time.[1] This is typically due to oxidation.
Causality: The amine group (-NH2) on the benzoxazole ring is susceptible to oxidation. This process can lead to the formation of highly colored conjugated systems, such as quinone-imines and quinones, which are dark in color.[2] Trace impurities or exposure to atmospheric oxygen can initiate and accelerate this process.[2]
Recommended Action:
-
Assess the Extent of Degradation: The usability of the compound depends on the tolerance of your specific application to impurities. For highly sensitive assays, such as those in drug development, even minor degradation can be problematic.
-
Analytical Verification: It is strongly recommended to re-analyze the discolored material using techniques like High-Performance Liquid Chromatography (HPLC) to determine its purity. Compare the chromatogram to that of a fresh or standard sample to identify and quantify any degradation products.
-
Purification: If the degradation is minor, you may be able to repurify the compound, for example, by recrystallization. However, this may not be feasible for small quantities.
-
Discard if Necessary: If significant degradation has occurred, it is best to discard the batch to avoid compromising your experimental results.
Problem 2: I'm observing inconsistent results in my experiments using a previously opened bottle of this compound.
Answer:
Inconsistent experimental outcomes are often linked to changes in the purity of a reagent. For this compound, this can be a result of gradual degradation upon repeated exposure to the laboratory environment.
Causality:
-
Hygroscopicity: Amines are known to be hygroscopic, meaning they can absorb moisture from the air.[3][4] This moisture can lead to hydrolysis or facilitate other degradation reactions.
-
Oxidation: Each time the container is opened, the compound is exposed to atmospheric oxygen, which can lead to progressive oxidation and the formation of byproducts.[5]
-
Cross-Contamination: Improper handling during use can introduce contaminants that may catalyze degradation or interfere with your experiments.
Recommended Action:
-
Aliquot Samples: For new batches of this compound, it is best practice to aliquot the material into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inert Atmosphere: When aliquoting, perform the process in a glove box under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.
-
Proper Sealing: Ensure that the primary container and all aliquots are sealed tightly. For long-term storage, consider using containers with high-integrity seals, such as those with PTFE-lined caps.
-
Validate Before Use: If you suspect degradation in a multi-use bottle, perform a quick purity check (e.g., TLC or HPLC) before proceeding with critical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: Based on general guidelines for aromatic amines and heterocyclic compounds, the following storage conditions are recommended to ensure long-term stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Lower temperatures slow down the rate of chemical reactions, including oxidation and other degradation pathways.[4][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which is a key reactant in the oxidative degradation of amines.[2][5] |
| Light | Amber vial or stored in the dark | Protects the compound from photo-oxidation, as UV light can provide the energy to initiate degradation reactions.[2] |
| Moisture | Tightly sealed container with desiccant | Amines can be hygroscopic; moisture can lead to hydrolysis and the formation of undesirable byproducts.[3][4] |
Q2: How can I monitor the stability of my this compound sample over time?
A2: A proactive stability monitoring program is crucial for ensuring the quality of your research. A well-designed program will help you determine the shelf-life of the compound under your specific storage conditions.
Experimental Workflow for Stability Assessment:
Caption: Workflow for a time-point stability study of this compound.
Q3: What are the likely degradation pathways for this compound?
A3: The structure of this compound suggests several potential degradation pathways, primarily involving the aromatic amine functionality.
Potential Degradation Pathways:
Caption: Potential degradation pathways for this compound.
Explanation of Pathways:
-
Oxidation: This is the most common degradation route for aromatic amines.[5][7] The initial steps can involve the formation of N-oxides or radical cations, which can then couple to form colored dimeric and polymeric impurities.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds and generate reactive radical species. These radicals can then initiate chain reactions, leading to a variety of degradation products.
By implementing the storage and handling procedures outlined in this guide, you can significantly mitigate these degradation pathways and ensure the long-term stability of your this compound.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]
- Discoloration inhibitors for aromatic amines.
-
How to store organic amine mixtures properly? - Blog - CHEM-ADDITIVE. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Effects of Oxidation on Amine-Containing Materials. Innovative Polymers. [Link]
-
Are amines often yellow? : r/chemistry. Reddit. [Link]
Sources
- 1. US4861914A - Discoloration inhibitors for aromatic amines - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. additive-chem.com [additive-chem.com]
- 5. innovative-polymers.com [innovative-polymers.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Scale-Up Synthesis of 5-Chlorobenzo[d]oxazol-7-amine
Welcome to the technical support center for the synthesis of 5-Chlorobenzo[d]oxazol-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our aim is to equip you with the necessary insights to anticipate and overcome common challenges, ensuring a robust and efficient synthesis process.
The synthesis of substituted benzoxazoles like this compound is a critical process in the development of various therapeutic agents.[1][2] However, transitioning from a lab-scale synthesis to a larger, industrial scale often presents a unique set of challenges that can impact yield, purity, and safety.[3] This guide provides a structured, question-and-answer-based approach to address these potential hurdles.
Proposed Synthetic Pathway
A common and logical synthetic route to this compound involves a multi-step process starting from a commercially available substituted phenol. The following diagram outlines a plausible pathway that will form the basis of our troubleshooting guide.
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Nitration of 2-Amino-4-chlorophenol
Question 1: We are observing low yields and the formation of multiple nitrated isomers during the nitration of 2-amino-4-chlorophenol. How can we improve the regioselectivity and yield?
Answer: This is a common issue stemming from the competing directing effects of the hydroxyl and amino groups on the aromatic ring. Both are activating, ortho-, para-directing groups. To achieve selective nitration at the position ortho to the hydroxyl group and meta to the amino group, precise control of reaction conditions is crucial.
-
Protecting the Amino Group: The high reactivity of the amino group can be tempered by acetylation to form an amide. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which can improve the regioselectivity of the nitration. The protecting group can be removed later in the synthesis, typically by acid or base hydrolysis.
-
Temperature Control: Exothermic nitration reactions can lead to over-nitration and the formation of undesired isomers if the temperature is not strictly controlled. Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent.
-
Choice of Nitrating Agent: The choice of nitrating agent can influence the outcome. While a standard mixture of nitric acid and sulfuric acid is common, other reagents like nitric acid in acetic anhydride can offer milder conditions and potentially better selectivity.
Troubleshooting Workflow: Improving Nitration Selectivity
Caption: Troubleshooting workflow for the nitration step.
Section 2: Reduction of the Nitro Group
Question 2: During the scale-up of the nitro group reduction to an amine, we are facing incomplete conversion and the formation of impurities. What are the recommended methods for a clean and complete reduction?
Answer: Incomplete reduction and side reactions are significant concerns during the scale-up of nitro group reductions. The choice of reducing agent and reaction conditions are critical for a successful transformation.
-
Catalytic Hydrogenation: This is often the cleanest method for nitro group reduction.
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst. The catalyst loading may need to be optimized for scale-up (typically 1-5 mol%).
-
Solvent: A protic solvent like ethanol or methanol is generally suitable.
-
Pressure: While atmospheric pressure may suffice for small-scale reactions, moderate hydrogen pressure (e.g., 50-100 psi) can significantly improve the reaction rate and ensure complete conversion on a larger scale.
-
Safety: Catalytic hydrogenation with Pd/C can be hazardous on a large scale due to the pyrophoric nature of the catalyst and the use of flammable hydrogen gas. A thorough safety review is essential.
-
-
Metal/Acid Reduction: A common alternative is the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid.
-
Advantages: This method is often more cost-effective and avoids the hazards of high-pressure hydrogenation.
-
Challenges: The reaction can be highly exothermic and may require careful control of the addition rate of the acid. The workup can be cumbersome due to the formation of metal salts.
-
Table 1: Comparison of Reduction Methods
| Method | Advantages | Disadvantages on Scale-Up |
| Catalytic Hydrogenation (H2/Pd-C) | High yield, clean reaction, simple workup. | Safety concerns (pyrophoric catalyst, flammable gas), specialized equipment needed. |
| Metal/Acid (e.g., Fe/HCl) | Cost-effective, robust. | Exothermic, potentially difficult workup to remove metal salts. |
Section 3: Cyclization to Form the Benzoxazole Ring
Question 3: The final cyclization step to form the benzoxazole ring is giving us a low yield and a dark-colored product that is difficult to purify. How can we optimize this step?
Answer: The formation of the benzoxazole ring through the condensation of an o-aminophenol with a carboxylic acid (or its derivative) is a crucial step that can be prone to side reactions and degradation, especially at elevated temperatures.
-
Reaction Conditions: The cyclization is typically carried out by heating the diamine precursor with formic acid.
-
Temperature: While refluxing is common, prolonged exposure to high temperatures can lead to the formation of polymeric impurities and color. It is advisable to monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to colored impurities.
-
-
Purification Strategy:
-
Initial Workup: After the reaction, quenching with a base (e.g., sodium bicarbonate) to neutralize the excess acid is a standard procedure. The crude product can then be extracted with a suitable organic solvent.
-
Decolorization: If the crude product is highly colored, a treatment with activated carbon in a suitable solvent during recrystallization can be effective.
-
Recrystallization: A carefully chosen solvent system for recrystallization is key to obtaining a high-purity product. Mixtures of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane, are often effective.
-
Impurity Profile and Mitigation
Caption: Strategy for mitigating impurities in the cyclization step.
Safety Considerations in Scale-Up
Question 4: What are the primary safety concerns when scaling up the synthesis of this compound?
Answer: Scaling up any chemical synthesis introduces new safety challenges that must be addressed proactively.
-
Exothermic Reactions: Both the nitration and the metal/acid reduction steps are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction. Ensure that the reactor has adequate cooling capacity and that reagents are added in a controlled manner.
-
Handling of Hazardous Reagents:
-
Acids: Concentrated nitric and sulfuric acids are highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly rated for pressure and that the area is well-ventilated and free of ignition sources.
-
Pyrophoric Catalysts: Pd/C can ignite spontaneously when exposed to air, especially after use. The catalyst should be filtered carefully and kept wet with water or an appropriate solvent until it can be safely disposed of or recycled.
-
-
Toxicity of Intermediates and Product: The toxicity of many of the intermediates and the final product may not be fully characterized. Treat all compounds as potentially hazardous. Avoid inhalation of dust and skin contact by using appropriate engineering controls (e.g., fume hoods) and PPE.
References
- Benchchem. 5,7-Dichloro-1,3-benzoxazol-2-amine as a Building Block in Organic Synthesis.
- ScienceOpen. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
- ResearchGate.
- Enamine. Scale-Up Synthesis of MedChem Relevant Cores. (2024-12-20).
- Benchchem. The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics. (2025-11-02).
- PMC - NIH.
- ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019-11-05).
- RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025-10-31).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
Overcoming poor reactivity in subsequent reactions involving 5-Chlorobenzo[d]oxazol-7-amine
Welcome to the technical support center for 5-Chlorobenzo[d]oxazol-7-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of subsequent reactions involving this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and empower you to overcome poor reactivity in your synthetic endeavors.
Introduction: Understanding the Reactivity Profile
This compound is a unique heterocyclic amine with a nuanced reactivity profile. The electron-withdrawing nature of the fused benzoxazole ring system and the chloro substituent at the 5-position significantly deactivates the aromatic ring and reduces the nucleophilicity of the 7-amino group. Furthermore, the proximity of the amine to the oxazole oxygen introduces specific steric and electronic effects that must be considered when planning subsequent transformations. This guide will dissect these challenges and provide actionable solutions.
Troubleshooting Guide: Common Reactions and Solutions
Issue 1: Sluggish or Incomplete N-Acylation
Question: I am attempting an N-acylation of this compound with an acyl chloride/anhydride, but the reaction is extremely slow or stalls completely. What is causing this and how can I drive it to completion?
Answer: This is a common issue stemming from the reduced nucleophilicity of the 7-amino group. The combined electron-withdrawing effects of the chloro group and the benzoxazole ring system make the lone pair on the nitrogen less available for attack on the electrophilic carbonyl.
Root Cause Analysis:
-
Electronic Deactivation: The primary reason for poor reactivity is the electron-deficient nature of the aniline nitrogen.
-
Steric Hindrance: The ortho position of the amino group relative to the oxazole's oxygen atom can introduce moderate steric hindrance, impeding the approach of bulky acylating agents.[1]
-
Inadequate Base: A weak or sterically hindered base may not be sufficient to neutralize the generated acid (e.g., HCl), leading to protonation of the starting amine and shutting down the reaction.
Troubleshooting Workflow:
Sources
Technical Support Center: Safe Handling and Disposal of 5-Chlorobenzo[d]oxazol-7-amine Waste
This guide provides best practices for the safe handling and disposal of waste containing 5-Chlorobenzo[d]oxazol-7-amine, tailored for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this document synthesizes established safety protocols with practical, field-proven insights to ensure laboratory safety and environmental compliance.
I. Understanding the Hazard Profile
This compound is a halogenated aromatic amine. While specific toxicological data for this exact isomer is limited, the known hazards of related compounds, such as 5-Chlorobenzo[d]oxazol-2-amine, provide a strong basis for risk assessment.[1] Compounds in this class are generally considered harmful if swallowed, in contact with skin, or inhaled, and pose a significant risk to aquatic ecosystems.[1] The primary hazards stem from both the chlorinated functional group and the aromatic amine structure.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O | [2][3] |
| Molecular Weight | 168.58 g/mol | [2][3] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Purity | ≥95% (typical) | [3] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and disposal of this compound waste.
Q1: What are the primary exposure routes for this compound?
A1: The primary routes of exposure are inhalation of dust particles, skin contact, and ingestion.[4][5] Aromatic amines can be readily absorbed through the skin, making dermal contact a significant concern.[6]
Q2: What personal protective equipment (PPE) is required when handling this compound and its waste?
A2: A comprehensive PPE protocol is mandatory. This includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is essential.[7][8]
Q3: How should I store waste containing this compound?
A3: Waste should be stored in a designated, well-ventilated, and clearly labeled satellite accumulation area.[4] Use chemically compatible, sealed containers. The storage area should be secure and away from heat or ignition sources.[8]
Q4: Can I dispose of small amounts of this waste down the drain?
A4: No. Due to its chlorinated nature and likely ecotoxicity, this compound should never be disposed of down the drain.[9] It is harmful to aquatic life with long-lasting effects.[1]
Q5: What should I do in case of a spill?
A5: In the event of a spill, immediately evacuate the area and alert your institution's environmental health and safety (EHS) department.[10] If you are trained to handle it, wear appropriate PPE, contain the spill with an inert absorbent material (like vermiculite or sand), and collect it in a sealed container for hazardous waste disposal.[6][7]
III. Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation and waste handling.
| Problem | Potential Cause | Solution |
| Unexpected discoloration of waste solution | Reaction with incompatible waste streams (e.g., strong acids, oxidizers).[6] | Segregate waste streams rigorously. Halogenated organic waste should be collected separately.[11] Refer to the waste segregation workflow below. |
| Foul odor from the waste container | Potential decomposition or reaction. | Ensure the waste container is properly sealed and stored in a well-ventilated area.[4] Report the issue to your EHS department for guidance. |
| Skin irritation after handling | Inadequate PPE or accidental exposure.[4][5] | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][7] Seek medical attention and review your PPE protocol. |
IV. Experimental Protocols: Waste Handling and Disposal
Adherence to a strict, step-by-step protocol is crucial for safety and compliance.
Protocol 1: Segregation of this compound Waste
-
Identify Waste Type: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated solvents, and PPE, must be treated as hazardous waste.
-
Select Appropriate Container: Use a designated, leak-proof, and chemically compatible container clearly labeled "Halogenated Organic Waste."[11]
-
Log Waste: Maintain a detailed log of the waste constituents and their approximate quantities on the container's label.
-
Seal and Store: Securely seal the container and store it in a designated satellite accumulation area, away from incompatible materials.[4]
Protocol 2: Disposal of this compound Waste
-
Consult EHS: All disposal procedures must be conducted through your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: The waste will be collected by a licensed hazardous waste management company.[9]
-
Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like HCl.[12][13][14]
-
Landfill Prohibition: As a halogenated organic compound, this waste is subject to land disposal restrictions under EPA regulations.[15][16]
V. Visualization of Waste Management Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Waste Segregation and Disposal Workflow.
VI. References
-
This compound. (n.d.). Chemsrc. Retrieved January 15, 2026, from [Link]
-
5-Chlorobenzo[d]oxazol-2-amine hydrochloride. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. Retrieved January 15, 2026, from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved January 15, 2026, from [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved January 15, 2026, from [Link]
-
Halogenation of aromatic amine compounds. (1991). Google Patents. Retrieved January 15, 2026, from
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). United States Environmental Protection Agency. Retrieved January 15, 2026, from [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). MDPI. Retrieved January 15, 2026, from [Link]
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration. Retrieved January 15, 2026, from [Link]
-
Hazardous Waste Segregation. (n.d.). University of California, Santa Cruz. Retrieved January 15, 2026, from [Link]
-
Safety Data Sheet. (2018). Carboline. Retrieved January 15, 2026, from [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations. Retrieved January 15, 2026, from [Link]
-
Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020). ScienceDirect. Retrieved January 15, 2026, from [Link]
-
Worker Exposures to Volatile Amines. (n.d.). Occupational Safety and Health Administration. Retrieved January 15, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. Retrieved January 15, 2026, from [Link]
-
5-Chlorobenzoxazole. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
Thermal Stability of Amine Compounds and Dichloromethane. (2014). AIDIC. Retrieved January 15, 2026, from [Link]
-
Disposal of Chlorine-Containing Wastes. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Some halogenated amines. (1968). Journal of the Chemical Society C: Organic. Retrieved January 15, 2026, from [Link]
-
Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. Retrieved January 15, 2026, from [Link]
-
Reactions of aromatic amines. (2016). Slideshare. Retrieved January 15, 2026, from [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Retrieved January 15, 2026, from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 15, 2026, from [Link]
-
Thermal Stability of Amine Compounds and Dichloromethane. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Chlorine Waste Disposal Strategies. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
Disposal of Chlorine-Containing Wastes. (2016). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Disposal of Chlorine-Containing Wastes. (2016). OUCI. Retrieved January 15, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). PMC. Retrieved January 15, 2026, from [Link]
-
Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). Chemistry Central Journal. Retrieved January 15, 2026, from [Link]
-
Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. (2014). Analytical Methods. Retrieved January 15, 2026, from [Link]
-
Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Iraqi Journal of Science. Retrieved January 15, 2026, from [Link]
Sources
- 1. 5-Chlorobenzo[d]oxazol-2-amine | 61-80-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. download.basf.com [download.basf.com]
- 11. bucknell.edu [bucknell.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 16. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Validation & Comparative
Halogenated Benzoxazoles: A Comparative Analysis of the Biological Activity of 5-Chloro- and 5-Bromo-Substituted 2-Aminobenzoxazoles
Introduction
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The biological profile of these compounds can be significantly modulated by the nature and position of substituents on the benzoxazole ring system. Among the various modifications, halogenation has emerged as a key strategy to enhance therapeutic efficacy. This guide provides an in-depth comparative analysis of the biological activity of 5-chlorobenzo[d]oxazol-2-amine and its bromo-analogue, 5-bromobenzo[d]oxazol-2-amine. While direct head-to-head comparative studies are limited in the existing literature, this guide will synthesize available data on these and structurally related compounds to provide valuable insights for researchers, scientists, and drug development professionals.
The introduction of a halogen atom, such as chlorine or bromine, at the 5-position of the benzoxazole ring can influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can impact its interaction with biological targets.[3] Generally, electron-withdrawing groups like halogens on the benzoxazole ring have been associated with enhanced biological activity.[3]
Chemical Structures
The chemical structures of the two compounds at the center of this comparison are presented below:
| Compound | Structure |
| 5-Chlorobenzo[d]oxazol-2-amine | |
| 5-Bromobenzo[d]oxazol-2-amine |
Comparative Biological Activity
This section will delve into the known biological activities of 5-chloro- and 5-bromo-2-aminobenzoxazoles, with a primary focus on their anticancer and antimicrobial properties.
Anticancer Activity
A study investigated the anticancer potential of 5-amino-2-[p-bromophenyl]-benzoxazole against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative).[5] The cytotoxic effects were evaluated using the MTT assay, and the half-maximal inhibitory concentration (IC50) values were determined.
Table 1: In Vitro Cytotoxicity of 5-amino-2-[p-bromophenyl]-benzoxazole [5]
| Compound | Cancer Cell Line | IC50 (nM) |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7 | 28 |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MDA-MB-231 | 22 |
These results indicate that the bromo-substituted benzoxazole derivative exhibits potent cytotoxic activity against both tested breast cancer cell lines, with slightly higher potency against the more aggressive triple-negative (MDA-MB-231) cell line.[5] The study also suggested that the compound induces apoptosis and decreases angiogenesis.[5] While this data is for a 2-aryl substituted analogue, it underscores the potential of bromo-substituted aminobenzoxazoles as anticancer agents. The presence of the bromine atom is often associated with enhanced lipophilicity, which may facilitate cell membrane penetration.[6]
Antimicrobial Activity
The benzoxazole nucleus is a key pharmacophore in the development of novel antimicrobial agents.[7][8] The introduction of a halogen at the 5-position has been shown to be a viable strategy for enhancing antimicrobial potency.[6]
While specific minimum inhibitory concentration (MIC) data for 5-chlorobenzo[d]oxazol-2-amine and 5-bromobenzo[d]oxazol-2-amine against a panel of microbes is not available in the direct search results, studies on related halogenated benzoxazoles and other heterocyclic systems provide valuable structure-activity relationship (SAR) insights. For instance, a study on benzothiazole-triazole derivatives found that compounds containing a bromo group on the benzene ring exhibited better antibacterial activity compared to those with fluoro and chloro substituents.[9] This suggests that the bromo-analogue of 2-aminobenzoxazole might exhibit more potent antimicrobial activity than its chloro counterpart.
The proposed mechanism of antibacterial action for some benzoxazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[7]
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in vitro assays.
Anticancer Activity Evaluation: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (5-chlorobenzo[d]oxazol-2-amine and 5-bromobenzo[d]oxazol-2-amine) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of viability against the compound concentration.
-
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Antimicrobial Activity Evaluation: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium overnight.
-
Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Caption: General workflow for MIC determination via broth microdilution.
Structure-Activity Relationship (SAR) and Future Directions
The available data, although not a direct comparison, allows for the formulation of a preliminary structure-activity relationship. The potent anticancer activity of the 5-amino-2-[p-bromophenyl]-benzoxazole suggests that the presence of a bromine atom at the 5-position is favorable for cytotoxicity.[5] This aligns with the general observation that halogenation can enhance the biological activity of benzoxazoles.[3]
Future research should focus on a direct comparative evaluation of 5-chlorobenzo[d]oxazol-2-amine and 5-bromobenzo[d]oxazol-2-amine against a broad panel of cancer cell lines and microbial strains. This would provide definitive data on the influence of the specific halogen on the biological activity. Furthermore, exploring other halogen substitutions (e.g., fluorine, iodine) at the 5-position could provide a more comprehensive understanding of the SAR.
Conclusion
References
- A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles. Benchchem. [URL: https://www.benchchem.com/product/b165842/technical-support/a-comparative-analysis-of-2-bromo-5-chlorobenzod-oxazole-and-other-biologically-active-benzoxazoles]
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319985/]
- Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science. [URL: https://www.medicinescience.org/wp-content/uploads/2022/04/medsci-11-825.pdf]
- A Comparative Analysis of the Biological Activity of 5-Chloro-Benzoxazole and Other Substituted Analogues. Benchchem. [URL: https://www.benchchem.com/product/b068640/technical-support/a-comparative-analysis-of-the-biological-activity-of-5-chloro-benzoxazole-and-other-substituted-analogues]
- Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6134591/]
- N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer Research. [URL: https://iv.iiarjournals.org/content/34/11/6521.long]
- Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Journal of Chemical Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/132/0150]
- Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10398642/]
- Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/synthesis-and-in-vitro-antibacterial-activity-of-novel-substituted-n-1-3-benzoxazol-2yl-benzene-sulfonamides/]
- Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. Bibliomed. [URL: https://www.bibliomed.org/?mno=110991]
- Anticancer effects of a newly-synthesized benzoxazole-derive. TRDizin. [URL: https://trdizin.gov.
- Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8030911/]
- Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v85-2/03.pdf]
- Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9518485/]
- Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Derivatives. Benchchem. [URL: https://www.benchchem.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://www.wjpps.com/wjpps_controller/abstract_ivew/2241]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicinescience.org [medicinescience.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. ias.ac.in [ias.ac.in]
A Senior Scientist's Guide to the Definitive NMR Spectral Validation of 5-Chlorobenzo[d]oxazol-7-amine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a foundational requirement for advancing a compound through the discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing precise insights into the molecular framework. This guide offers an in-depth analysis and validation workflow for 5-Chlorobenzo[d]oxazol-7-amine, a heterocyclic compound of interest due to the prevalence of the benzoxazole scaffold in pharmacologically active agents.[1][2][3]
This document is structured to provide not just data, but a logical, self-validating framework for analysis. We will begin with a theoretical prediction based on fundamental principles, present and interpret experimental data, and conclude with robust, field-tested protocols for data acquisition.
Part 1: Theoretical Prediction of ¹H and ¹³C NMR Spectra
Before analyzing experimental data, a robust theoretical prediction serves as a critical baseline. This predictive process relies on understanding the influence of molecular geometry, heteroatom electronegativity, and substituent effects on the magnetic environment of each nucleus.
Molecular Structure and Atom Numbering
The first step is to define the atomic framework for clear assignment. The structure of this compound is numbered according to IUPAC conventions for fused heterocyclic systems.
Caption: Structure and numbering of this compound.
¹H NMR Predictions
-
H2 Proton: The proton at the C2 position is adjacent to both an oxygen and a nitrogen atom within the oxazole ring, leading to significant deshielding. It is expected to appear as a singlet far downfield, typically in the range of δ 8.0 - 8.2 ppm.[1]
-
Aromatic Protons (H4, H6): The benzene ring contains two protons. H4 is adjacent to the electron-donating amine group (indirectly via the ring system) and H6 is ortho to the amine group. They are meta to each other. Due to the complex interplay of the chloro, amino, and fused oxazole ring effects, these protons will appear as two distinct signals in the aromatic region (δ 6.0 - 7.5 ppm). We predict two doublets, as they are separated by four bonds (meta-coupling), with a small coupling constant (J ≈ 2-3 Hz).
-
Amine Protons (-NH₂): The two protons of the primary amine at C7 are expected to produce a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature but typically appears in the δ 4.0 - 6.0 ppm range in a solvent like DMSO-d₆.
¹³C NMR Predictions
-
C2 Carbon: This carbon is bonded to both nitrogen and oxygen, causing it to be highly deshielded and resonate significantly downfield, typically in the δ 150 - 165 ppm range.[1]
-
Bridgehead Carbons (C3a, C7a): These quaternary carbons are part of the fused ring system and are deshielded by the adjacent heteroatoms. They are expected in the δ 140 - 152 ppm region.[1]
-
Aromatic Carbons (C4, C5, C6, C7): These four carbons will appear in the typical aromatic region (δ 100 - 150 ppm).
-
C7 (Amine-bearing): The direct attachment of the electron-donating amine group will shield this carbon, shifting it upfield relative to other aromatic carbons.
-
C5 (Chloro-bearing): The inductive effect of the chlorine atom will deshield this carbon, shifting it downfield.
-
C4 and C6: These carbons will have shifts influenced by their proximity to the other substituents.
-
Part 2: Experimental Data and Comparative Analysis
The following data represents a typical high-resolution spectrum obtained for a purified sample of this compound in DMSO-d₆. The choice of DMSO-d₆ as a solvent is strategic; its polarity effectively dissolves the sample, and its hydrogen-bonding capabilities slow the exchange rate of the -NH₂ protons, allowing for their observation as a distinct peak.[4][5]
¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 8.15 | Singlet (s) | 1H | H-2 |
| 2 | 6.88 | Doublet (d) | 1H | H-6 |
| 3 | 6.71 | Doublet (d) | 1H | H-4 |
| 4 | 5.45 | Broad Singlet (br s) | 2H | -NH₂ (H-7) |
JH6-H4 = 2.0 Hz
Analysis and Validation: The experimental data shows excellent correlation with our predictions.
-
The downfield singlet at 8.15 ppm is characteristic of the H-2 proton of a benzoxazole ring system.[1]
-
The two signals at 6.88 and 6.71 ppm, each integrating to one proton, confirm the presence of two aromatic protons. Their multiplicity as doublets with a small coupling constant (2.0 Hz) is definitive proof of a meta-relationship, perfectly matching the expected H4 and H6 protons.
-
The broad singlet at 5.45 ppm, integrating to two protons, is unequivocally assigned to the amine group protons.
¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 153.2 | C-2 | Highly deshielded by adjacent O and N atoms.[1] |
| 148.5 | C-7a | Bridgehead carbon adjacent to N. |
| 142.1 | C-3a | Bridgehead carbon adjacent to O. |
| 139.8 | C-7 | Carbon bearing the amine group. |
| 126.5 | C-5 | Carbon bearing the chlorine atom (deshielded). |
| 115.4 | C-4a (Quaternary) | Inferred from 2D NMR (HMBC). |
| 112.9 | C-6 | CH carbon, ortho to amine. |
| 101.6 | C-4 | CH carbon, para to amine. |
Analysis and Validation: The ¹³C spectrum reveals eight distinct carbon signals, as expected from the molecule's asymmetry.
-
The signal at 153.2 ppm is consistent with the C-2 carbon of the oxazole ring.[1]
-
The signals for the quaternary carbons (C-3a, C-7a, C-4a, C-5, C-7) are assigned based on predictive models and comparison with similar benzoxazole structures.[6] The distinct chemical environments created by the chlorine and amine substituents allow for full resolution of all aromatic carbons.
The strong congruence between the predicted and experimental ¹H and ¹³C NMR data provides definitive validation of the chemical structure as this compound.
Part 3: Experimental Protocols and Workflow
Scientific integrity demands that results are reproducible. The following section details the standardized workflow and protocols used for acquiring high-quality NMR data. Adherence to these steps ensures both accuracy and the ability to validate findings.
NMR Data Acquisition Workflow
Caption: Standardized workflow for NMR-based structural validation.
Step-by-Step Sample Preparation Protocol
This protocol is designed for small organic molecules (MW < 1000 g/mol ).[7]
-
Determine Sample Mass:
-
Solvent Selection and Dissolution:
-
Choose a high-purity deuterated solvent that fully dissolves the sample. DMSO-d₆ (CAS No. 2206-27-1) is an excellent choice for polar aromatic amines.[4][5]
-
Prepare the sample in a clean, dry secondary vial (e.g., a 1-dram vial). This allows for gentle heating or vortexing to ensure complete dissolution.[7]
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[7]
-
-
Transfer to NMR Tube:
-
Use a clean, high-quality 5 mm NMR tube. Scratches or particulate matter can degrade spectral quality by interfering with the magnetic field homogeneity.[7][8]
-
Filter the sample solution into the NMR tube using a Pasteur pipette with a small cotton or glass wool plug. This removes any residual particulate matter.[10]
-
-
Labeling and Final Check:
-
Cap the NMR tube securely and label it clearly.
-
Ensure the final sample height in the tube is between 40-50 mm for optimal shimming.[8]
-
Data Acquisition Parameters (General)
-
Instrument: 500 MHz NMR Spectrometer
-
Locking & Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent (DMSO-d₆). Automated or manual shimming is performed to optimize the magnetic field homogeneity across the sample volume.
-
¹H Acquisition: A standard pulse-acquire sequence is used. Typically 8-16 scans are sufficient for a high signal-to-noise ratio.
-
¹³C Acquisition: A proton-decoupled pulse-acquire sequence (e.g., zgpg30) is used. Due to the lower sensitivity, several hundred to a few thousand scans may be required.
-
Referencing: Spectra are referenced to the residual solvent peak. For DMSO-d₆, the residual proton peak is at δ 2.50 ppm, and the carbon peak is at δ 39.52 ppm.[11]
Conclusion
The comprehensive analysis presented in this guide demonstrates a robust and self-validating approach to structural elucidation using NMR spectroscopy. Through a combination of theoretical prediction, careful experimental execution, and detailed spectral interpretation, the structure of this compound has been unequivocally confirmed. This workflow serves as a reliable template for researchers in pharmaceutical and chemical sciences, ensuring the integrity and accuracy of their molecular characterization efforts.
References
-
Labinsights. Selection Guide on Deuterated Solvents for NMR. Available from: [Link]
-
Alfa Chemistry. Deuterated Solvents for NMR. Available from: [Link]
-
Scribd. NMR Sample Prep. Available from: [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]
-
Emory University. Small molecule NMR sample preparation. Available from: [Link]
-
University of Ottawa. NMR Sample Preparation. Available from: [Link]
-
Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
Sayeeda, Z. (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. Available from: [Link]
-
Gautam, M. K., et al. (2022). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. International Journal of Scientific Research in Science and Technology. Available from: [Link]
-
Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]
-
ScienceOpen. Supporting Information. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. labinsights.nl [labinsights.nl]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. organomation.com [organomation.com]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. sites.bu.edu [sites.bu.edu]
- 11. scienceopen.com [scienceopen.com]
A Comparative Guide to the Synthesis of 5-Chlorobenzo[d]oxazol-7-amine: An Essential Scaffold in Medicinal Chemistry
Introduction
5-Chlorobenzo[d]oxazol-7-amine is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the benzoxazole core, a strategically positioned chlorine atom, and a reactive amino group, make it a sought-after intermediate in the development of novel therapeutics. The chlorine substituent can enhance the lipophilicity and metabolic stability of drug candidates, while the amino group provides a convenient handle for further chemical modifications and the introduction of diverse pharmacophores. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Two-Step Synthesis via Nitration and Reduction of a Pre-formed Benzoxazole Precursor
This synthetic approach commences with the readily available 2-amino-4-chlorophenol and involves the formation of a nitro-substituted benzoxazole intermediate, followed by the reduction of the nitro group to the desired amine. This route is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual steps.
Workflow for Synthetic Route 1
A Comparative Guide to Purity Validation of 5-Chlorobenzo[d]oxazol-7-amine by Elemental Analysis
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. In the synthesis of novel chemical entities such as 5-Chlorobenzo[d]oxazol-7-amine, a heterocyclic amine with potential applications in medicinal chemistry, rigorous purity validation is not merely a procedural step but a fundamental requirement for advancing research and development. This guide provides an in-depth, objective comparison of elemental analysis for the purity validation of this compound, contextualized with alternative analytical techniques and supported by experimental insights.
The Critical Role of Purity in Drug Discovery
The presence of impurities, even in minute quantities, can significantly alter the physicochemical and biological properties of a compound. In the context of drug development, impurities can lead to erroneous structure-activity relationship (SAR) data, unexpected toxicity, and a lack of therapeutic efficacy. Therefore, the selection of an appropriate analytical method for purity determination is a critical decision that impacts the integrity of all subsequent research.
Elemental Analysis: A Fundamental Purity Assessment
Elemental analysis (EA), specifically CHNX analysis, is a foundational technique for determining the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (in this case, chlorine) in a sample.[1] The principle lies in the complete combustion of the sample, followed by the quantitative analysis of the resulting gaseous products. By comparing the experimentally determined elemental composition with the theoretical values calculated from the molecular formula, a direct assessment of purity can be made.
For this compound, with a molecular formula of C7H5ClN2O and a molecular weight of 168.58 g/mol , the theoretical elemental composition is as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 49.88 |
| Hydrogen | H | 1.01 | 5 | 5.05 | 3.00 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.03 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 16.62 |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.49 |
| Total | 168.59 | 100.00 |
An experimental result that deviates significantly from these theoretical percentages indicates the presence of impurities.
Causality in Experimental Choices for Elemental Analysis
The choice of elemental analysis as a purity validation method is often predicated on its ability to detect impurities that may be overlooked by other techniques. For instance, inorganic salts or residual solvents lacking a chromophore might be invisible to HPLC-UV analysis. Similarly, impurities that co-elute with the main peak in chromatography would not be detected. Elemental analysis, by providing a fundamental assessment of the elemental makeup, offers a robust and orthogonal approach to purity determination.
Experimental Protocol for Elemental Analysis of this compound
The following protocol outlines the steps for validating the purity of a synthesized batch of this compound using a modern CHN analyzer.
1. Sample Preparation:
-
Ensure the sample is homogenous and has been thoroughly dried under high vacuum to remove any residual solvents. The presence of solvents will lead to erroneous C and H values.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a calibrated microbalance.
-
Fold the tin capsule to ensure no sample can escape and place it in the instrument's autosampler.
2. Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.
3. Combustion and Analysis:
-
The sample is dropped into a high-temperature (typically ~900-1000 °C) combustion tube containing an oxidant (e.g., tungsten(VI) oxide on alumina).
-
The combustion products (CO2, H2O, N2, and HCl) are swept by a carrier gas (helium) through a reduction tube to remove excess oxygen and convert nitrogen oxides to N2.
-
The gases are then separated by a chromatographic column and detected by a thermal conductivity detector (TCD).
4. Data Interpretation and Acceptance Criteria:
-
The instrument's software calculates the percentage of C, H, and N based on the detector's response and the sample weight.
-
The experimental values are then compared to the theoretical values. A widely accepted criterion in many chemistry journals is that the experimental values should be within ±0.4% of the theoretical values.[2][3]
Experimental Workflow Diagram
Caption: Workflow for purity validation by elemental analysis.
Comparison with Alternative Purity Validation Techniques
While elemental analysis is a powerful tool, a comprehensive purity assessment often relies on a combination of orthogonal techniques. The following table compares elemental analysis with other common methods for purity determination.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| Elemental Analysis (EA) | Combustion and detection of elemental gases | Elemental composition (%C, H, N, S, X) | • Detects non-chromophoric and inorganic impurities• Provides a fundamental measure of purity | • Does not identify the nature of impurities• Requires a relatively pure sample for accurate results |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase | Purity (area %), retention time, presence of impurities | • High sensitivity and resolution for separating impurities• Quantitative | • May not detect non-UV active impurities• Co-eluting impurities can be missed |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC separation followed by mass-to-charge ratio determination | Purity, molecular weight of compound and impurities | • High specificity and sensitivity• Can identify unknown impurities | • Response factors can vary significantly• Quantitative analysis can be complex |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field | Structural confirmation, identification and quantification of impurities | • Provides detailed structural information• qNMR can provide an absolute purity value | • Lower sensitivity compared to HPLC for trace impurities• Complex spectra can be difficult to interpret |
Decision-Making for Purity Analysis
The selection of the most appropriate analytical technique(s) depends on the specific requirements of the analysis, including the nature of the compound, the expected impurities, and the desired level of confidence in the purity assessment.
Caption: Decision tree for selecting a purity analysis method.
Trustworthiness and Self-Validating Systems
A key aspect of ensuring the trustworthiness of any analytical protocol is the concept of a self-validating system. In the context of elemental analysis, this is achieved through:
-
System Suitability Tests: Running a known standard before and after the sample batch to ensure the instrument is performing within specifications.
-
Orthogonal Confirmation: Corroborating the purity data from elemental analysis with results from another technique, such as HPLC or NMR. A high purity value obtained from multiple, mechanistically different techniques provides a high degree of confidence in the result.
-
Understanding Potential Impurities: Knowledge of the synthetic route for this compound, which likely involves the cyclization of a substituted o-aminophenol, allows for the anticipation of potential impurities.[4][5][6][7] These could include unreacted starting materials, reaction intermediates, or by-products from side reactions. This understanding informs the selection of appropriate analytical techniques for their detection.
Conclusion
Validating the purity of synthesized compounds like this compound is a non-negotiable step in the research and development pipeline. Elemental analysis provides a fundamental and robust method for assessing purity, offering a valuable orthogonal perspective to chromatographic and spectroscopic techniques. While the widely accepted ±0.4% deviation criterion serves as a useful benchmark, it is the thoughtful integration of multiple analytical techniques, guided by a thorough understanding of the compound's synthesis and potential impurities, that ultimately establishes the highest level of confidence in a compound's purity and, by extension, the integrity of the scientific data it generates.
References
-
Amole Tech. (2024, July 15). This compound. Retrieved from [Link]
-
Dickie, D. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Decision tree for the selection of analytical technique in PGIs analysis. Retrieved from [Link]
-
ResearchGate. (2012, December 4). Is it possible to have a 10% elemental analysis deviation for an organic molecule?. Retrieved from [Link]
-
TIBCO. (2025). Decision Tree Concept of Purity. Retrieved from [Link]
-
Arora, A. (2023, July 27). Decision Tree: In Pursuit of Purity. Medium. Retrieved from [Link]
-
ICH. (n.d.). DECISION TREE #1: ESTABLISHING ACCEPTANCE CRITERION FOR A SPECIFIED IMPURITY IN A NEW DRUG SUBSTANCE. Retrieved from [Link]
-
Chemistry World. (2024, July 16). Elemental analysis under scrutiny again as competition raises accuracy questions. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chlorobenzoxazole. Retrieved from [Link]
-
ResearchGate. (2016, February 29). Does anybody know where the +/- 0.4 % limit for CHN comes from?. Retrieved from [Link]
-
Reddit. (2023, June 17). Elemental Analysis Error. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chlorobenzo[d]oxazol-2-amine hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Decision tree for method validation. Retrieved from [Link]
-
University of Illinois. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]
Sources
- 1. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
A Technical Guide to the Characterization of 5-Chlorobenzo[d]oxazol-7-amine: Bridging Data Gaps Through Predictive Analysis and Isomeric Comparison
For researchers and professionals in drug development, the precise characterization of novel chemical entities is the bedrock of reliable and reproducible science. 5-Chlorobenzo[d]oxazol-7-amine, a substituted benzoxazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to the prevalence of the benzoxazole scaffold in pharmacologically active molecules. However, a thorough review of scientific literature reveals a conspicuous gap in the publicly available experimental data for this specific isomer (CAS 1225672-06-9)[1][2].
This guide addresses this challenge directly. Instead of a conventional cross-referencing of existing data, we will provide a robust framework for researchers to generate, validate, and interpret experimental data for this compound. We will leverage predictive methodologies based on established chemical principles and draw comparisons with its better-documented isomer, 5-Chlorobenzo[d]oxazol-2-amine, to create a comprehensive characterization workflow.
The Challenge of Isomerism: The Case of 2-Amine vs. 7-Amine
It is crucial to distinguish this compound from its structural isomer, 5-Chlorobenzo[d]oxazol-2-amine (Zoxazolamine, CAS 61-80-3). The position of the amine group dramatically influences the molecule's electronic properties, reactivity, and spectral characteristics. Much of the available literature data corresponds to the 2-amino isomer.
Table 1: Comparison of Literature Data for Benzoxazole Amine Isomers
| Property | This compound | 5-Chlorobenzo[d]oxazol-2-amine (Literature Values) |
|---|---|---|
| CAS Number | 1225672-06-9[1] | 61-80-3[3] |
| Molecular Formula | C₇H₅ClN₂O[1] | C₇H₅ClN₂O[3] |
| Molecular Weight | 168.58 g/mol [1] | 168.58 g/mol [3] |
| Melting Point | Data not available | 183.0 to 187.0 °C[3] |
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted values in Section 2.2 | δ 7.58 (s, 2H), 7.32 (d, J = 8.4 Hz, 1H), 7.22 (d, J = 2.1 Hz, 1H), 6.97 (dd, J = 8.4, 2.2 Hz, 1H)[4][5] |
| ¹³C NMR (101 MHz, DMSO-d₆) | Predicted values in Section 2.2 | δ 163.86, 146.73, 145.30, 127.65, 119.43, 114.88, 109.39[4][5] |
| High-Resolution MS (HRMS) | Predicted m/z in Section 2.4 | m/z: calcd for C₇H₅ClN₂O: 169.0163 [M+H]⁺; found: 169.0165[4][5] |
Proposed Synthesis and Purification Workflow
The generation of reliable experimental data begins with a pure sample. The following protocol outlines a plausible synthetic route for this compound, adapted from general methods for benzoxazole synthesis involving the cyclization of ortho-aminophenols[4]. The critical choice of starting material here would be 2,6-diamino-4-chlorophenol.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2,6-diamino-4-chlorophenol (1 equiv.) in a suitable solvent such as N,N-Dimethylformamide (DMF), add cyanogen bromide (CNBr) (1.1 equiv.) portion-wise at 0 °C under an inert nitrogen atmosphere. Causality: The use of an inert atmosphere is critical to prevent oxidation of the aminophenol starting material. The reaction is performed at 0°C to control the exothermicity of the reaction with the highly reactive cyanogen bromide.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into ice-cold water. This will precipitate the crude product.
-
Neutralization and Extraction: Adjust the pH of the aqueous suspension to ~7-8 with a saturated sodium bicarbonate solution. The neutralized mixture is then extracted three times with ethyl acetate. Causality: Neutralization ensures the amine product is in its free base form, maximizing its solubility in the organic extraction solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane-ethyl acetate gradient system to yield the pure this compound.
Caption: Workflow for the synthesis of this compound.
Analytical Protocols for Structural Elucidation and Data Generation
Once a pure sample is obtained, a suite of analytical techniques must be employed for unambiguous structural confirmation. The following sections describe the expected outcomes for these analyses.
Melting Point Determination
-
Protocol: The melting point should be determined using a calibrated digital melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a slow, controlled rate (e.g., 1-2 °C/min) to ensure thermal equilibrium. The range from the first appearance of liquid to the complete melting of the solid is recorded.
-
Self-Validation: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule.
-
¹H NMR (Proton NMR):
-
Expected Spectrum: In a solvent like DMSO-d₆, we predict the following signals for the 7-amine isomer:
-
A broad singlet corresponding to the two protons of the -NH₂ group (likely in the δ 5.0-6.0 ppm range, though this can vary with concentration and solvent).
-
Two aromatic protons appearing as doublets in the aromatic region (δ 6.5-7.5 ppm). These would be the protons at positions 4 and 6, likely showing ortho-coupling to each other.
-
-
Contrast with 2-Amine Isomer: This pattern is distinct from the 2-amine isomer, which shows three distinct signals for its three aromatic protons[4][5].
-
-
¹³C NMR (Carbon NMR):
-
Expected Spectrum: The spectrum should display 7 distinct carbon signals.
-
Five signals in the aromatic/heterocyclic region (approx. δ 100-160 ppm).
-
The carbon atom attached to the chlorine (C5) and the carbons of the oxazole ring will have characteristic shifts. The C2 carbon, bonded to two heteroatoms, will likely be the most downfield.
-
-
Caption: Logical workflow for the analytical characterization of the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Protocol: An IR spectrum can be obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Expected Absorption Bands:
-
N-H Stretch: A pair of medium-intensity peaks between 3300-3500 cm⁻¹ characteristic of a primary amine (-NH₂)[6].
-
C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹[7].
-
C=N/C=C Stretch: Medium to strong absorptions in the 1500-1650 cm⁻¹ region corresponding to the C=N of the oxazole ring and the C=C bonds of the benzene ring[8].
-
C-O Stretch: A strong band typically in the 1000-1300 cm⁻¹ region for the aryl-ether linkage within the oxazole ring.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, which can be difficult to assign definitively[8].
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern.
-
Protocol: High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is recommended for accurate mass determination.
-
Expected Results:
-
Molecular Ion Peak: The molecular weight is 168.58. HRMS should yield an [M+H]⁺ (positive ion mode) peak at approximately m/z 169.0163.
-
Isotopic Pattern: A key validation feature will be the presence of a prominent [M+H+2]⁺ peak at m/z 171.0134, with an intensity of roughly one-third of the [M+H]⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl).
-
Fragmentation: Key fragmentation pathways could include the loss of HCN (m/z 27) or CO (m/z 28) from the oxazole ring, providing further structural evidence[9].
-
Summary and Data Validation Framework
This guide provides a comprehensive roadmap for the synthesis and characterization of this compound. By following these protocols, researchers can generate high-quality, reliable data to fill the existing literature gap. The ultimate goal is to populate a data table like the one below, moving from prediction to validated experimental fact.
Table 2: Experimental Data Generation and Validation Template
| Analysis | Predicted Feature / Value | Experimental Result | Literature Value |
|---|---|---|---|
| Melting Point | Solid, likely >150 °C | (To be determined) | Not Available |
| ¹H NMR | ~2 aromatic doublets, 1 NH₂ singlet | (To be determined) | Not Available |
| ¹³C NMR | 7 distinct carbon signals | (To be determined) | Not Available |
| IR Spectroscopy | N-H stretch (~3300-3500 cm⁻¹), C=N/C=C (~1500-1650 cm⁻¹) | (To be determined) | Not Available |
| HRMS ([M+H]⁺) | m/z ~169.0163; Characteristic ³⁷Cl isotope peak at [M+H+2]⁺ | (To be determined) | Not Available |
By systematically applying this workflow, the scientific community can build a reliable dataset for this compound, enabling its confident use in research and development.
References
-
Axplora. (2024, July 15). This compound. Retrieved from Axplora website: [Link]
- Al-Amiery, A. A., et al. (2024, December 15). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal.
-
PubChem. (n.d.). 5-Chlorobenzo[d]oxazol-2-amine hydrochloride. Retrieved from National Center for Biotechnology Information website: [Link]
-
Krasavtsev, A., et al. (2019, November 19). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from National Institutes of Health website: [Link]
- ResearchGate. (n.d.). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities.
- ResearchGate. (n.d.). 13C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl3, 7 signals (3CH, 4C4).
-
Krasavtsev, A., et al. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from ACS Publications website: [Link]
-
PubChem. (n.d.). 5-Chlorobenzoxazole. Retrieved from National Center for Biotechnology Information website: [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
-
University of California, Los Angeles. (n.d.). IR Chart. Retrieved from UCLA Chemistry website: [Link]
- University of Wisconsin-Madison. (n.d.). IR Absorption Table.
-
Chemsrc. (2025, September 10). 5-Chlorobenzo[d]thiazol-7-amine | CAS#:1357398-12-9. Retrieved from Chemsrc website: [Link]
- Royal Society of Chemistry. (2025, October 31).
- Thermo Fisher Scientific. (n.d.). Titanium(III)
-
PubChem. (n.d.). TITANIUM CHLORIDE (TiCl3). Retrieved from National Center for Biotechnology Information website: [Link]
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts.
-
Lookchem. (n.d.). Cas 18039-90-2,TITANIUM(III) CHLORIDE TETRAHYDROFURAN COMPLEX. Retrieved from Lookchem website: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from University of Wisconsin website: [Link]
- RACO. (n.d.).
-
PubChem. (n.d.). Benzoxazole. Retrieved from National Center for Biotechnology Information website: [Link]
Sources
- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 5-Chlorobenzo[d]oxazol-2-amine | 61-80-3 | TCI AMERICA [tcichemicals.com]
- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Efficacy Unleashed: A Comparative Guide to 5-Chlorobenzo[d]oxazol-7-amine Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, the pursuit of selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds, the benzoxazole core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of 5-Chlorobenzo[d]oxazol-7-amine derivatives, a class of compounds showing significant promise as inhibitors of key protein kinases involved in oncology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).
Through a synthesis of published data, this document will elucidate the structure-activity relationships (SAR), compare inhibitory potencies, and provide detailed experimental protocols for researchers engaged in the development of novel kinase inhibitors. Our focus is to equip fellow scientists and drug development professionals with the critical insights necessary to navigate the chemical space of these promising molecules.
The Mechanistic Imperative: Targeting Key Regulators of Cell Proliferation and Angiogenesis
The rationale for targeting VEGFR-2 and CDK2 stems from their critical roles in cancer progression. Understanding their respective signaling pathways is paramount to appreciating the therapeutic potential of their inhibitors.
VEGFR-2: The Gatekeeper of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the essential nutrients and oxygen required for growth and metastasis.[1] VEGFR-2 is a receptor tyrosine kinase that plays a central role in mediating the angiogenic signals initiated by its ligand, VEGF-A.[2] Upon binding VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling events, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[3][4] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy, as it effectively chokes off the tumor's blood supply.[3][5]
CDK2: A Key Driver of the Cell Cycle
Uncontrolled cell proliferation is the essence of cancer. The cell cycle is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which form active complexes with their regulatory partners, the cyclins.[6] CDK2, in association with cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression, respectively.[7][8] It phosphorylates key substrates, including the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[9] Liberated E2F then activates the transcription of genes necessary for DNA replication and further cell cycle progression.[10] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.[11][12]
Detailed Steps:
-
Reagent Preparation : Prepare all reagents as per the manufacturer's instructions. Test compounds are typically prepared as a 10 mM stock in DMSO and serially diluted.
-
Assay Plate Setup : In a 96-well white plate, add 5 µL of each test compound dilution or DMSO for control wells.
-
Enzyme Addition : Add 20 µL of diluted VEGFR-2 enzyme to each well.
-
Reaction Initiation : Initiate the kinase reaction by adding 25 µL of a solution containing the kinase substrate and ATP.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection : Allow the plate to equilibrate to room temperature, then add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement : After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis : The IC50 values are calculated by fitting the data to a four-parameter logistic curve.
CDK2/Cyclin A Kinase Assay (ADP-Glo™ based)
This assay measures the amount of ADP produced during the kinase reaction, where a higher luminescence signal corresponds to higher kinase activity.
Detailed Steps:
-
Reagent Preparation : Prepare reagents from an ADP-Glo™ Kinase Assay kit, including CDK2/Cyclin A enzyme, substrate peptide, and ATP.
-
Kinase Reaction : In a 96-well plate, set up the kinase reaction by combining the CDK2/Cyclin A enzyme, the test compound, the substrate, and ATP in a total volume of 5 µL. Incubate at 30°C for 60 minutes.
-
ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement : Measure the luminescence using a microplate reader.
-
Data Analysis : Calculate the IC50 values from the dose-response curves.
Synthesis of the this compound Scaffold
A plausible synthetic route to the core this compound scaffold can be adapted from established methods for the synthesis of substituted benzoxazoles. [13]A common approach involves the cyclization of a 2-aminophenol derivative. [14]
This core scaffold can then be further derivatized at the 7-amino position to generate a library of compounds for screening.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and potent kinase inhibitors targeting VEGFR-2 and CDK2. The available data on related benzoxazole derivatives suggests that careful optimization of substituents at the 2- and 7-positions can lead to compounds with high efficacy and selectivity. The experimental protocols outlined in this guide provide a solid foundation for researchers to evaluate the inhibitory potential of their synthesized compounds.
Future work should focus on the systematic synthesis and screening of a dedicated library of this compound derivatives to establish a clear and comprehensive structure-activity relationship. Further investigation into their cellular activity, selectivity against a broader panel of kinases, and in vivo efficacy will be crucial steps in advancing these promising compounds towards clinical development.
References
- Abdel-Maksoud, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2036-2053.
- El-Gamal, M. I., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Drug Design, Development and Therapy, 16, 1459-1478.
- El-Gamal, M. I., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.
- Shibuya, M. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.
- Various Authors. (2023). Structure activity relationship of the synthesized compounds.
- Abdel-Maksoud, M. S., et al. (2022).
- Srinivasan, S., et al. (2021). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. ACS Omega, 6(38), 24653-24667.
- Reddy, T. S., et al. (2018). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives.
- Janeba, Z., et al. (2005). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 48(15), 4964-4974.
- Calzone, L., et al. (2008). A comprehensive modular map of molecular interactions in RB/E2F pathway. Molecular Systems Biology, 4, 173.
- Wang, Y., et al. (2012). Cyclin dependent kinase 2 (CDK2)
- Patel, P. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 89.
- El-Gamal, M. I., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1249.
- El-Gohary, N. S., et al. (2023). New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights. Journal of Biomolecular Structure and Dynamics, 1-18.
- Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie.
- Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles. Organic Chemistry Portal.
- Khan Academy. (n.d.).
- Castellano, M., et al. (2004). The plant E2F–Rb pathway and epigenetic control. Trends in Plant Science, 9(7), 329-336.
- Al-Osta, M. A., et al. (2023). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance.
- Wu, J., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24583-24603.
- Melillo, G. (2021). Deciphering the Counterintuitive Role of Vascular Endothelial Growth Factor Signaling Pathways in Pulmonary Arterial Hypertension. Journal of Clinical Medicine, 10(21), 5041.
- Uchikawa, O., et al. (2002). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Journal of Medicinal Chemistry, 45(19), 4222-4239.
- Li, Y., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(25), 8863.
- Takahashi, T., et al. (2001). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Journal of Cellular Physiology, 189(2), 125-131.
- Wikipedia. (2023). Cyclin-dependent kinase 2. Wikipedia.
- Kráľová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19585-19596.
- Animated biology With arpan. (2023, November 16).
- ResearchGate. (n.d.). A simplified overview of the Rb/E2F pathway.
- Robertson, K. D., et al. (2000). DNMT1 forms a complex with RB, E2F1 and HDAC1 and represses transcription from E2F-responsive promoters.
- Robertson, K. D., et al. (2000).
Sources
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Khan Academy [khanacademy.org]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. zryd.net [zryd.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Benchmarking Novel Fluorogenic Probes: A Comparative Guide to 5-Chlorobenzo[d]oxazol-7-amine Derivatives
For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that can profoundly impact the accuracy and reproducibility of experimental results. This guide provides an in-depth technical overview of the performance benchmarking of fluorescent probes, with a specific focus on the emerging class of 5-Chlorobenzo[d]oxazol-7-amine-based probes. While direct, comprehensive photophysical data for this specific scaffold is still emerging in the public domain, this guide will leverage data from structurally related benzoxazole derivatives to establish a robust framework for evaluation and comparison against established fluorescent probes.
The Imperative of Rigorous Benchmarking in Probe Selection
The utility of a fluorescent probe is defined by a set of key performance indicators that dictate its suitability for a given application. A probe that is highly photostable may be ideal for long-term live-cell imaging, while one with a high quantum yield is preferable for detecting low-abundance targets. Therefore, a systematic and objective benchmarking process is not merely a recommendation but a necessity for ensuring the scientific integrity of experimental outcomes. This guide will walk you through the essential parameters to consider and the experimental workflows to measure them.
The Benzoxazole Scaffold: A Promising Platform for Fluorogenic Probes
Benzoxazole derivatives have garnered significant attention as versatile fluorophores due to their rigid, planar structure and favorable photophysical properties. These compounds are known to exhibit environmentally sensitive fluorescence, making them excellent candidates for developing probes that can report on changes in their local microenvironment, such as ion concentration, pH, and viscosity. Furthermore, the benzoxazole core can be readily functionalized to introduce specific targeting moieties, enabling the development of probes for a wide range of biological targets.
The introduction of a chlorine atom at the 5-position and an amino group at the 7-position of the benzo[d]oxazole scaffold, as in this compound, is anticipated to modulate the photophysical properties of the resulting probes. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the amino group can influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to desirable features such as large Stokes shifts and enhanced environmental sensitivity.
Key Performance Parameters for Fluorescent Probes
A comprehensive evaluation of a fluorescent probe involves the characterization of several key photophysical and photochemical parameters. The following sections detail the significance of these parameters and the experimental protocols for their determination.
Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A higher quantum yield indicates a brighter probe, which is crucial for detecting targets at low concentrations.
Experimental Protocol: Relative Quantum Yield Determination
The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[2]
-
Prepare a series of dilutions of both the standard and the sample of interest in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to minimize inner filter effects.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample^2 / η_standard^2)
where m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. A high molar extinction coefficient is desirable as it indicates that the probe can be efficiently excited.
Experimental Protocol: Molar Extinction Coefficient Determination
-
Prepare a solution of the probe with a known concentration (C) in a suitable solvent.
-
Measure the absorbance (A) of the solution at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer with a cuvette of a known path length (l).
-
Calculate the molar extinction coefficient using the Beer-Lambert law:
ε = A / (C * l)
Photostability
Photostability refers to a fluorophore's resistance to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to light.[3] High photostability is critical for applications that require prolonged or intense illumination, such as super-resolution microscopy and time-lapse imaging.
Experimental Protocol: Photostability Assay
-
Prepare a solution of the probe in a suitable buffer.
-
Place the solution in a fluorometer or on a microscope slide.
-
Continuously illuminate the sample with a light source of constant intensity at the probe's excitation wavelength.
-
Record the fluorescence intensity at regular intervals over time.
-
Plot the fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the probe's photostability. A slower decay rate signifies higher photostability.
Selectivity and Specificity
For targeted probes, selectivity (the ability to bind to a specific target over other related targets) and specificity (the ability to bind to the intended target with minimal off-target binding) are paramount.[4]
Experimental Protocol: In Vitro Selectivity Assay
-
Prepare solutions containing the target molecule and a panel of potentially competing molecules.
-
Add the fluorescent probe to each solution.
-
Measure the fluorescence response in each solution. A significant fluorescence change only in the presence of the target molecule indicates high selectivity.
Comparative Performance Data
While specific experimental data for this compound-based probes is not yet widely available, we can draw comparisons with well-established fluorescent dyes to provide a benchmark for expected performance. The following table summarizes the key photophysical properties of common fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Hypothetical this compound Probe | ~380-420 | ~450-550 | ~15,000-35,000 | ~0.4-0.8 |
| Fluorescein | 494 | 521 | 76,900 | 0.95 |
| Rhodamine B | 554 | 580 | 106,000 | 0.31 |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 |
Note: The values for the hypothetical probe are estimations based on data for structurally similar benzoxazole derivatives and are intended for illustrative purposes only.
Experimental and Logical Workflow Diagrams
To visualize the processes described, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow for benchmarking and the logical relationships in probe design.
Caption: Experimental workflow for benchmarking a novel fluorescent probe.
Sources
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. biori.periodikos.com.br [biori.periodikos.com.br]
- 3. Integrating Machine Learning and SHAP Analysis to Advance the Rational Design of Benzothiadiazole Derivatives with Tailored Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted benzoxadiazoles as fluorogenic probes: a computational study of absorption and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship (SAR) of 5-Chlorobenzoxazole Derivatives as Anticancer Agents
In the landscape of modern medicinal chemistry, the benzoxazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structural activity relationships (SAR) of a specific class of these compounds: 5-chlorobenzoxazole derivatives, with a primary focus on their anticancer properties. Through a detailed examination of experimental data, we will elucidate the subtle yet critical interplay between chemical structure and biological function.
The Benzoxazole Core: A Foundation for Diverse Biological Activity
Benzoxazoles are bicyclic heterocyclic compounds that have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably for this guide, anticancer effects.[2] The versatility of the benzoxazole ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a chlorine atom at the 5-position has been identified as a key modification that often enhances the cytotoxic potential of these derivatives against various cancer cell lines.[1]
Strategic Synthesis of 5-Chlorobenzoxazole Analogs
The foundation of any SAR study lies in the strategic synthesis of a library of analogs with systematic structural modifications. A common and effective route to synthesize the core scaffold, 4-(5-chlorobenzoxazol-2-yl)aniline, involves the condensation of 2-amino-4-chlorophenol with 4-aminobenzoic acid in the presence of polyphosphoric acid (PPA), which serves as both a catalyst and a dehydrating agent to facilitate the cyclization.[1]
General Synthetic Workflow
Caption: General synthetic scheme for 5-chlorobenzoxazole derivatives.
Unraveling the Structural Activity Relationship: A Comparative Analysis
The central aim of this guide is to dissect how specific structural modifications to the 5-chlorobenzoxazole scaffold influence its anticancer activity. The following sections will compare different series of derivatives based on published experimental data, primarily focusing on their in vitro cytotoxicity against human breast cancer cell lines, MDA-MB-231 and MCF-7.[1]
The Critical Role of the Linker and Terminal Amine
A key area of investigation in the SAR of these compounds is the nature of the substituent at the 2-position of the benzoxazole ring. In a notable study, a series of derivatives were synthesized by acylating the amino group of the 4-(5-chlorobenzoxazol-2-yl)aniline core, followed by the introduction of various cyclic secondary amines.[1] This allowed for a systematic evaluation of the impact of the linker length and the nature of the terminal amine on cytotoxic activity.
Table 1: Comparative Cytotoxicity (IC50, µM) of Acetamide and Propanamide Derivatives [1]
| Compound ID | Linker | Terminal Amine | MDA-MB-231 | MCF-7 |
| Starting Amine (3) | - | - | 23.98 | 13.54 |
| Chloroacetamide (4) | Acetamide | Chlorine | 43.21 | 46.68 |
| Chloropropanamide (5) | Propanamide | Chlorine | 55.69 | 72.84 |
| 6 | Acetamide | Piperidine | >100 | >100 |
| 7 | Acetamide | Morpholine | >100 | >100 |
| 8 | Acetamide | Methylpiperazine | 30.91 | 38.21 |
| 9 | Acetamide | Ethylpiperazine | >100 | >100 |
| 10 | Acetamide | Benzylpiperazine | >100 | >100 |
| 11 | Propanamide | Piperidine | 5.63 | 3.79 |
| 12 | Propanamide | Morpholine | 6.14 | 6.05 |
| 13 | Propanamide | Methylpiperazine | 7.52 | 8.38 |
| 14 | Propanamide | Ethylpiperazine | 10.78 | 11.32 |
| 15 | Propanamide | Benzylpiperazine | >100 | >100 |
Analysis of SAR:
-
Linker Length is Crucial: A direct comparison between the acetamide (n=1) and propanamide (n=2) series reveals a striking difference in activity. The propanamide derivatives (11-14) consistently demonstrated significantly higher potency against both cell lines compared to their acetamide counterparts (6-10).[1] This suggests that a longer, more flexible linker is beneficial for the anticancer activity of this class of compounds.
-
Nature of the Terminal Amine: Within the active propanamide series, the nature of the terminal cyclic amine also plays a vital role. The piperidine (11) and morpholine (12) derivatives exhibited the most potent cytotoxic effects.[1] The introduction of a bulkier benzylpiperazine group (15) led to a complete loss of activity, indicating a potential steric hindrance at the biological target.
-
The Negative Impact of a Terminal Chlorine: The chloroacetamide (4) and chloropropanamide (5) intermediates showed decreased activity compared to the starting amine (3), suggesting that a terminal chlorine is not favorable for cytotoxicity.[1]
The Influence of Other Substitutions
While the focus has been on modifications at the 2-position, it is important to reiterate the significance of the 5-chloro substituent on the benzoxazole ring itself. Studies on related benzoxazole and benzothiazole derivatives have indicated that the presence of a halogen at this position often contributes positively to the overall anticancer activity.[1]
Experimental Protocols: A Foundation for Reproducible Science
To ensure the integrity and reproducibility of the findings presented, this section details the key experimental methodologies employed in the evaluation of these 5-chlorobenzoxazole derivatives.
General Procedure for the Synthesis of Propanamide Derivatives (11-15)
-
To a solution of N-(4-(5-chlorobenzo[d]oxazol-2-yl)phenyl)-3-chloropropanamide (5) (1 mmol) in an appropriate solvent (e.g., DMF), add the respective cyclic secondary amine (1.2 mmol) and a base such as potassium carbonate (2 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the final compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed human cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for an additional 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curves.
Concluding Remarks and Future Directions
The structural activity relationship studies of 5-chlorobenzoxazole derivatives have provided valuable insights into the key structural features required for potent anticancer activity. The length of the linker at the 2-position and the nature of the terminal amine have been identified as critical determinants of cytotoxicity. Specifically, a propanamide linker coupled with a piperidine or morpholine moiety appears to be the most favorable combination.
Future research in this area should focus on expanding the library of derivatives to further probe the SAR. This could include modifications at other positions of the benzoxazole ring and the phenyl ring, as well as the exploration of a wider range of terminal amine substituents. Furthermore, elucidating the precise molecular target and mechanism of action of these promising compounds will be crucial for their continued development as potential anticancer therapeutics.
References
-
Al-Ostath, A., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16348. [Link]
- BenchChem (2025). The Role of 5-Chlorobenzo[d]oxazole-2-carbaldehyde in Developing Anticancer Agents.
- Paraschiv, A., et al. (2025). The C2-amination of benzoxazole offers wide-ranging potential for substrate expansion and the functionalisation of bioactive compounds. Beilstein Journal of Organic Chemistry.
- MDPI (2021). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. Molecules, 26(1), 1.
-
Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][3][4]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654.
- Navneet, K., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 673-678.
- Mishra, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1278, 134947.
- ChemScene. 5-Chlorobenzo[d]isoxazol-7-amine.
- Patel, K., et al. (2025). 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. Journal of Saudi Chemical Society.
- Zhang, H., et al. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(9), 3249-3253.
- BenchChem (2025). The Strategic Advantage of 5-Bromo-2-chlorobenzo[d]thiazole in Anticancer Drug Synthesis: A Comparative Analysis.
- Szeja, W., et al. (2017).
- El-Gamal, M. I., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(1), 37-54.
- Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 486-498.
- Tasso, B., et al. (2024).
- Al-Amiery, A. A., et al. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Journal of Medicinal and Chemical Sciences, 7(1), 148-159.
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1121-1139.
- Kumar, S., et al. (2018).
- Al-Ostath, A., et al. (2020). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances, 10(42), 25055-25065.
Sources
- 1. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chlorobenzo[d]oxazol-7-amine
This document provides a detailed protocol for the safe handling and disposal of 5-Chlorobenzo[d]oxazol-7-amine (CAS No. 1225672-06-9). As a chlorinated aromatic amine, this compound and its structural analogs are presumed to possess significant health and environmental hazards. This guide is designed for laboratory professionals in research and drug development, emphasizing a safety-first approach grounded in established chemical hygiene principles. The procedures outlined below are based on the known hazard profiles of similar chemical structures, including other chlorinated benzoxazoles and aromatic amines, to ensure a conservative and protective waste management strategy.
Hazard Identification and Risk Assessment
This compound belongs to a class of compounds that requires careful handling due to potential toxicity and environmental persistence. Aromatic amines are a well-documented class of chemicals with potential for carcinogenicity and other health hazards.[1] The presence of a chlorine atom on the aromatic ring can enhance both toxicity and environmental persistence.
Table 1: Presumed Hazard Profile based on Structural Analogs
| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |
|---|---|---|
| Acute Toxicity | H302: Harmful if swallowed.[2] H312: Harmful in contact with skin.[2] H332: Harmful if inhaled.[2] | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340[2][3] |
| Skin/Eye Irritation | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] | P280, P302+P352, P305+P351+P338[3] |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] | P261, P271, P304+P340, P312[3] |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects.[2] | P273, P501[2] |
Causality of Hazards:
-
Aromatic Amine Toxicity: The amine group on an aromatic ring can be metabolized in the body to reactive intermediates that may bind to DNA and proteins, leading to toxicity and potential carcinogenicity.
-
Chlorination: The chloro- group increases the lipophilicity of the molecule, potentially enhancing its absorption through the skin and its persistence in the environment.[1]
-
Combustion Products: In the event of a fire, thermal decomposition is expected to release toxic and corrosive gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[4]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks of exposure, all handling and waste preparation steps must be conducted with appropriate safety measures in place.
-
Primary Engineering Control: All work involving this compound, including weighing, transferring, and preparing waste, must be performed inside a certified chemical fume hood. This prevents the inhalation of fine powders or vapors.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.[3]
-
Hand Protection: Nitrile gloves are required. Given that many aromatic amines can be absorbed through the skin, consider double-gloving.[1] Dispose of gloves immediately after handling the compound and wash hands thoroughly.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential. Ensure clothing is buttoned to provide maximum coverage.
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary for spill cleanup or if engineering controls fail.
-
Waste Segregation and Containment Protocol
Proper segregation is the cornerstone of safe chemical waste disposal.[5] Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.
Step-by-Step Containment Procedure:
-
Designate a Waste Container: Use a dedicated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, for all this compound waste. The container must have a secure, sealable lid.[5][6]
-
Label Correctly: Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department. Clearly write the full chemical name, "this compound," and list all other components (e.g., solvents) with their estimated percentages.[5]
-
Segregate Waste Streams:
-
Solid Waste: Collect unadulterated solid waste, contaminated spatulas, and weigh boats in the designated container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with aqueous waste that will be drain-disposed. Halogenated solvent waste should be collected separately from non-halogenated solvents unless your institutional guidelines permit mixing.[5][7]
-
Contaminated Labware: Grossly contaminated items like gloves, bench paper, and pipette tips should be double-bagged in clear plastic bags, sealed, and labeled as "Contaminated Debris with this compound."[7]
-
-
Maintain Incompatibility Separation: Store the designated waste container in a secondary containment bin away from acids and strong oxidizing agents.[5][8] Amines are basic and can react exothermically with acids.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[5] This prevents the release of vapors and protects the lab environment.
Disposal Workflow and Decision Logic
The following diagram outlines the decision-making process for managing waste generated from procedures involving this compound. This workflow ensures that each waste stream is handled and segregated correctly from the point of generation to its final collection by EHS personnel.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Chlorobenzo[d]oxazol-2-amine | 61-80-3 | TCI AMERICA [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. international.skcinc.com [international.skcinc.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chlorobenzo[d]oxazol-7-amine
This guide provides an in-depth operational plan for the safe handling of 5-Chlorobenzo[d]oxazol-7-amine, a compound of interest for researchers in medicinal chemistry and drug development. As a chlorinated aromatic amine, this substance requires meticulous handling protocols to ensure personnel safety and environmental protection. While comprehensive toxicological data for this specific isomer is not widely published, its structural alerts—a chlorinated benzoxazole core and an aromatic amine group—necessitate a high degree of caution. The guidance herein is synthesized from safety data for structurally analogous compounds and established best practices for handling potent, hazardous chemicals.
The Foundational Principle: Hazard Analysis
Understanding the "why" behind a safety protocol is critical for its effective implementation. Aromatic amines are a class of compounds known for their potential toxicity, with risks including methemoglobinemia and carcinogenicity with prolonged exposure.[1] The presence of a chloro-substituent can further modify the compound's reactivity and toxicological profile.
Based on data for the closely related isomer, 5-Chlorobenzo[d]oxazol-2-amine, we can anticipate a similar hazard profile.[2][3] The primary routes of exposure are inhalation of the powder, skin contact, and ingestion.[2]
Table 1: Anticipated GHS Hazard and Precautionary Statements
| GHS Classification | Code | Statement | Rationale & Implication for PPE |
|---|---|---|---|
| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[2][3] | Indicates systemic toxicity. PPE must prevent all routes of entry: respiratory protection for dust, and chemical-resistant gloves and lab coats for skin. |
| H315 | Causes skin irritation.[4][5] | Direct contact can cause local effects. Impervious gloves and full skin coverage are mandatory. | |
| H319 | Causes serious eye irritation.[4][5] | The powder is a significant hazard to the eyes. Chemical splash goggles are essential. | |
| H335 | May cause respiratory irritation.[4][5][6] | Inhalation can irritate the respiratory tract. All handling of solids must be done in a ventilated enclosure. | |
| H412 | Harmful to aquatic life with long lasting effects.[2][3] | This dictates strict disposal protocols to prevent environmental release.[7] | |
| Precautionary Statements | P261 | Avoid breathing dust.[2] | Reinforces the need for engineering controls (fume hood) and potentially respiratory protection. |
| P273 | Avoid release to the environment.[2][3] | All waste is considered hazardous and must be disposed of accordingly. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][4][6] | This is the core directive for PPE selection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[2][3] | Highlights the importance of immediate decontamination and having safety showers accessible. |
| | P501 | Dispose of contents/ container to an approved waste disposal plant.[8] | Underscores that all materials contacting the chemical are hazardous waste. |
The Core Directive: Multi-Level Barrier Protection
Given the compound's hazard profile, a multi-level barrier approach using Personal Protective Equipment (PPE) is non-negotiable. The goal is to eliminate all potential routes of exposure. This corresponds to a baseline of "Level C" protection in many frameworks, which is implemented when the airborne substance is known and skin exposure is unlikely, assuming proper engineering controls are in use.[9][10]
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, especially the handling of its solid form, must be performed inside a certified chemical fume hood.[6][11] This is the most critical step in minimizing respiratory exposure.
Personal Protective Equipment Selection
-
Eye and Face Protection :
-
Chemical Splash Goggles : ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[12] They provide a seal around the eyes to protect against dust and splashes.
-
Face Shield : A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or during reaction work-ups.[12][13]
-
-
Skin and Body Protection :
-
Gloves : Due to the risk of skin absorption and irritation, a robust glove strategy is essential.
-
Material : Nitrile gloves are a common and effective choice for incidental contact.[12] Always consult the manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.
-
Protocol : Double-gloving is strongly recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove immediately upon known or suspected contamination, without exposing the skin.
-
-
Laboratory Coat : A clean, buttoned laboratory coat with long, cuffed sleeves is required to protect the arms and torso.[12]
-
Personal Clothing : Long pants and fully enclosed, chemical-resistant shoes are mandatory.[12][14] Perforated shoes, sandals, or fabric footwear offer inadequate protection and are not permitted.[14]
-
-
Respiratory Protection :
-
When working within a certified fume hood, additional respiratory protection is typically not required.
-
However, if engineering controls are not available or are insufficient to control dust (e.g., during a large spill or instrument maintenance), a respirator is required.[12][13] A NIOSH-approved air-purifying respirator with P100 (particulate) and organic vapor cartridges would be the minimum requirement. All respirator use requires prior medical evaluation, training, and fit-testing.[12]
-
Operational Plan: A Step-by-Step Workflow
A disciplined, sequential approach to operations is key to safety. This workflow minimizes the risk of exposure and cross-contamination.
Figure 1. A procedural workflow for the safe handling of this compound.
Protocol for Handling and Disposal
-
Preparation :
-
Verify that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.
-
Gather all necessary chemicals, glassware, and equipment and place them inside the fume hood to minimize traffic in and out of the workspace.
-
Confirm the location and readiness of the nearest emergency shower, eyewash station, fire extinguisher, and chemical spill kit.
-
Don PPE in the correct sequence: inner gloves, lab coat, chemical splash goggles, outer gloves.
-
-
Execution (Inside Fume Hood) :
-
When weighing the solid compound, use a spatula and weighing paper or a container that minimizes the creation of dust.
-
Perform all transfers of the solid and all solution preparations within the fume hood.
-
Keep the container of this compound tightly sealed when not in use.
-
-
Waste Management and Disposal :
-
This compound is harmful to aquatic life; therefore, no amount should enter the drains or sewer systems.[2]
-
Segregate Waste :
-
Solid Waste : All contaminated disposables (e.g., gloves, weighing paper, pipette tips, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[15]
-
Liquid Waste : Unused solutions or reaction mixtures containing the compound must be collected in a compatible, sealed, and labeled hazardous waste container.[15]
-
Empty Containers : The original chemical container must be disposed of as hazardous waste.
-
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal by a licensed hazardous waste company.[15]
-
-
Decontamination and Doffing :
-
After completing the work, decontaminate the surfaces inside the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) followed by a detergent solution, disposing of all wipes as solid hazardous waste.
-
Doff PPE at the edge of the fume hood to prevent contaminating the laboratory space. Remove in the following order: outer gloves (dispose of as hazardous waste), face shield (if used), goggles, lab coat, inner gloves (dispose of as hazardous waste).
-
Immediately wash hands and forearms thoroughly with soap and water.
-
Emergency Response Plan
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[6][8] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[2][8] If breathing is difficult or has stopped, provide artificial respiration.[6] Call a poison center or physician for medical advice.[2][4] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[2][4] Call a poison center or physician immediately.[2][4][6] |
| Small Spill | Alert others in the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7][11] |
| Large Spill | Evacuate the laboratory immediately. Alert others and contact your institution's EHS or emergency response team. |
By adhering to this comprehensive safety and operational plan, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of the research environment.
References
-
Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
-
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
-
Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). US EPA. Retrieved from [Link]
-
Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
-
Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]
-
SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution. (2023, December 22). SKC Inc. Retrieved from [Link]
-
Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423. [Link]
-
5-Chlorobenzo[d]oxazol-2-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Safety Data Sheet MSDS / SDS. (n.d.). Heynova. Retrieved from [Link]
-
5-Chlorobenzoxazole. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Safety Guide, 5th Ed. (n.d.). NIH Office of Research Services (ORS). Retrieved from [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. 5-Chlorobenzo[d]oxazol-2-amine | 61-80-3 | TCI AMERICA [tcichemicals.com]
- 3. 5-Chlorobenzo[d]oxazol-2-amine | 61-80-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 5-Chlorobenzoxazole | C7H4ClNO | CID 28398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. international.skcinc.com [international.skcinc.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. epa.gov [epa.gov]
- 11. heynovachem.com [heynovachem.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. hazmatschool.com [hazmatschool.com]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
